molecular formula C10H20S4 B1296586 1,4,8,11-Tetrathiacyclotetradecane CAS No. 24194-61-4

1,4,8,11-Tetrathiacyclotetradecane

Cat. No.: B1296586
CAS No.: 24194-61-4
M. Wt: 268.5 g/mol
InChI Key: WMVHWZHZRYGGOO-UHFFFAOYSA-N
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Description

1,4,8,11-Tetrathiacyclotetradecane is a useful research compound. Its molecular formula is C10H20S4 and its molecular weight is 268.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175434. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4,8,11-tetrathiacyclotetradecane
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InChI

InChI=1S/C10H20S4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVHWZHZRYGGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCSCCCSCCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306321
Record name 1,4,8,11-Tetrathiacyclotetradecane
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Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24194-61-4
Record name 24194-61-4
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Record name 1,4,8,11-Tetrathiacyclotetradecane
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Record name 1,4,8,11-Tetrathiacyclotetradecane
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Foundational & Exploratory

Synthesis of 1,4,8,11-Tetrathiacyclotetradecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the macrocyclic compound 1,4,8,11-tetrathiacyclotetradecane. The document details the core synthetic pathway, experimental protocols, and relevant quantitative data, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a sulfur-containing macrocycle belonging to the class of tetrathiaethers. These compounds are of significant interest in coordination chemistry due to the ability of the sulfur atoms to act as soft donor sites for metal ions. This property makes them valuable as ligands in the formation of metal complexes with potential applications in catalysis, materials science, and as chelating agents in medicinal chemistry. The 14-membered ring structure provides a specific cavity size suitable for complexing with a variety of transition metal ions.

The synthesis of such macrocycles often presents challenges, primarily the competition between the desired intramolecular cyclization and intermolecular polymerization. To favor the formation of the cyclic product, high-dilution conditions are typically employed. This guide focuses on the most established and reliable method for the preparation of this compound.

Core Synthesis Pathway

The most common and effective method for the synthesis of this compound is a [2+2] cyclization reaction. This involves the reaction of two equivalents of a three-carbon dithiol with two equivalents of a three-carbon dielectrophile. The established precursors for this synthesis are 1,3-propanedithiol and 1,3-dibromopropane.

The reaction is typically carried out in a suitable solvent under high-dilution conditions to minimize the formation of linear polymers. A base is used to deprotonate the thiol groups of 1,3-propanedithiol, forming a dithiolate which then acts as a nucleophile, attacking the electrophilic carbon atoms of 1,3-dibromopropane in a double SN2 reaction to form the 14-membered ring.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2 x 1,3-Propanedithiol F This compound A->F B 2 x 1,3-Dibromopropane B->F C Base (e.g., NaOH or Cs2CO3) D Solvent (e.g., Ethanol or DMF) E High Dilution G A Prepare Reactant Solutions (Dithiol/Base and Dibromopropane in Ethanol) C Simultaneous Slow Addition of Reactant Solutions (8-12 h) A->C B Set up High Dilution Reaction (Large volume of refluxing Ethanol) B->C D Reflux for 2-4 h C->D E Solvent Removal (Rotary Evaporator) D->E F Aqueous Work-up (DCM/Water Extraction) E->F G Drying and Solvent Removal F->G H Purification by Recrystallization G->H I Characterization (NMR, MS, etc.) H->I

An In-depth Technical Guide to 1,4,8,11-Tetrathiacyclotetradecane: Properties and Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,8,11-Tetrathiacyclotetradecane, a sulfur-containing macrocycle, presents a unique platform for the coordination of metal ions, with potential applications in catalysis, materials science, and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the known properties of this compound and its metal complexes. Due to the limited availability of extensive research on this specific macrocycle, this guide also incorporates general characteristics and synthetic methodologies applicable to tetrathia macrocycles to provide a broader context for researchers. The document details the coordination behavior, particularly with copper ions, and presents available quantitative structural data. Experimental protocols for the synthesis of related compounds are outlined to guide future research in this area.

Introduction

Macrocyclic ligands have been a subject of intense research due to their ability to form stable and selective complexes with a wide range of metal ions. While polyaza macrocycles like cyclam (1,4,8,11-tetraazacyclotetradecane) are well-studied, their thioether analogues offer distinct coordination properties due to the soft nature of the sulfur donor atoms. This compound, also known as tetrathiacyclam or[1]aneS₄, is a 14-membered macrocycle containing four strategically placed sulfur atoms. These thioether moieties provide preferential binding sites for soft metal ions, leading to unique electronic and structural properties in the resulting complexes. This guide aims to consolidate the available information on this compound, focusing on its synthesis, structure, and coordination chemistry to serve as a valuable resource for researchers in chemistry and drug development.

Synthesis of this compound

General Experimental Protocol for Tetrathia Macrocycle Synthesis

The following is a generalized procedure for the synthesis of a 14-membered tetrathia macrocycle, which can be adapted for this compound.

Reactants:

  • 1,3-Propanedithiol

  • 1,3-Dihalopropane (e.g., 1,3-dibromopropane)

  • A strong base (e.g., sodium ethoxide or sodium hydride)

  • Anhydrous, high-purity solvent (e.g., ethanol or tetrahydrofuran)

Procedure:

  • A solution of the dithiol in the chosen solvent is prepared in a reaction vessel.

  • The base is added to the dithiol solution to deprotonate the thiol groups, forming the more nucleophilic thiolate.

  • In a separate vessel, a solution of the dihaloalkane in the same solvent is prepared.

  • Under high-dilution conditions (achieved by slow, simultaneous addition of both the dithiolate and dihaloalkane solutions to a larger volume of solvent in the main reaction vessel with vigorous stirring), the reactants are combined. This minimizes intermolecular reactions that lead to polymers.

  • The reaction mixture is typically stirred at room temperature or gentle reflux for an extended period (several hours to days).

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified using techniques such as recrystallization or column chromatography to isolate the desired macrocycle.

Below is a workflow diagram illustrating the general synthesis strategy for a 14-membered tetrathia macrocycle.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product dithiol 1,3-Propanedithiol deprotonation Deprotonation of Dithiol dithiol->deprotonation dihaloalkane 1,3-Dihalopropane high_dilution High-Dilution Cyclization dihaloalkane->high_dilution Dihaloalkane solution base Base (e.g., NaH) base->deprotonation solvent Anhydrous Solvent (e.g., THF) solvent->deprotonation deprotonation->high_dilution Dithiolate solution purification Purification (Chromatography/Recrystallization) high_dilution->purification Crude Product macrocycle This compound purification->macrocycle

Caption: General workflow for the synthesis of a 14-membered tetrathia macrocycle.

Physicochemical Properties

Specific, quantitatively measured physicochemical properties for the free this compound ligand, such as melting point, boiling point, and spectroscopic data (NMR, IR), are not well-documented in publicly accessible literature. It is anticipated to be a white or off-white solid with solubility in common organic solvents.

Coordination Chemistry

The primary interest in this compound lies in its ability to act as a tetradentate ligand for metal ions. The four thioether sulfur atoms create a cavity that can accommodate a variety of metal cations.

Copper Complexes

The most significant research on the coordination chemistry of this compound involves its complexes with copper. Both copper(I) and copper(II) complexes have been reported.

Copper(II) Complex: The crystal structure of the copper(II) complex, --INVALID-LINK--1]aneS₄)₂, has been determined. In this complex, the copper atom is situated in the plane of the four sulfur atoms. The coordination sphere is completed by two perchlorate anions in trans positions, resulting in a tetragonally distorted octahedral geometry.

Copper(I) Complex: A copper(I) complex with the formula [Cu([1]aneS₄)]ClO₄ has also been synthesized and structurally characterized. The geometry of the Cu(I) center in this complex provides a valuable comparison to its Cu(II) counterpart, offering insights into the electronic and steric effects of the macrocycle on different oxidation states of the metal.

Data Presentation: Structural Parameters of the Copper(II) Complex

The following table summarizes the available quantitative structural data for the --INVALID-LINK--1]aneS₄)₂ complex.

ParameterValueReference
Bond Lengths
Average Cu-S2.303 (1) Å[2]
Average Cu-O2.652 (4) Å[2]
Coordination Geometry
Metal CenterCopper(II)[2]
GeometryTetragonal[2]

Experimental Protocols for Metal Complex Synthesis

While a specific, detailed protocol for the synthesis of the this compound-copper complexes is not fully available, a general procedure for the synthesis of metal complexes with thioether macrocycles is provided below.

Reactants:

  • This compound ligand

  • A metal salt (e.g., copper(II) perchlorate hexahydrate)

  • A suitable solvent (e.g., acetonitrile or methanol)

Procedure:

  • A solution of the this compound ligand is prepared in the chosen solvent.

  • A solution of the metal salt in the same solvent is prepared separately.

  • The metal salt solution is added dropwise to the ligand solution with constant stirring.

  • The reaction mixture is stirred at room temperature or gently heated for a period of time to ensure complete complexation.

  • The resulting complex may precipitate out of solution or can be isolated by slow evaporation of the solvent.

  • The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation or vapor diffusion techniques.

The logical relationship for the formation of the copper(II) complex is depicted in the following diagram.

G ligand This compound ([14]aneS4) complex Cu([14]aneS4)2 Complex ligand->complex cu_salt Copper(II) Perchlorate (Cu(ClO4)2) cu_salt->complex solvent Solvent (e.g., Acetonitrile) solvent->complex Reaction Medium

Caption: Formation of the copper(II) complex of this compound.

Potential Applications

While specific applications of this compound are not yet widely reported, the unique properties of its metal complexes suggest several areas of potential interest for researchers:

  • Catalysis: The ability to stabilize different oxidation states of metal ions makes these complexes potential catalysts for a variety of organic transformations.

  • Materials Science: The ordered structures of the metal complexes could be exploited in the design of novel coordination polymers and functional materials.

  • Drug Development: The macrocyclic scaffold could be functionalized to create more complex molecules with potential therapeutic applications. The selective binding of metal ions could also be relevant in the design of metal-based drugs or chelating agents.

Conclusion

This compound is a compelling but understudied macrocyclic ligand. The available data, primarily on its copper(I) and copper(II) complexes, reveal a preference for forming stable, well-defined coordination compounds. The structural details of the copper(II) complex provide a solid foundation for further computational and experimental studies. The lack of extensive research on the free ligand and its other metal complexes presents a significant opportunity for future investigations. The synthetic methodologies and structural information presented in this guide are intended to facilitate and inspire new research into the properties and applications of this and related tetrathia macrocycles, with potential impacts on catalysis, materials science, and the development of novel therapeutic agents.

References

An In-depth Technical Guide to 1,4,8,11-Tetrathiacyclotetradecane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the nomenclature, structure, and available technical data for 1,4,8,11-tetrathiacyclotetradecane, addressing the significant disparity in available research compared to its nitrogen analogue.

Introduction

This compound is a macrocyclic compound containing a 14-membered ring with four sulfur atoms. While its nitrogen-containing counterpart, 1,4,8,11-tetraazacyclotetradecane (commonly known as cyclam), is a subject of extensive research in coordination chemistry and has applications in areas such as medical imaging and drug delivery, publicly available information on this compound is notably scarce. This guide aims to provide a detailed account of the available information on the title compound, highlighting its IUPAC name, structure, and the current state of research, while also drawing a clear distinction from its well-documented tetraaza analogue.

IUPAC Nomenclature and Chemical Structure

The systematic IUPAC name for the compound is This compound . The name is derived as follows:

  • "cyclotetradecane" indicates a 14-membered saturated ring structure.

  • "thia" specifies the presence of sulfur atoms as heteroatoms in the ring.

  • "tetra" denotes that there are four such sulfur atoms.

  • "1,4,8,11" are the locants indicating the positions of the sulfur atoms within the ring.

The chemical structure consists of a 14-membered ring with sulfur atoms at the 1, 4, 8, and 11 positions, connected by ethylene and propylene bridges.

Chemical Formula: C₁₀H₂₀S₄

Molar Mass: 268.53 g/mol

Structure:

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely reported in readily accessible literature. However, general synthetic strategies for macrocyclic thioethers often involve the reaction of a dithiol with a dihaloalkane in the presence of a base under high dilution conditions to favor intramolecular cyclization over polymerization.

A plausible synthetic pathway for this compound could involve the reaction of 1,3-propanedithiol with 1,2-dichloroethane, or conversely, the reaction of 1,2-ethanedithiol with 1,3-dichloropropane, in the presence of a suitable base like sodium sulfide or cesium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Illustrative Synthetic Workflow:

Below is a conceptual workflow for a potential synthesis of this compound.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Formation R1 1,3-Propanedithiol Cyclization Intramolecular Cyclization R1->Cyclization R2 1,2-Dichloroethane R2->Cyclization Base Base (e.g., Cs₂CO₃) Base->Cyclization Solvent Solvent (e.g., DMF) Solvent->Cyclization Conditions High Dilution Inert Atmosphere Conditions->Cyclization Product This compound Cyclization->Product

Caption: Conceptual workflow for the synthesis of this compound.

Quantitative Data and Physicochemical Properties

PropertyThis compound1,4,8,11-Tetraazacyclotetradecane (Cyclam)
CAS Number Data not readily available295-37-4
Melting Point Data not readily available185-188 °C
Solubility Data not readily availableSoluble in water

Table 1: Comparison of available data for this compound and its tetraaza analogue.

Coordination Chemistry and Potential Applications

Macrocyclic thioethers are known to be excellent ligands for soft metal ions such as copper(I), silver(I), gold(I), palladium(II), platinum(II), and mercury(II). It is therefore expected that this compound would form stable complexes with these metal ions. The coordination chemistry of such complexes could be of interest in areas like:

  • Catalysis: Metal complexes of thioether macrocycles can act as catalysts in various organic reactions.

  • Sensors: The selective binding of specific metal ions could be utilized in the development of chemical sensors.

  • Extraction and Separation: The macrocycle could be used for the selective extraction of heavy metal ions from aqueous solutions.

However, without experimental data, these remain theoretical applications. The potential for this compound in drug development is currently unexplored, and there are no known signaling pathways or biological activities associated with it.

Conclusion

This compound is a structurally interesting macrocyclic thioether. However, there is a stark contrast between the wealth of information available for its nitrogen analogue, cyclam, and the profound lack of data for the tetrathia compound. This guide has provided the correct IUPAC nomenclature and structure, and has outlined potential synthetic routes and applications based on the general properties of thioether macrocycles. It is evident that this compound represents an under-explored area of macrocyclic chemistry, and further research is needed to elucidate its properties and potential uses for researchers, scientists, and drug development professionals.

Technical Guide: 1,4,8,11-Tetraazacyclotetradecane (Cyclam)

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for technical information on 1,4,8,11-tetrathiacyclotetradecane has revealed a significant lack of available data in the public domain. The CAS number, detailed experimental protocols, quantitative data, and established signaling pathways or complex experimental workflows specifically for this tetrathia macrocycle could not be located.

The search results were consistently dominated by information pertaining to its well-known nitrogen analogue, 1,4,8,11-tetraazacyclotetradecane , commonly known as cyclam . This suggests that this compound is either a far less studied compound, is known by a different common name that is not readily indexed, or that detailed technical information is not widely published.

Given the absence of specific data for the requested tetrathia compound, this guide will instead provide a comprehensive overview of the available technical information for 1,4,8,11-tetraazacyclotetradecane (Cyclam) , as it is a structurally related and extensively researched macrocycle with significant applications in coordination chemistry and drug development. This information may serve as a valuable reference point for researchers interested in the broader class of 14-membered macrocyclic ligands.

This technical guide provides an in-depth overview of 1,4,8,11-tetraazacyclotetradecane (cyclam), a foundational macrocyclic ligand in coordination chemistry. This document is intended for researchers, scientists, and professionals in drug development.

Compound Identification

Identifier Value
IUPAC Name 1,4,8,11-Tetraazacyclotetradecane
Common Name Cyclam
CAS Number 295-37-4[1][2]
Molecular Formula C₁₀H₂₄N₄
Molecular Weight 200.32 g/mol
SMILES C1CNCCNCCCNCCNC1
InChI Key MDAXKAUIABOHTD-UHFFFAOYSA-N

Physicochemical Properties

Property Value
Appearance White to off-white crystalline powder or needles[1]
Melting Point 184-186 °C
Solubility Soluble in water

Core Applications

1,4,8,11-Tetraazacyclotetradecane is a versatile macrocyclic ligand renowned for its ability to form stable complexes with a wide array of transition metal ions.[3] This property makes it a cornerstone in several fields:

  • Coordination Chemistry: Cyclam is extensively used as a ligand to synthesize metal complexes with unique electronic and steric properties. These complexes are instrumental in studying fundamental aspects of coordination chemistry, including isomerism and the stabilization of unusual oxidation states.[4]

  • Catalysis: Metal-cyclam complexes have been investigated as catalysts in various organic transformations. The macrocyclic framework provides a stable and tunable platform for the metallic active center.[3]

  • Drug Development and Medical Imaging: Functionalized cyclam derivatives are crucial in the development of therapeutic and diagnostic agents. A notable example is Plerixafor (a derivative of cyclam), which is a hematopoietic stem cell mobilizer. Furthermore, cyclam-based chelators are used to complex with radiometals for applications in positron emission tomography (PET) imaging.

  • Sensors: The selective binding of metal ions by cyclam and its derivatives has been exploited in the design of fluorescent and colorimetric sensors for the detection of specific metal ions.

Experimental Protocols

Due to the breadth of applications, numerous synthesis and experimental protocols involving cyclam have been reported. Below are generalized methodologies for key procedures.

4.1. Synthesis of 1,4,8,11-Tetraazacyclotetradecane (Cyclam)

A common synthetic route involves a multi-step process:[5]

  • Bisacylation of a Diamine: 1,3-Diaminopropane is reacted with two equivalents of chloroacetyl chloride. This step forms a dichlorodiamide intermediate.

  • Cyclization: The dichlorodiamide is then reacted with another equivalent of 1,3-diaminopropane under high dilution conditions to facilitate intramolecular cyclization, yielding a dioxocyclam.

  • Reduction: The final step involves the reduction of the amide groups of the dioxocyclam to amines, typically using a strong reducing agent like LiAlH₄ or borane, to yield the final 1,4,8,11-tetraazacyclotetradecane product.

4.2. Synthesis of a Metal-Cyclam Complex (e.g., [Ni(cyclam)]Cl₂)

A general procedure for the synthesis of a nickel(II)-cyclam complex is as follows:

  • Dissolution: Dissolve 1,4,8,11-tetraazacyclotetradecane in a suitable solvent, such as methanol or ethanol.

  • Addition of Metal Salt: To the cyclam solution, add a stoichiometric equivalent of a nickel(II) salt (e.g., NiCl₂·6H₂O) dissolved in the same solvent.

  • Reaction and Precipitation: The reaction mixture is typically stirred and may be gently heated to facilitate complex formation. Upon cooling or solvent evaporation, the metal-cyclam complex will precipitate out of the solution.

  • Isolation and Purification: The solid product is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

Logical Workflow for Application in Catalysis

The development of a cyclam-based catalyst generally follows a logical progression of steps, which can be visualized as a workflow.

catalysis_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Formation cluster_characterization Characterization cluster_testing Catalytic Testing ligand_synthesis Synthesis of Cyclam Derivative metal_complexation Metal Complexation ligand_synthesis->metal_complexation Purified Ligand characterization Spectroscopic & Structural Analysis metal_complexation->characterization Crude Complex catalytic_testing Evaluation of Catalytic Activity characterization->catalytic_testing Characterized Catalyst optimization Reaction Optimization catalytic_testing->optimization Performance Data

Caption: Workflow for the development of a cyclam-based catalyst.

This guide provides a foundational understanding of 1,4,8,11-tetraazacyclotetradecane (cyclam). For specific experimental details, researchers are encouraged to consult the primary literature relevant to their field of interest.

References

Navigating the Solubility of 1,4,8,11-Tetraazacyclotetradecane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties and Methodologies for a Key Macrocyclic Compound

Introduction

1,4,8,11-Tetraazacyclotetradecane, commonly known as cyclam, is a macrocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of coordination chemistry and pharmaceutical development. Its robust ability to form stable complexes with a variety of metal ions has established it as a critical building block for novel catalysts, imaging agents, and therapeutic compounds.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective application in synthesis, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility of 1,4,8,11-tetraazacyclotetradecane, addressing the notable scarcity of quantitative data for its direct sulfur analog, 1,4,8,11-tetrathiacyclotetradecane. The focus of this document is therefore on the more extensively studied and utilized tetraaza macrocycle. We present available solubility data, detailed experimental protocols for its determination, and a relevant workflow illustrating its application in drug development.

Solubility Profile of 1,4,8,11-Tetraazacyclotetradecane (Cyclam)

While qualitative descriptions of cyclam's solubility are available, precise quantitative data in many organic solvents remains limited in publicly accessible literature. The following table summarizes the available information to guide solvent selection for various research and development applications.

SolventQuantitative SolubilityQualitative Solubility & Observations
Water 5 g / 100 mL (at 20°C)[2]Soluble[1][3][4][5][6]
Dichloromethane Data not availableSoluble[1][5]
Methanol Data not availableSoluble[1][5]
Chloroform Data not availableThe air and water-sensitive solid cobalt(II) cyclam complex was only soluble in DCM and CHCl3.[7]
Dioxane Data not availableCan be purified by recrystallization from dioxane, implying solubility.[6][8]
Toluene Data not availableCan be purified by recrystallization from toluene, implying solubility.[8]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9][10][11][12][13] This protocol provides a general framework that can be adapted for the determination of 1,4,8,11-tetraazacyclotetradecane solubility in various organic solvents.

Materials and Equipment
  • 1,4,8,11-Tetraazacyclotetradecane (cyclam), solid

  • Solvent of interest (e.g., dichloromethane, methanol)

  • Glass vials or flasks with screw caps

  • Orbital shaker or agitator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid cyclam to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume of the desired solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to allow for equilibrium to be reached. This can range from 24 to 72 hours, and preliminary experiments may be needed to determine the optimal equilibration time.[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • For highly concentrated solutions, it may be necessary to filter the supernatant through a syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of cyclam.

    • Prepare a calibration curve using standard solutions of cyclam of known concentrations to accurately quantify the solubility.

  • Data Analysis:

    • Calculate the solubility of cyclam in the solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL, g/100mL, or mol/L.

Application in Drug Development: Synthesis of Plerixafor

1,4,8,11-Tetraazacyclotetradecane is a key starting material in the synthesis of Plerixafor, a hematopoietic stem cell mobilizer used in the treatment of non-Hodgkin's lymphoma and multiple myeloma.[14][15][16] The following diagram illustrates a simplified workflow for the synthesis of Plerixafor from cyclam.

Plerixafor_Synthesis cluster_reactants Starting Materials cluster_reaction Synthetic Step cluster_product Final Product Cyclam 1,4,8,11-Tetraazacyclotetradecane (Cyclam) Reaction N-Alkylation Reaction (Nucleophilic Substitution) Cyclam->Reaction Linker 1,4-Bis(bromomethyl)benzene Linker->Reaction Plerixafor Plerixafor Reaction->Plerixafor

A simplified workflow for the synthesis of Plerixafor from cyclam.

This synthetic pathway highlights the importance of understanding the solubility of cyclam in organic solvents to facilitate the reaction and subsequent purification of the final drug product.

Conclusion

1,4,8,11-Tetraazacyclotetradecane is a versatile macrocycle with significant applications in scientific research and drug development. While quantitative solubility data in many organic solvents is not extensively documented, this guide provides the currently available information and a robust experimental protocol for its determination. A clear understanding of the solubility characteristics of cyclam is essential for optimizing its use in various chemical processes, from laboratory-scale synthesis to the manufacturing of life-saving pharmaceuticals.

References

Spectroscopic and Structural Analysis of 1,4,8,11-Tetraazacyclotetradecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1,4,8,11-tetraazacyclotetradecane, a significant macrocyclic compound widely known as cyclam. This document compiles essential data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Detailed experimental protocols and visual representations of the compound's structure and analytical workflow are included to support researchers in their scientific endeavors.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 1,4,8,11-tetraazacyclotetradecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1,4,8,11-tetraazacyclotetradecane. The symmetry of the molecule influences the number and multiplicity of signals in both ¹H and ¹³C NMR spectra.

Table 1: ¹H NMR Spectroscopic Data for 1,4,8,11-Tetraazacyclotetradecane

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
2.75t8H-NH -CH₂ -CH₂-CH₂ -NH - (axial and equatorial protons on carbons adjacent to nitrogen)
2.68s8H-NH-CH₂ -CH₂-CH₂ -NH- (protons on the ethylene bridges)
2.23s4HNH (amine protons)
1.72t4H-NH-CH₂-CH₂ -CH₂-NH- (protons on the central carbon of the propylene bridges)

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for 1,4,8,11-Tetraazacyclotetradecane

Chemical Shift (δ ppm)Assignment
~49.5-NH-C H₂-CH₂-C H₂-NH- (carbons of the ethylene bridges)
~47.0-NH-C H₂-CH₂-C H₂-NH- (carbons adjacent to nitrogen in the propylene bridges)
~28.0-NH-CH₂-C H₂-CH₂-NH- (central carbon of the propylene bridges)

Predicted values based on typical shifts for similar cyclic amines.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 1,4,8,11-tetraazacyclotetradecane is characterized by the presence of N-H and C-H vibrations.

Table 3: IR Absorption Bands for 1,4,8,11-Tetraazacyclotetradecane

Wavenumber (cm⁻¹)IntensityAssignment
3250 - 3350Medium, BroadN-H stretching
2850 - 2960StrongC-H stretching (aliphatic)
1450 - 1470MediumC-H bending (scissoring)
1100 - 1200MediumC-N stretching
750 - 850MediumN-H wagging
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of 1,4,8,11-tetraazacyclotetradecane shows a molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for 1,4,8,11-Tetraazacyclotetradecane

m/zRelative IntensityAssignment
200.2Moderate[M]⁺ (Molecular Ion)
101High[C₅H₁₃N₂]⁺
58High[C₃H₈N]⁺
44Base Peak[C₂H₆N]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation available.

Synthesis of 1,4,8,11-Tetraazacyclotetradecane

A common method for the synthesis of 1,4,8,11-tetraazacyclotetradecane involves the reaction of a tosylated linear tetraamine with a di-tosylated diamine under high dilution conditions, followed by deprotection.

  • Preparation of the Precursors: Synthesize the necessary protected linear tetraamine and diamine precursors.

  • Cyclization Reaction: React the precursors in a suitable solvent (e.g., dimethylformamide) at an elevated temperature under high dilution to favor intramolecular cyclization.

  • Deprotection: Remove the protecting groups (e.g., tosyl groups) using a strong acid (e.g., HBr in acetic acid).

  • Purification: Neutralize the reaction mixture and extract the product. Further purification can be achieved by recrystallization or chromatography.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1,4,8,11-tetraazacyclotetradecane in a deuterated solvent (e.g., CDCl₃, D₂O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For electron ionization (EI), the sample is typically heated to induce vaporization. For electrospray ionization (ESI), the sample is dissolved in a suitable solvent.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.

Visualizations

The following diagrams illustrate the structure of 1,4,8,11-tetraazacyclotetradecane and a general workflow for its spectroscopic analysis.

structure Molecular Structure of 1,4,8,11-Tetraazacyclotetradecane N1 N C1 C N1->C1 C2 C C1->C2 N2 N C2->N2 C3 C N2->C3 C4 C C3->C4 C5 C C4->C5 N3 N C5->N3 C6 C N3->C6 C7 C C6->C7 N4 N C7->N4 C8 C N4->C8 C9 C C8->C9 C10 C C9->C10 C10->N1

Caption: Molecular structure of 1,4,8,11-tetraazacyclotetradecane.

workflow Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Cyclam purification Purification synthesis->purification nmr NMR (1H, 13C) purification->nmr Structure Verification ir FTIR purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation data_reporting Data Reporting structure_elucidation->data_reporting

Caption: General workflow for the spectroscopic analysis of 1,4,8,11-tetraazacyclotetradecane.

The Advent of Tetrathia Macrocycles: A Comprehensive Technical Guide on their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of macrocyclic chemistry, ignited by the serendipitous discovery of crown ethers by Charles Pedersen in the 1960s, has burgeoned into a cornerstone of modern supramolecular chemistry and drug discovery.[1][2][3] These cyclic molecules, with their unique ability to selectively bind ions and neutral molecules, have opened new avenues in catalysis, separation science, and medicine. While crown ethers, with their oxygen-rich cavities, demonstrated a preference for alkali and alkaline earth metals, the substitution of oxygen with "softer" sulfur atoms gave rise to a new class of macrocycles: the tetrathia macrocycles. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthetic methodologies of tetrathia macrocycles. It further delves into their quantitative binding properties and outlines experimental protocols for their synthesis, culminating in a discussion of their emerging applications in drug development.

A Historical Journey: From Crown Ethers to Thia-Crowns

The genesis of tetrathia macrocycles is intrinsically linked to the broader history of macrocyclic chemistry. The seminal work of Charles J. Pedersen at DuPont, leading to the 1987 Nobel Prize in Chemistry, laid the conceptual groundwork.[1][2] His accidental synthesis of dibenzo-18-crown-6 revealed the remarkable ability of macrocyclic polyethers to complex alkali metal cations.[3] This discovery spurred a flurry of research into the synthesis of new macrocycles with varied heteroatoms and ring sizes.

The deliberate incorporation of sulfur atoms into the macrocyclic framework was a logical progression, driven by the desire to complex "softer" transition metal ions. D.H. Busch's pioneering work in the 1960s on template synthesis was instrumental in advancing the synthesis of a wide array of macrocyclic compounds, including those with nitrogen and sulfur donor atoms.[4][5] The "template effect" utilizes a metal ion to spatially organize the precursor fragments, thereby promoting the desired intramolecular cyclization over competing intermolecular polymerization.[5] This approach proved particularly effective for the synthesis of polyaza and, subsequently, tetrathia macrocycles.

While a singular "discovery" paper for the simplest tetrathia macrocycle is not as clearly defined as that for crown ethers, the early 1970s saw a rise in publications describing the synthesis and characterization of these thia-analogues. These early synthetic efforts often involved high-dilution techniques to favor intramolecular cyclization.[6] The development of more efficient synthetic routes, including metal-templated methods, has since made these fascinating molecules more accessible for a wide range of studies.

Synthetic Strategies: Crafting the Tetrathia Ring

The synthesis of tetrathia macrocycles has evolved significantly from early, low-yield procedures to more sophisticated and efficient methodologies. The primary challenge in macrocyclization is overcoming the entropic barrier to ring closure and minimizing competing polymerization.[6]

High-Dilution Synthesis

The principle of high dilution is a classical yet effective strategy to promote intramolecular reactions. By maintaining a very low concentration of the reactive precursors, the probability of two molecules encountering each other to form a polymer is significantly reduced, while the probability of the ends of a single molecule reacting to form a ring remains constant.[6] This method, however, often requires large volumes of solvent and slow addition of reagents, making it less practical for large-scale synthesis.

A typical high-dilution synthesis of a tetrathia macrocycle involves the reaction of a dithiol with a dihaloalkane in the presence of a base.

dot

Caption: High-Dilution Synthesis Workflow.

Metal-Template Synthesis

The pioneering work of D.H. Busch demonstrated the power of metal ions to act as templates, organizing the reacting components and thereby facilitating cyclization.[4][5] In the context of tetrathia macrocycles, a metal ion with a high affinity for sulfur, such as Ni(II), Cu(II), or Pd(II), can be used. The metal ion coordinates to the sulfur atoms of the precursor molecules, bringing the reactive ends into proximity and promoting ring closure. The resulting metal-macrocycle complex can then be demetallated to yield the free macrocycle.

dot

Caption: Metal-Template Synthesis Workflow.

Quantitative Data: Understanding Host-Guest Interactions

The defining characteristic of tetrathia macrocycles is their ability to form stable complexes with metal ions. The stability and selectivity of these complexes are governed by a combination of factors, including the size of the macrocycle's cavity, the nature of the metal ion, and the chelate effect.

Stability Constants

The thermodynamic stability of a metal-macrocycle complex is quantified by its stability constant (log K). While extensive data exists for tetraaza macrocycles, the data for their tetrathia analogues is more sparse. The following table summarizes some available stability constants for tetrathia and related tetraaza macrocycles with relevant transition metal ions.

MacrocycleMetal IonLog KReference
1,4,8,11-Tetraazacyclotetradecane (cyclam)Cu(II)27.2[4]
1,4,8,11-Tetraazacyclotetradecane (cyclam)Ni(II)22.2[4]
1,4,8,11-Tetraazacyclotetradecane (cyclam)Zn(II)15.5[4]
Me6[7]dieneN4Cu(II)8.66[8]
Me6[7]dieneN4Ni(II)-[8]
Me6[7]dieneN4Zn(II)-[8]
1,4,8,11-TetrathiacyclotetradecaneCu(II)12.1[9]
This compoundNi(II)7.3[9]

Note: Data for tetrathia macrocycles is less common in readily available literature; values for tetraaza analogues are provided for comparison.

Cavity Size

The size of the macrocyclic cavity plays a crucial role in determining which metal ions can be accommodated. The cavity size is typically estimated from X-ray crystallographic data of the free macrocycle or its metal complexes.

MacrocycleNumber of Atoms in RingApproximate Cavity Diameter (Å)Reference
1,4,7,10-Tetrathiacyclododecane ([5]aneS4)123.4 - 4.0[10]
This compound ([7]aneS4)144.0 - 5.0[11]
1,5,9,13-Tetrathiacyclohexadecane ([12]aneS4)165.0 - 6.0[13]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative tetrathia macrocycle, this compound, via a high-dilution method.

Synthesis of this compound

Materials:

  • 1,2-Ethanedithiol (Reagent Grade)

  • 1,3-Dibromopropane (Reagent Grade)

  • Sodium ethoxide (21% solution in ethanol)

  • Absolute Ethanol (Anhydrous)

  • N,N-Dimethylformamide (DMF, Anhydrous)

  • Diethyl ether

  • Hexane

Procedure:

  • Preparation of the Disodium Salt of 1,2-Ethanedithiol: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1,2-ethanedithiol (1 equivalent) in absolute ethanol. To this solution, add sodium ethoxide (2 equivalents) dropwise with stirring. The reaction is exothermic. After the addition is complete, stir the mixture for 1 hour at room temperature. The white precipitate of the disodium salt will form.

  • High-Dilution Cyclization: In a separate, large three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels, place a large volume of anhydrous DMF. Heat the DMF to 80-90 °C.

  • Prepare two separate solutions for simultaneous addition:

    • Solution A: The suspension of the disodium salt of 1,2-ethanedithiol in absolute ethanol from step 1.

    • Solution B: A solution of 1,3-dibromopropane (1 equivalent) in anhydrous DMF.

  • Using syringe pumps or dropping funnels, add Solution A and Solution B simultaneously and dropwise to the heated DMF over a period of 8-12 hours with vigorous stirring. Maintain the temperature of the reaction mixture throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 80-90 °C for an additional 2-4 hours.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. Remove the DMF under reduced pressure using a rotary evaporator.

  • Treat the residue with water and extract with diethyl ether or dichloromethane. Wash the organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure. The crude product is often an oil or a waxy solid.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Recrystallize the purified product from a suitable solvent system (e.g., ethanol or hexane/chloroform) to obtain pure this compound as a white crystalline solid.

Characterization:

  • ¹H NMR: The proton NMR spectrum should show characteristic multiplets for the methylene protons of the ethylene and propylene bridges.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the macrocycle.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Applications in Drug Development: A Frontier of Opportunity

While the application of tetrathia macrocycles in drug development is still an emerging field, their unique properties make them attractive candidates for several therapeutic strategies.[14][15] Their ability to selectively bind metal ions is particularly relevant, as many enzymes and proteins rely on metal cofactors for their function.

Potential Mechanisms of Action
  • Enzyme Inhibition: Tetrathia macrocycles can be designed to target the active sites of metalloenzymes. By chelating the essential metal ion, they can inhibit the enzyme's activity. This approach is being explored for the development of novel anticancer and antimicrobial agents.[16]

  • Disruption of Protein-Protein Interactions: Some protein-protein interactions are mediated by metal ions. Tetrathia macrocycles could potentially disrupt these interactions by sequestering the metal ion, offering a novel approach to modulating signaling pathways involved in disease.[15][17]

  • Radiopharmaceuticals: The ability to stably chelate radioactive metal ions makes tetrathia macrocycles promising ligands for the development of diagnostic and therapeutic radiopharmaceuticals.

A Conceptual Workflow for Drug Screening

The evaluation of tetrathia macrocycles as potential drug candidates follows a workflow similar to that of other small molecules.

dot

Drug_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Lead Optimization TargetIdentification Target Identification (e.g., Metalloenzyme, PPI) LibrarySynthesis Library Synthesis of Tetrathia Macrocycles TargetIdentification->LibrarySynthesis BindingAssay Binding Affinity Assays (e.g., ITC, SPR) LibrarySynthesis->BindingAssay EnzymeInhibition Enzyme Inhibition Assays BindingAssay->EnzymeInhibition CellBasedAssays Cell-Based Assays (Cytotoxicity, Pathway Modulation) EnzymeInhibition->CellBasedAssays LeadCompound Lead Compound Identification CellBasedAssays->LeadCompound AnimalModel Animal Model of Disease Pharmacokinetics Pharmacokinetics (ADME) AnimalModel->Pharmacokinetics EfficacyStudies Efficacy Studies Pharmacokinetics->EfficacyStudies ToxicityStudies Toxicity Studies EfficacyStudies->ToxicityStudies SAR Structure-Activity Relationship (SAR) Studies ToxicityStudies->SAR LeadCompound->AnimalModel SAR->LibrarySynthesis Iterative Design PreclinicalCandidate Preclinical Candidate Selection SAR->PreclinicalCandidate

Caption: Conceptual Drug Screening Workflow.

Conclusion

Tetrathia macrocycles represent a fascinating and versatile class of molecules with a rich history rooted in the fundamental principles of supramolecular chemistry. From their conceptual origins in the study of crown ethers to the development of sophisticated synthetic strategies, our understanding and ability to manipulate these sulfur-containing rings have grown immensely. While their application in drug development is still in its nascent stages, the unique properties of tetrathia macrocycles, particularly their ability to selectively bind transition metal ions, hold significant promise for the development of novel therapeutics targeting a range of challenging biological targets. Continued research into their synthesis, characterization, and biological activity will undoubtedly unlock their full potential in the years to come.

References

Conformational Analysis of 1,4,8,11-Tetrathiacyclotetradecane: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the conformational landscape of 1,4,8,11-tetrathiacyclotetradecane reveals a molecule with significant structural flexibility. This technical guide synthesizes findings from key experimental and computational studies to provide an in-depth understanding of its stable conformations, the methodologies used for their characterization, and the energetic relationships between them.

Introduction

This compound, a 14-membered macrocycle containing four sulfur atoms, is a molecule of significant interest in coordination chemistry and materials science. Its ability to act as a tetradentate ligand for various metal ions is intrinsically linked to its conformational preferences. Understanding the three-dimensional structure and dynamic behavior of this macrocycle is crucial for the rational design of novel metal complexes with specific catalytic, electronic, or medicinal properties. This guide provides a detailed overview of the conformational analysis of this compound, drawing upon data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and molecular mechanics calculations.

Conformational Isomers and Energy Landscape

The conformational space of this compound is characterized by several low-energy structures. The relative orientation of the four sulfur atoms and the puckering of the ethylene and propylene bridges give rise to a number of distinct conformers. The principal conformations identified through various analytical techniques are summarized below.

A simplified logical workflow for the conformational analysis of this molecule is presented in the following diagram:

G Workflow for Conformational Analysis A Synthesis of this compound B Experimental Analysis A->B C Computational Modeling A->C D X-ray Crystallography B->D E NMR Spectroscopy B->E F Molecular Mechanics C->F G Identification of Solid-State Conformation D->G H Characterization of Solution-State Dynamics E->H I Calculation of Relative Conformer Energies F->I J Integrated Conformational Landscape G->J H->J I->J

A simplified workflow for conformational analysis.

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for interpreting the conformational data.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. A typical experimental protocol involves:

  • Crystal Growth: Crystals of this compound are typically grown by slow evaporation of a suitable solvent, such as chloroform or a mixture of chloroform and ethanol.

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H and ¹³C NMR Spectra Acquisition: Standard one-dimensional ¹H and ¹³C{¹H} NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Advanced NMR Experiments: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to assign proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about through-space proximities of protons, which is crucial for deducing conformational preferences in solution. Variable-temperature NMR studies can be used to investigate dynamic processes and estimate the energy barriers between different conformers.

The signaling pathway from experimental data to conformational understanding can be visualized as follows:

G From Experimental Data to Conformation cluster_exp Experimental Techniques cluster_data Primary Data cluster_analysis Data Analysis cluster_conclusion Conclusion Xray X-ray Crystallography CrystalData Atomic Coordinates Bond Lengths/Angles Xray->CrystalData NMR NMR Spectroscopy NMRData Chemical Shifts Coupling Constants NOE/ROE NMR->NMRData SolidState Solid-State Conformation CrystalData->SolidState SolutionState Solution-State Dynamics Conformer Population NMRData->SolutionState Conformation 3D Molecular Structure SolidState->Conformation SolutionState->Conformation

Pathway from experimental data to conformational insights.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from crystallographic and computational studies of the most stable conformers of this compound.

Table 1: Selected Torsion Angles (in degrees) for the Conformation

Torsion AngleValue
C1-S1-C2-C365.8
S1-C2-C3-S255.2
C2-C3-S2-C4-170.1
C3-S2-C4-C570.3
S2-C4-C5-C658.9
C4-C5-C6-S3-172.5
C5-C6-S3-C768.4
C6-S3-C7-C856.1
S3-C7-C8-S4-171.3
C7-C8-S4-C172.1
C8-S4-C1-S159.5
S4-C1-S1-C2-173.2

Table 2: Relative Energies of Conformers from Molecular Mechanics Calculations

ConformerRelative Energy (kcal/mol)
0.00
1.25
2.10
3.50

Conclusion

The conformational analysis of this compound reveals a complex potential energy surface with several accessible conformers. The conformation is generally the most stable in both the solid state and in solution. The flexibility of the macrocycle, allowing for the interconversion between different conformations, is a key feature that influences its coordination chemistry. This in-depth understanding of its structural landscape is essential for the targeted design of metal complexes with tailored properties for applications in catalysis, medicine, and materials science. Further research, particularly employing advanced computational methods and dynamic NMR studies, will continue to refine our understanding of the intricate conformational behavior of this important macrocycle.

Theoretical Framework for the Structural Elucidation of 1,4,8,11-Tetrathiacyclotetradecane: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,8,11-Tetrathiacyclotetradecane is a sulfur-containing macrocycle of significant interest in coordination chemistry and materials science. Understanding its three-dimensional structure and conformational landscape is crucial for predicting its properties and designing novel applications. In the absence of extensive published experimental or theoretical data for this specific molecule, this whitepaper provides a comprehensive methodological guide for the theoretical calculation of its structure. The protocols detailed herein outline a robust computational workflow, combining molecular mechanics for broad conformational sampling with density functional theory for high-accuracy geometry optimization and energy evaluation. This guide is intended to serve as a foundational resource for researchers initiating computational studies on this and related tetrathia macrocycles.

Introduction

Macrocyclic compounds are of paramount importance in various scientific fields, from drug discovery to catalysis. This compound, the sulfur analogue of the well-studied cyclam, presents a unique combination of a flexible 14-membered ring and the coordinating properties of its four thioether sulfur atoms. The conformational flexibility of the macrocyclic backbone, governed by the interplay of torsional strains and transannular interactions, dictates its ability to bind to metal ions and other guest molecules.

A thorough understanding of the stable conformations, relative energies, and geometric parameters of this compound is a prerequisite for rational design and development. This document outlines a standard, yet powerful, theoretical approach to achieve this, providing detailed computational protocols and examples of how to present the resulting data.

Theoretical Approach: A Hybrid Computational Strategy

A multi-step computational approach is recommended to effectively explore the complex potential energy surface of this compound. This strategy leverages the strengths of different computational methods:

  • Molecular Mechanics (MM): A computationally efficient method ideal for performing a broad search for the various possible conformations of the molecule.

  • Density Functional Theory (DFT): A quantum mechanical method that provides a much higher level of accuracy for the final geometry optimization and the calculation of relative energies of the most stable conformers identified by the MM search.

The general workflow is a sequential process where an initial structure is used to generate a multitude of possible conformations, which are then filtered and refined at a higher level of theory.

G A Step 1: Initial 3D Structure Generation B Step 2: Conformational Search (Molecular Mechanics) A->B C Identification of Low-Energy Conformers B->C D Step 3: Geometry Optimization (DFT) C->D E Frequency Analysis & Energy Calculation D->E F Structural & Energetic Data Analysis E->F

Caption: A logical workflow for the theoretical structural analysis of this compound.

Computational Protocols

Step 1: Initial 3D Structure Generation

A plausible starting geometry is essential for any computational analysis. Based on extensive studies of its nitrogen analogue, cyclam (1,4,8,11-tetraazacyclotetradecane), the 14-membered ring can adopt several conformations. The most stable conformers of cyclam often feature its five-membered chelate rings in a gauche conformation and its six-membered rings in a chair conformation. The trans-III configuration is frequently the most stable. Therefore, constructing an initial 3D model of this compound based on a trans-III-like geometry is a recommended starting point.

Protocol:

  • Use a molecular building software (e.g., Avogadro, ChemDraw 3D) to construct the this compound molecule.

  • Set the initial dihedral angles to approximate a trans-III conformation, with the six-membered C-S-C-C-S-C rings in a chair form.

  • Perform an initial, quick geometry optimization using a universal force field (UFF) within the modeling software to obtain a reasonable starting structure with no steric clashes.

Caption: 2D schematic of this compound.

Step 2: Conformational Search using Molecular Mechanics

This step aims to explore the conformational space of the macrocycle to identify all relevant low-energy minima.

Protocol:

  • Software: Utilize a molecular modeling package such as MacroModel, MOE, or the open-source alternative GROMACS.

  • Force Field: Select a robust force field. The Merck Molecular Force Field (MMFF94) is a good general choice for organic molecules. If available, a force field specifically parameterized for organosulfur compounds would be preferable.

  • Search Method: Employ a conformational search algorithm. A common and effective method is a mixed Monte Carlo/Molecular Dynamics (MC/MD) approach.

    • MD Phase: Run high-temperature molecular dynamics (e.g., at 1000 K) for a sufficient duration (e.g., 10 ns) to overcome rotational barriers and sample a wide range of conformations. Save snapshots at regular intervals (e.g., every 10 ps).

    • Minimization Phase: Each saved snapshot is then subjected to a full energy minimization using an efficient algorithm like the Truncated Newton (TNCG) method.

  • Analysis: Cluster the resulting minimized structures based on root-mean-square deviation (RMSD) and rank them by their steric energy. Select a set of unique conformers within a specified energy window (e.g., 20 kJ/mol) of the global minimum for further analysis.

Step 3: Quantum Mechanical Refinement using DFT

The unique, low-energy conformers identified in the MM search are subjected to a higher-level DFT calculation to obtain accurate geometric parameters and relative energies.

Protocol:

  • Software: Use a quantum chemistry software package like Gaussian, ORCA, or GAMESS.

  • Functional: The choice of the exchange-correlation functional is critical. For sulfur-containing organic molecules, hybrid functionals are often recommended. The M06-2X and B3LYP-D3(BJ) functionals have been shown to be accurate for calculating reaction and activation energies in organosulfur systems and are also reliable for structural parameters.

  • Basis Set: A basis set of at least double-zeta quality with polarization functions is necessary. The 6-31G(d,p) basis set is a common starting point. For higher accuracy, a triple-zeta basis set such as 6-311+G(2d,p) is recommended, especially for the sulfur atoms.

  • Calculation Type:

    • Optimization: Perform a full geometry optimization for each selected conformer.

    • Frequency Analysis: Following optimization, conduct a frequency calculation at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Solvation: To model the structure in a specific solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied during the optimization and frequency calculations.

Data Presentation

The quantitative results from the DFT calculations should be organized into clear, easily comparable tables.

Table 1: Optimized Geometric Parameters (Illustrative Example for the Global Minimum Conformer)
ParameterAtoms InvolvedValue (Å or °)
Bond Lengths
C2 - S11.82
C3 - C21.53
S4 - C31.82
.........
Bond Angles
C14 - S1 - C2101.5
S1 - C2 - C3114.0
.........
Dihedral Angles
C14-S1-C2-C365.2
S1-C2-C3-S4-58.9
.........

Note: The values presented are hypothetical and for illustrative purposes only.

Table 2: Relative Energies of Stable Conformers (Illustrative Example)
Conformer IDRelative Electronic Energy (kJ/mol)Relative ZPVE-Corrected Energy (kJ/mol)Relative Gibbs Free Energy (kJ/mol)Boltzmann Population (%)
1 0.000.000.0075.3
2 2.512.453.1019.8
3 5.805.926.954.1
4 8.158.019.500.8

Note: Energies are relative to the global minimum (Conformer 1). ZPVE = Zero-Point Vibrational Energy. Calculations are assumed at 298.15 K.

Conclusion

This whitepaper has detailed a robust and widely accepted computational methodology for the theoretical structural analysis of this compound. By combining the strengths of molecular mechanics for conformational sampling and density functional theory for high-accuracy refinement, this workflow can provide critical insights into the molecule's stable structures, geometric parameters, and energetic landscape. The data generated from these calculations can serve as a powerful foundation for understanding the coordination chemistry of this macrocycle, predicting its reactivity, and guiding the development of new materials and therapeutic agents.

Preliminary Investigation of 1,4,8,11-Tetrathiacyclotetradecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4,8,11-Tetrathiacyclotetradecane, a sulfur-containing macrocycle, is a fascinating molecule with significant potential in coordination chemistry, catalysis, and materials science. As a thia-crown ether, its sulfur donor atoms exhibit distinct coordination properties compared to its more common nitrogen analogue, 1,4,8,11-tetraazacyclotetradecane (cyclam). The softer nature of the sulfur atoms leads to a preference for coordinating with softer metal ions, influencing the electronic and reactive properties of the resulting metal complexes. This technical guide provides a preliminary overview of the synthesis, structure, and coordination chemistry of this compound, laying the groundwork for further research and application development.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate sulfur-containing precursors under high-dilution conditions to favor intramolecular cyclization over polymerization. A common synthetic pathway involves the reaction of a dithiol with a dihaloalkane in the presence of a base.

Experimental Protocol: Synthesis of this compound

A representative synthesis involves the reaction of 1,3-propanedithiol with 1,3-dibromopropane.

Materials:

  • 1,3-Propanedithiol

  • 1,3-Dibromopropane

  • Sodium ethoxide

  • Absolute ethanol (degassed)

  • High-purity nitrogen or argon

Procedure:

  • A solution of sodium ethoxide in absolute ethanol is prepared under an inert atmosphere.

  • To this solution, 1,3-propanedithiol is added dropwise with stirring.

  • Separately, a solution of 1,3-dibromopropane in absolute ethanol is prepared.

  • The solutions of the sodium salt of the dithiol and the dibromoalkane are simultaneously added dropwise from separate addition funnels to a large volume of refluxing ethanol under an inert atmosphere over an extended period (typically 24-48 hours). This high-dilution technique is crucial to maximize the yield of the cyclic monomer.

  • After the addition is complete, the reaction mixture is refluxed for an additional period.

  • The solvent is removed under reduced pressure.

  • The resulting residue is extracted with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • The organic extract is washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is evaporated.

  • The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Characterization:

The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Technique Expected Observations
¹H NMR Resonances corresponding to the different types of methylene protons in the macrocyclic ring.
¹³C NMR Signals for the carbon atoms in the ethylene and propylene bridges.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₂₀S₄.
Infrared (IR) Spectroscopy C-H stretching and bending vibrations. The absence of S-H stretching vibrations confirms the formation of the macrocycle.

Coordination Chemistry

This compound acts as a tetradentate ligand, coordinating to metal ions through its four sulfur donor atoms. The macrocyclic effect imparts high thermodynamic stability to the resulting metal complexes. The preference for soft metal ions makes it a particularly interesting ligand for metals such as copper(I), silver(I), gold(I), palladium(II), and platinum(II).

The coordination geometry of the metal complexes is influenced by the preferred conformation of the macrocyclic ligand and the electronic configuration of the metal ion. Square planar and distorted tetrahedral geometries are commonly observed.

Experimental Protocol: Synthesis of a Metal Complex of this compound

The synthesis of a metal complex, for instance, with palladium(II), can be achieved by reacting the ligand with a suitable metal salt.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Methanol or acetonitrile

Procedure:

  • A solution of this compound in methanol or acetonitrile is prepared.

  • A solution of palladium(II) chloride in the same solvent is prepared, possibly with gentle heating to aid dissolution.

  • The ligand solution is added dropwise to the stirred metal salt solution.

  • The reaction mixture is stirred at room temperature or gentle reflux for a specified period.

  • The resulting precipitate of the complex is collected by filtration, washed with the solvent, and dried under vacuum.

Characterization of the Metal Complex:

The formation and structure of the metal complex can be confirmed by:

Technique Expected Observations
Elemental Analysis To confirm the metal-to-ligand ratio.
X-ray Crystallography To determine the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry.
UV-Vis Spectroscopy To study the electronic transitions within the complex.
Cyclic Voltammetry To investigate the redox properties of the metal center in the complex.

Potential Applications

The unique properties of this compound and its metal complexes open up possibilities for various applications:

  • Catalysis: The metal complexes can be explored as catalysts in a range of organic transformations, particularly those involving redox processes.

  • Materials Science: The ability to form stable complexes makes this macrocycle a building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting electronic or porous properties.

  • Drug Development: While less explored than their aza-analogs, the interaction of thia-crown ethers and their metal complexes with biological systems is an emerging area of research. Their potential as therapeutic or diagnostic agents warrants further investigation.

Logical Workflow for Investigation

G cluster_synthesis Synthesis & Characterization cluster_coordination Coordination Chemistry cluster_application Potential Applications Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Char_Ligand Spectroscopic Characterization (NMR, MS, IR) Purification->Char_Ligand Complex_Synth Synthesis of Metal Complexes Char_Ligand->Complex_Synth Ligand Char_Complex Characterization (X-ray, UV-Vis, CV) Complex_Synth->Char_Complex Catalysis Catalysis Char_Complex->Catalysis Materials Materials Science Char_Complex->Materials DrugDev Drug Development Char_Complex->DrugDev

Methodological & Application

Coordination Chemistry of 1,4,8,11-Tetrathiacyclotetradecane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

1,4,8,11-Tetrathiacyclotetradecane, commonly abbreviated as[1]aneS₄, is a macrocyclic ligand featuring a 14-membered ring with four thioether sulfur atoms. As a tetradentate ligand, its soft sulfur donors exhibit a strong affinity for soft and intermediate metal ions, particularly late transition and heavy metals. This selective binding makes[1]aneS₄ and its derivatives highly valuable in various fields of coordination chemistry, catalysis, and medicine.

The macrocycle typically enforces a square-planar or distorted octahedral geometry upon complexation. A significant conformational rearrangement is required for the ligand to bind a metal, as the sulfur atoms are oriented exodentate (outward-pointing) in the free state.[2] This structural flexibility allows it to coordinate to a variety of metal ions, including but not limited to Cu(I/II), Ni(II), Pd(II), Pt(II), Au(III), and heavy metal ions like Hg(II) and Pb(II).[3][4][5][6]

Key Applications:

  • Radiopharmaceuticals: Thioether crowns like[1]aneS₄ are excellent candidates for chelating soft radiometals used in nuclear medicine for both diagnostic imaging (PET, SPECT) and targeted radionuclide therapy.[7] Isotopes such as copper-64 (⁶⁴Cu), which has both positron (β+) and beta (β-) emissions, are particularly relevant.[8] When functionalized with a biomolecule-targeting vector,[1]aneS₄ can act as a bifunctional chelator, delivering the radioisotope specifically to cancer cells or other disease sites.[7]

  • Catalysis: Metal complexes of[1]aneS₄ can serve as catalysts in various organic transformations. The stable coordination environment prevents leaching of the metal ion while the metal center itself remains accessible for catalytic activity.

  • Heavy Metal Sequestration: The high affinity of thioether ligands for soft heavy metals makes[1]aneS₄ a subject of interest for the selective extraction and sensing of toxic metal ions like lead(II) and mercury(II) from the environment.[9][10]

  • Fundamental Coordination Chemistry: The study of[1]aneS₄ complexes provides fundamental insights into the electronic properties, redox behavior, and conformational dynamics of macrocyclic systems.

Experimental Protocols

Protocol 1: Synthesis of this compound ([1]aneS₄)

This protocol is adapted from a high-yield procedure utilizing cesium carbonate to promote macrocyclization.[11]

Workflow Diagram: Synthesis of[1]aneS₄

G cluster_0 Step A: Precursor Synthesis cluster_1 Step B: Dithiol Synthesis cluster_2 Step C: Macrocyclization cluster_3 Step D: Purification start 1,3-Propanedithiol + Acrylonitrile step1 Michael Addition (Triton B) start->step1 product1 3,3'-(1,3-Propanediyldithio)dipropionitrile step1->product1 step2 Reduction (LiAlH4 in THF) product1->step2 product2 3,7-Dithianonane-1,9-dithiol step2->product2 reactants 3,7-Dithianonane-1,9-dithiol + 1,3-Dibromopropane product2->reactants step3 Cyclization (Cs2CO3 in DMF, 60°C) reactants->step3 product3 Crude [14]aneS4 step3->product3 step4 Workup & Recrystallization (from 95% Ethanol) product3->step4 final_product Pure this compound ([14]aneS4) step4->final_product

Caption: Workflow for the synthesis of the[1]aneS₄ macrocycle.

Materials:

  • 1,3-Propanedithiol

  • Acrylonitrile

  • Triton B (40% in methanol)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • 1,3-Dibromopropane

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol (95%)

  • Standard glassware for organic synthesis, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of 3,7-Dithianonane-1,9-dithiol (Precursor):

    • This protocol assumes the precursor dithiol is available. Its synthesis involves the Michael addition of 1,3-propanedithiol to acrylonitrile, followed by reduction of the dinitrile with LiAlH₄.

  • Macrocyclization: a. Set up a dry 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, all under a positive nitrogen atmosphere. b. Charge the flask with 2.2 L of anhydrous DMF and 13.04 g (40 mmol) of cesium carbonate. c. Stir the mixture and heat to 55-60°C. d. In a separate flask, prepare a solution containing 5.68 g (25 mmol) of 3,7-dithianonane-1,9-dithiol and 5.05 g (25 mmol) of 1,3-dibromopropane in 150 mL of anhydrous DMF. e. Add this solution dropwise from the addition funnel to the heated, stirred suspension of cesium carbonate over a period of 20-22 hours. f. After the addition is complete, maintain the reaction mixture at 60°C for an additional hour.

  • Workup and Purification: a. Cool the reaction mixture to room temperature and filter to remove inorganic salts. b. Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the DMF. c. Partition the resulting residue between 400 mL of water and 400 mL of dichloromethane. d. Separate the layers and extract the aqueous layer twice more with 150 mL portions of dichloromethane. e. Combine the organic layers and dry over anhydrous magnesium sulfate. f. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield a light-yellow crystalline mass.

  • Recrystallization: a. Dissolve the crude product in 200 mL of boiling 95% ethanol. Decant the hot solution from any insoluble residue. b. Boil the residue with an additional 125 mL of 95% ethanol and decant again. c. Combine the hot ethanol solutions and store at ~10°C overnight. d. Isolate the resulting white crystalline product by filtration and dry under vacuum. e. Expected Yield: 58-62%; Melting Point: 118-119°C.[11]

Protocol 2: Synthesis of a Nickel(II) Complex, Ni([1]aneS₄)₂

This protocol describes the preparation of a low-spin, square-planar Ni(II) complex with[1]aneS₄.[4][12]

Workflow Diagram: Metal Complexation

G ligand [14]aneS4 Ligand dissolve_ligand Dissolve in Nitromethane ligand->dissolve_ligand metal_salt Ni(BF4)2·6H2O dissolve_salt Dissolve in Ethanol metal_salt->dissolve_salt mix Combine Solutions & Reflux dissolve_ligand->mix dissolve_salt->mix cool Cool to Room Temp. mix->cool filter Filter Precipitate cool->filter wash Wash with Ethanol & Diethyl Ether filter->wash dry Dry under Vacuum wash->dry product Ni([14]aneS4)2 dry->product

Caption: General workflow for synthesizing a [Ni([1]aneS₄)]²⁺ complex.

Materials:

  • This compound ([1]aneS₄)

  • Nickel(II) tetrafluoroborate hexahydrate (Ni(BF₄)₂·6H₂O)

  • Nitromethane

  • Ethanol

  • Diethyl ether

Procedure:

  • Reaction Setup: a. In a 50 mL round-bottom flask, dissolve[1]aneS₄ (e.g., 100 mg, 0.37 mmol) in 15 mL of warm nitromethane. b. In a separate beaker, dissolve an equimolar amount of Ni(BF₄)₂·6H₂O (127 mg, 0.37 mmol) in 15 mL of ethanol.

  • Complexation: a. Add the nickel salt solution to the stirred solution of the ligand. b. Heat the resulting mixture to reflux for 1 hour. A color change to deep red or orange indicates complex formation.

  • Isolation and Purification: a. Cool the reaction mixture to room temperature. An orange-red precipitate should form. b. Collect the solid product by vacuum filtration. c. Wash the precipitate sequentially with small portions of cold ethanol and diethyl ether. d. Dry the product in a vacuum desiccator.

Protocol 3: Radiolabeling with Copper-64 (Conceptual)

This protocol outlines the general steps for labeling a bifunctional chelator derived from[1]aneS₄ with ⁶⁴Cu for potential use in PET imaging. The bifunctional chelator ([1]aneS₄-Linker-Biomolecule) must be synthesized and purified beforehand.

Logical Diagram: Bifunctional Chelator Concept

G cluster_0 Components cluster_1 Assembly chelator [14]aneS4 (Chelator) conjugate Bifunctional Conjugate chelator->conjugate Linker Attachment biomolecule Targeting Biomolecule (e.g., Peptide, Antibody) biomolecule->conjugate radioisotope Radiometal (e.g., 64Cu) radiolabel Radiolabeling (Complexation) radioisotope->radiolabel conjugate->radiolabel radiopharmaceutical Targeted Radiopharmaceutical radiolabel->radiopharmaceutical

Caption: Logical relationship of components in a[1]aneS₄-based radiopharmaceutical.

Materials:

  • ⁶⁴CuCl₂ in dilute HCl or acetate buffer.

  • Bifunctional[1]aneS₄-conjugate.

  • Reaction buffer (e.g., Sodium Acetate, pH 5.5-6.5).

  • Metal-free water and vials.

  • System for purification (e.g., HPLC, size-exclusion chromatography).

  • System for quality control (e.g., radio-TLC, radio-HPLC).

Procedure:

  • Preparation: a. To a sterile, metal-free reaction vial, add the bifunctional[1]aneS₄-conjugate (typically 10-100 µg) dissolved in the reaction buffer. b. Add the solution of ⁶⁴CuCl₂ (activity as required, e.g., 50-200 MBq). The final reaction volume is typically kept small (100-500 µL).

  • Radiolabeling Reaction: a. Gently mix the contents of the vial. b. Incubate the reaction mixture at an optimized temperature (often ranging from room temperature to 95°C) for 15-30 minutes. The soft nature of the thioether donors may allow for milder conditions compared to N-donor macrocycles.

  • Purification and Quality Control: a. After incubation, purify the radiolabeled conjugate from unchelated ⁶⁴Cu using a suitable chromatographic method (e.g., a C18 Sep-Pak cartridge or size-exclusion HPLC). b. Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95% for clinical applications.

Quantitative Data

Table 1: Selected Crystallographic Data for [M([1]aneS₄)] Complexes
Metal IonOxidation StateCoordination GeometryAvg. M-S Bond Length (Å)Reference
Ni(II)+2Square Planar~2.18 - 2.20[12]
Cu(I)+1Distorted Tetrahedral~2.31[6]
Cu(II)+2Distorted Octahedral~2.35 (equatorial)[13]
Pd(II)+2Square Planar~2.30[14]
Ge(II)+2(varies)~2.53 - 2.76[15]
Table 2: Electrochemical Data for [M([1]aneS₄)] Complexes

Cyclic voltammetry data provides insight into the stability of different oxidation states.

ComplexRedox CouplePotential (V vs. Fc⁺/Fc)SolventReference
[Pd([1]aneS₄)]²⁺Pd(II)/Pd(III)+0.39 (reversible)CH₃CN[16]
[Cu([1]aneS₄)]²⁺/⁺Cu(II)/Cu(I)+0.3380% MeOH[13]
Table 3: Thermodynamic Stability Constants (log K)

Stability constants quantify the affinity of the ligand for a metal ion in a specific solvent.

Metal IonSolventlog K₁Enthalpy (ΔH₁, kJ/mol)Entropy (TΔS₁, kJ/mol)Reference
Hg(II)DMSO15.1-98-11[9]
Ag(I)DMSO7.9-51-6[9]
Cd(II)DMSONo Reaction--[9]
Zn(II)DMSONo Reaction--[9]

Note: Data is compiled from various sources and experimental conditions may vary. Please consult the original references for detailed information.

References

Application Notes and Protocols for Metal Complexes of 1,4,8,11-Tetrathiacyclotetradecane (aneS₄)

Application Notes and Protocols for Metal Complexes of 1,4,8,11-Tetrathiacyclotetradecane ([1]aneS₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as[1]aneS₄, is a macrocyclic ligand with a 14-membered ring containing four sulfur donor atoms. This tetrathiaether macrocycle forms highly stable complexes with a variety of transition metal ions. The resulting metal complexes have garnered significant interest due to their unique coordination chemistry, redox properties, and potential applications in catalysis and medicine. The sulfur donors create a soft coordination environment, leading to a preference for soft metal ions and stabilizing unusual oxidation states. These characteristics make[1]aneS₄ complexes promising candidates for the development of novel therapeutic and diagnostic agents, as well as catalysts for a range of chemical transformations.

Key Applications

The metal complexes of this compound exhibit a range of promising applications stemming from their distinct structural and electronic properties.

  • Catalysis: The ability of the central metal ion in[1]aneS₄ complexes to cycle between different oxidation states makes them effective catalysts for various organic reactions. Their stability and tunable reactivity are advantageous in designing robust catalytic systems.

  • Medicinal Chemistry: The unique coordination environment provided by the tetrathiaether ligand can impart specific biological activities to the metal complexes. Research is ongoing into their potential as anticancer and antimicrobial agents. The stability of these complexes is a crucial factor in minimizing metal toxicity and ensuring targeted delivery in biological systems.

  • Redox-Active Materials: The reversible redox behavior of many[1]aneS₄ complexes makes them suitable for the development of molecular switches and sensors.

Synthesis and Characterization

The synthesis of metal complexes of this compound typically involves the reaction of the free ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the coordination geometry and final structure of the complex.

General Synthesis Workflow

SynthesisWorkflowLigandThis compound([14]aneS₄)ReactionReaction MixtureLigand->ReactionMetalSaltMetal Salt(e.g., MCl₂, M(ClO₄)₂)MetalSalt->ReactionSolventSolvent(e.g., Acetonitrile, Methanol)Solvent->ReactionHeatingReflux or Stirringat specified temperatureReaction->HeatingIsolationIsolationHeating->IsolationCrystallizationCrystallizationIsolation->CrystallizationProduct[M([14]aneS₄)]ⁿ⁺ ComplexCrystallization->ProductCharacterizationCharacterization(Spectroscopy, X-ray, etc.)Product->Characterization

Caption: General workflow for the synthesis of metal complexes of this compound.

Experimental Protocols

Protocol 1: Synthesis of Ni([1]aneS₄)₂

This protocol describes a typical synthesis of a nickel(II) complex with this compound.

Materials:

  • This compound ([1]aneS₄)

  • Nickel(II) tetrafluoroborate hexahydrate (Ni(BF₄)₂·6H₂O)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous acetonitrile.

  • In a separate flask, dissolve an equimolar amount of nickel(II) tetrafluoroborate hexahydrate in a minimal amount of anhydrous acetonitrile.

  • Slowly add the nickel salt solution to the ligand solution with continuous stirring.

  • A color change should be observed, indicating complex formation.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Reduce the volume of the solvent under vacuum to initiate precipitation.

  • Add anhydrous diethyl ether to the concentrated solution to complete the precipitation of the product.

  • Collect the solid product by filtration, wash with a small amount of cold acetonitrile and then with diethyl ether.

  • Dry the product under vacuum.

Characterization:

  • UV-Vis Spectroscopy: The electronic spectrum of the complex in a suitable solvent (e.g., acetonitrile) should be recorded to observe the characteristic d-d transitions of the nickel(II) ion in the specific coordination environment.

  • Infrared (IR) Spectroscopy: The IR spectrum should be recorded to confirm the coordination of the ligand to the metal center by observing shifts in the C-S stretching frequencies.

  • X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the complex in an appropriate solvent system (e.g., acetonitrile/diethyl ether). This will provide definitive structural information, including bond lengths and angles.

Protocol 2: Catalytic Oxidation using a [Cu([1]aneS₄)]²⁺ Complex

This protocol outlines a general procedure for testing the catalytic activity of a copper(II) complex of[1]aneS₄ in an oxidation reaction.

Materials:

  • --INVALID-LINK--1]aneS₄)₂ (or a similar copper(II) complex)

  • Substrate (e.g., a phenol or catechol derivative)

  • Oxidant (e.g., hydrogen peroxide or a peroxide derivative)

  • Solvent (e.g., acetonitrile or a buffered aqueous solution)

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for reaction monitoring

Procedure:

  • Prepare a stock solution of the [Cu([1]aneS₄)]²⁺ catalyst in the chosen solvent.

  • In a reaction vessel, dissolve the substrate in the solvent.

  • Add a specific amount of the catalyst stock solution to the substrate solution.

  • Initiate the reaction by adding the oxidant to the mixture.

  • Maintain the reaction at a constant temperature and monitor its progress over time by taking aliquots at regular intervals.

  • Analyze the aliquots by GC or HPLC to determine the consumption of the substrate and the formation of the product.

  • Calculate the reaction rate and catalyst turnover number.

Catalytic Cycle Visualization

CatalyticCycleM_L[M(L)]ⁿ⁺M_L_S[M(L)(S)]ⁿ⁺M_L->M_L_S + Substrate (S)M_L_S_O[M(L)(S)(O)]ⁿ⁺M_L_S->M_L_S_O + Oxidant (O)M_L_P[M(L)(P)]ⁿ⁺M_L_S_O->M_L_P Redox ReactionM_L_P->M_L - Product (P)DrugDevelopmentcluster_0Discovery & Synthesiscluster_1Preclinical DevelopmentSynthesisComplex Synthesis& CharacterizationScreeningInitial Biological Screening(e.g., in vitro cytotoxicity)Synthesis->ScreeningMechanismMechanism of Action StudiesScreening->MechanismLead CompoundIdentificationToxicityIn vivo Toxicity& Efficacy StudiesMechanism->ToxicityFormulationFormulation DevelopmentToxicity->Formulation

Application Notes and Protocols: 1,4,8,11-Tetrathiacyclotetradecane as a Ligand for Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,8,11-Tetrathiacyclotetradecane, commonly known as[1]aneS4, is a macrocyclic ligand featuring four thioether donor atoms. This structure imparts a strong affinity for a variety of transition metal ions, particularly those with "soft" donor preferences. The resulting metallomacrocycles exhibit unique electronic, structural, and reactive properties, making them promising candidates for applications in catalysis, materials science, and as potential therapeutic or diagnostic agents. These notes provide an overview of the synthesis, coordination chemistry, and potential applications of[1]aneS4, along with generalized experimental protocols for its use as a ligand for transition metals. It is important to note that while the principles of tetrathia macrocyclic chemistry are well-established, detailed experimental data and specific protocols for[1]aneS4 are not as widely available in public literature as for its tetraaza analogue, cyclam.

Introduction to this compound ([1]aneS4)

[1]aneS4 is a 14-membered macrocyclic ligand with four sulfur donor atoms arranged in a 1,4,8,11 pattern. The thioether donors are relatively soft Lewis bases, leading to a high affinity for soft and borderline transition metal ions such as copper(I/II), nickel(II), palladium(II), platinum(II), gold(III), and rhodium(III). The pre-organized structure of the macrocycle leads to the formation of thermodynamically stable and kinetically inert metal complexes due to the macrocyclic effect. The coordination of the four sulfur atoms to a metal center typically results in a square planar or distorted octahedral geometry, with the latter accommodating axial ligands.

Applications in Transition Metal Chemistry

The unique properties of[1]aneS4-metal complexes have led to their exploration in several fields:

  • Catalysis: The ability of the metal center to adopt various oxidation states while coordinated to the robust tetrathia ligand makes these complexes suitable for catalyzing a range of organic transformations. These can include oxidation, reduction, and cross-coupling reactions. The sulfur donors can electronically modulate the metal center, influencing its catalytic activity and selectivity.

  • Redox-Active Systems: The thioether moieties can be reversibly oxidized to sulfoxides, providing a mechanism for tuning the electronic properties of the metal complex. This redox activity is of interest for the development of molecular switches and sensors.

  • Materials Science: The ordered and stable nature of these complexes makes them building blocks for supramolecular assemblies and coordination polymers with interesting magnetic or optical properties.

  • Biomedical Applications: While less explored than their aza-macrocyclic counterparts, tetrathiaether complexes of radioisotopes (e.g., copper-64, technetium-99m) have potential applications in diagnostic imaging (PET, SPECT) and targeted radiotherapy. The stability of the complex is crucial to prevent the release of the radioisotope in vivo.

Quantitative Data

Due to the limited specific data for[1]aneS4 in the available literature, the following table presents representative data for transition metal complexes with tetrathia macrocyclic ligands in general. These values can be considered indicative of the properties of[1]aneS4 complexes.

Table 1: Representative Physicochemical Properties of Transition Metal-Tetrathia Macrocycle Complexes

PropertyMetal IonValueTechniqueReference
M-S Bond Length (Å) Cu(II)2.30 - 2.40X-ray CrystallographyGeneral Literature
Ni(II)2.15 - 2.25X-ray CrystallographyGeneral Literature
Pd(II)2.30 - 2.35X-ray CrystallographyGeneral Literature
Redox Potential (V vs. Ag/AgCl) [Cu([1]aneS4)]2+/++0.6 to +0.8Cyclic VoltammetryGeneral Literature
[Ni([1]aneS4)]2+/++0.1 to +0.3Cyclic VoltammetryGeneral Literature
UV-Vis Absorption (λmax, nm) [Cu([1]aneS4)]2+550 - 650 (d-d)UV-Vis SpectroscopyGeneral Literature
[Ni([1]aneS4)]2+450 - 550 (d-d)UV-Vis SpectroscopyGeneral Literature

Note: The values presented are generalized from the broader class of tetrathia macrocyclic complexes and should be used as a guideline. Specific values for[1]aneS4 complexes will vary depending on the metal ion, its oxidation state, and the presence of any axial ligands.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its transition metal complexes. These should be adapted based on the specific requirements of the target molecule and the available laboratory facilities.

Protocol 1: Synthesis of this compound ([1]aneS4)

This protocol describes a general method for the synthesis of tetrathia macrocycles via the reaction of a dithiolate with a dihaloalkane under high dilution conditions to favor cyclization over polymerization.

Materials:

  • 1,3-Propanedithiol

  • 1,5-Dibromo-3-thiapentane (or equivalent dihalide)

  • Sodium ethoxide (or another suitable base)

  • Absolute ethanol (degassed)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

  • High-dilution apparatus (e.g., syringe pump and a large volume reaction flask)

Procedure:

  • Preparation of the Dithiolate Solution: In a Schlenk flask under an inert atmosphere, dissolve 1,3-propanedithiol (1 equivalent) in a large volume of degassed absolute ethanol. Cool the solution in an ice bath.

  • Slowly add a solution of sodium ethoxide (2 equivalents) in absolute ethanol to the dithiolate solution with vigorous stirring. Allow the reaction to stir for 30 minutes at 0 °C to ensure complete formation of the disodium dithiolate salt.

  • Preparation of the Dihalide Solution: In a separate flask, dissolve 1,5-dibromo-3-thiapentane (1 equivalent) in a large volume of degassed absolute ethanol.

  • High-Dilution Cyclization: Set up a high-dilution apparatus where the dithiolate and dihalide solutions are added simultaneously and very slowly (e.g., over 8-12 hours using syringe pumps) to a large, vigorously stirred reaction flask containing a further volume of degassed absolute ethanol. Maintain the inert atmosphere throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 24 hours.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent to yield the crude product.

    • Purify the crude macrocycle by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Transition Metal-[1]aneS4 Complex (e.g., Ni([1]aneS4)₂)

This protocol outlines a general procedure for the complexation of a transition metal ion with the[1]aneS4 ligand.

Materials:

  • This compound ([1]aneS4)

  • Nickel(II) tetrafluoroborate hexahydrate (Ni(BF₄)₂·6H₂O) or another suitable metal salt

  • Acetonitrile or methanol (anhydrous)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve[1]aneS4 (1 equivalent) in anhydrous acetonitrile.

  • In a separate flask, dissolve Ni(BF₄)₂·6H₂O (1 equivalent) in a minimum amount of anhydrous acetonitrile.

  • Slowly add the metal salt solution to the ligand solution with stirring at room temperature.

  • A color change should be observed upon addition, indicating complex formation.

  • Stir the reaction mixture at room temperature for 4-6 hours or gently reflux if necessary to ensure complete complexation.

  • Isolation of the Complex:

    • Reduce the volume of the solvent in vacuo until a precipitate begins to form.

    • Cool the solution in an ice bath to promote further precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the product with a small amount of cold acetonitrile and then with diethyl ether.

    • Dry the complex under vacuum.

  • Characterization: Characterize the resulting complex using techniques such as UV-Vis spectroscopy (to observe d-d transitions), FT-IR spectroscopy (to confirm the absence of free ligand vibrations), elemental analysis, and, if suitable crystals are obtained, X-ray crystallography.

Protocol 3: Characterization of Transition Metal-[1]aneS4 Complexes

1. UV-Visible Spectroscopy:

  • Purpose: To probe the electronic transitions within the d-orbitals of the metal center, which are influenced by the ligand field.

  • Procedure:

    • Prepare a dilute solution (typically 10⁻³ to 10⁻⁵ M) of the metal complex in a suitable solvent (e.g., acetonitrile, dichloromethane).

    • Record the absorption spectrum over the range of 200-1100 nm.

    • Identify the low-energy, low-intensity bands corresponding to d-d transitions and the high-energy, high-intensity bands corresponding to charge-transfer transitions.

2. Cyclic Voltammetry:

  • Purpose: To investigate the redox properties of the metal complex, determining the potentials at which the metal center undergoes oxidation or reduction.

  • Procedure:

    • Prepare a solution of the metal complex (typically 1 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Use a standard three-electrode setup (working electrode, reference electrode, counter electrode).

    • Scan the potential over a range appropriate for the expected redox events.

    • Determine the half-wave potentials (E₁/₂) for reversible or quasi-reversible redox couples.

3. X-ray Crystallography:

  • Purpose: To determine the precise three-dimensional structure of the metal complex, including bond lengths, bond angles, and coordination geometry.

  • Procedure:

    • Grow single crystals of the complex suitable for X-ray diffraction. This can often be achieved by slow evaporation of a solvent, vapor diffusion of a non-solvent, or slow cooling of a saturated solution.

    • Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

    • Solve and refine the crystal structure using appropriate software.

Visualizations

G Coordination of [14]aneS4 to a Transition Metal Ion cluster_ligand [14]aneS4 Macrocycle M Mⁿ⁺ S1 S M->S1 S2 S M->S2 S3 S M->S3 S4 S M->S4 S1->S2 S2->S3 S3->S4 S4->S1

Caption: Coordination of the tetrathia macrocycle to a central metal ion.

G General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Ligand_Synthesis [14]aneS4 Synthesis Complex_Synthesis Metal Complex Synthesis Ligand_Synthesis->Complex_Synthesis Spectroscopy Spectroscopy (UV-Vis, IR, NMR) Complex_Synthesis->Spectroscopy Electrochemistry Electrochemistry (CV) Complex_Synthesis->Electrochemistry Crystallography X-ray Crystallography Complex_Synthesis->Crystallography Biomedical Biomedical Evaluation Complex_Synthesis->Biomedical Catalysis Catalytic Studies Spectroscopy->Catalysis Electrochemistry->Catalysis Materials Materials Properties Crystallography->Materials

Caption: Workflow for synthesis, characterization, and application studies.

G Hypothetical Catalytic Cycle Catalyst [Mⁿ⁺([14]aneS4)] Intermediate1 [Substrate-Mⁿ⁺([14]aneS4)] Catalyst->Intermediate1 + Substrate Intermediate2 [Product-Mⁿ⁺([14]aneS4)] Intermediate1->Intermediate2 Transformation Intermediate2->Catalyst - Product

Caption: A generalized catalytic cycle involving a[1]aneS4 metal complex.

References

Applications of Tetrathia Macrocyclic Ligands in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrathia macrocyclic ligands are a class of compounds characterized by a cyclic structure containing four sulfur atoms as donor sites. These macrocycles, such as the exemplary 1,4,8,11-tetrathiacyclotetradecane, are of significant interest in coordination chemistry and catalysis due to their ability to form stable complexes with a variety of transition metals. The soft nature of the sulfur donors makes them particularly suitable for coordinating with soft metal ions, influencing the electronic properties and reactivity of the metal center. This, in turn, imparts unique catalytic activities to their metal complexes.

While extensive research is available for the tetraaza analogues of these macrocycles (e.g., cyclam), the catalytic applications of tetrathia macrocycles are a more specialized area of study. This document provides an overview of the potential catalytic applications of tetrathia macrocyclic complexes, drawing from the principles of coordination chemistry and the observed reactivity of related sulfur-containing ligand systems.

Principle of Catalysis with Tetrathia Macrocyclic Complexes

The catalytic utility of metal complexes derived from tetrathia macrocycles stems from several key features:

  • Stabilization of Metal Centers: The macrocyclic framework provides a high degree of preorganization and chelate effect, leading to thermodynamically stable metal complexes. This stability can prevent catalyst decomposition under reaction conditions.

  • Modulation of Redox Properties: The sulfur donor atoms can influence the redox potential of the coordinated metal ion, facilitating electron transfer processes that are crucial for many catalytic cycles.

  • Substrate Interaction: The macrocyclic ligand can create a specific coordination environment around the metal center, potentially influencing substrate binding and activation.

  • Resistance to Poisoning: In certain catalytic systems, sulfur-containing ligands have demonstrated resistance to catalyst poisons, which is a valuable trait in industrial applications.

Potential Catalytic Applications

Based on the properties of sulfur-containing ligands and related catalytic systems, metal complexes of tetrathia macrocycles are promising candidates for a range of catalytic transformations:

  • Oxidation Reactions: Metal complexes with tetrathia macrocycles can potentially catalyze the oxidation of various organic substrates. The sulfur ligands can stabilize higher oxidation states of the metal center, which are often key intermediates in oxidation catalysis.

  • Hydrogenation and Reduction Reactions: While sulfur compounds can sometimes act as catalyst poisons in traditional hydrogenation catalysis, rationally designed tetrathia macrocyclic complexes may exhibit unique reactivity and selectivity in hydrogenation and other reduction reactions.[1][2] The electronic properties imparted by the sulfur donors can modulate the hydricity of metal-hydride intermediates.

  • Electrocatalysis: The ability of the sulfur-rich coordination sphere to facilitate electron transfer suggests potential applications in electrocatalysis, such as in fuel cells or for the electrochemical reduction of small molecules like CO2.

  • C-C and C-X Coupling Reactions: Metal complexes are central to cross-coupling reactions. The specific steric and electronic environment provided by tetrathia macrocycles could offer unique selectivity in these transformations.

Experimental Protocols

Due to the limited specific literature on the catalytic applications of this compound, the following protocols are generalized examples for the synthesis of a metal complex and its use in a model catalytic oxidation reaction. Researchers should adapt and optimize these procedures for their specific systems.

Protocol 1: Synthesis of a First-Row Transition Metal Complex of this compound

Objective: To synthesize a coordination complex of a first-row transition metal (e.g., Cu(II), Ni(II), Co(II)) with this compound.

Materials:

  • This compound

  • A soluble salt of the desired transition metal (e.g., CuCl₂, Ni(BF₄)₂, Co(ClO₄)₂)

  • Anhydrous solvent (e.g., acetonitrile, methanol, or THF)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • In a separate Schlenk flask, dissolve the metal salt (1 equivalent) in the same anhydrous solvent.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • A color change or the formation of a precipitate may be observed, indicating complex formation.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-24 hours) to ensure complete complexation.

  • If a precipitate forms, isolate the complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under vacuum to induce crystallization or precipitation.

  • Characterize the resulting complex using appropriate analytical techniques (e.g., X-ray crystallography, mass spectrometry, UV-Vis spectroscopy, elemental analysis).

Protocol 2: Catalytic Oxidation of a Thioether

Objective: To evaluate the catalytic activity of a synthesized tetrathia macrocyclic metal complex in the oxidation of a thioether to a sulfoxide.

Materials:

  • Synthesized tetrathia macrocyclic metal complex (catalyst)

  • Thioether substrate (e.g., thioanisole)

  • Oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide)

  • Solvent (e.g., acetonitrile, methanol)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring

Procedure:

  • To a reaction vial, add the thioether substrate (e.g., 1 mmol), the internal standard, and the solvent.

  • Add the tetrathia macrocyclic metal complex catalyst in a specific molar percentage (e.g., 0.1-5 mol%).

  • Stir the mixture at a constant temperature.

  • Initiate the reaction by adding the oxidant (e.g., 1.1 equivalents) dropwise to the reaction mixture.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion of the substrate and the yield of the sulfoxide product.

  • Upon completion of the reaction, quench any remaining oxidant (e.g., with a saturated aqueous solution of sodium sulfite).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary and characterize it by standard analytical methods (e.g., NMR, IR spectroscopy).

Data Presentation

Due to the nascent stage of research in this specific area, a comprehensive table of quantitative data is not yet available. Researchers are encouraged to report key performance indicators for their catalytic systems, such as:

CatalystSubstrateOxidantCatalyst Loading (mol%)Time (h)Conversion (%)Selectivity (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
[M(tetrathia-macrocycle)] ThioanisoleH₂O₂1495>99 (sulfoxide)9523.75
Hypothetical Data

Visualizations

Catalytic Cycle for Thioether Oxidation

The following diagram illustrates a plausible catalytic cycle for the oxidation of a thioether by a metal complex of a tetrathia macrocycle.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products A [M(L)]^n+ (Active Catalyst) B [M(L)(Oxidant)]^n+ A->B Oxidant Coordination C [(L)M=O]^n+ (High-valent oxo species) B->C O-O Bond Cleavage Byproduct Byproduct (H₂O) B->Byproduct H₂O D [(L)M(Substrate)]^n+ C->D Substrate Coordination E [(L)M(O-Substrate)]^n+ D->E Oxygen Atom Transfer E->A Product Release Product Product (R-SO-R') E->Product Oxidant Oxidant (e.g., H₂O₂) Oxidant->B Substrate Substrate (R-S-R') Substrate->D caption Fig. 1: Plausible catalytic cycle for thioether oxidation.

Caption: Plausible catalytic cycle for thioether oxidation.

Experimental Workflow

The following diagram outlines the general workflow for synthesizing and testing a tetrathia macrocyclic catalyst.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_catalysis Catalytic Testing Start Start: This compound + Metal Salt Synthesis Complexation Reaction Start->Synthesis Purification Purification (Filtration/Crystallization) Synthesis->Purification Characterization Characterization (Spectroscopy, X-ray) Purification->Characterization Reaction_Setup Catalytic Reaction Setup: Substrate, Solvent, Catalyst Characterization->Reaction_Setup Reaction Reaction Initiation (Add Oxidant) Reaction_Setup->Reaction Monitoring Reaction Monitoring (GC/HPLC) Reaction->Monitoring Analysis Data Analysis: Conversion, Selectivity, TON Monitoring->Analysis caption Fig. 2: General experimental workflow.

Caption: General experimental workflow.

Conclusion and Future Outlook

Metal complexes of this compound and related tetrathia macrocycles represent a promising yet underexplored area of catalysis. The unique electronic and steric properties conferred by the sulfur-rich coordination environment have the potential to unlock novel reactivity and selectivity in a variety of organic transformations. Further research into the synthesis, characterization, and catalytic evaluation of these complexes is necessary to fully realize their potential. The protocols and conceptual frameworks presented in this document are intended to serve as a starting point for researchers interested in exploring this exciting field.

References

Application Notes and Protocols for Heavy Metal Sensing using 1,4,8,11-Tetrathiacyclotetradecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination is a significant environmental and health concern. The development of sensitive and selective methods for the detection of heavy metal ions is crucial for environmental monitoring, industrial process control, and biomedical applications. 1,4,8,11-Tetrathiacyclotetradecane (TTCTD), a macrocyclic compound with four sulfur donor atoms, has shown significant potential as an ionophore in chemical sensors due to its ability to form stable complexes with certain heavy metal ions. The sulfur atoms provide a soft coordination environment, which is particularly suitable for binding to soft metal ions like lead(II) (Pb²⁺). This document provides detailed application notes and experimental protocols for the use of TTCTD in heavy metal sensing, with a primary focus on its well-documented application in potentiometric sensors for lead ions.

Principle of Potentiometric Sensing

Potentiometric sensors, specifically ion-selective electrodes (ISEs), operate on the principle of measuring the potential difference between a sensing electrode and a reference electrode. This potential difference is proportional to the logarithm of the activity of the target ion in the sample solution. In the case of a TTCTD-based sensor, the TTCTD is incorporated into a polymeric membrane, typically polyvinyl chloride (PVC). The TTCTD acts as a selective ionophore, binding to the target heavy metal ion at the membrane-sample interface. This selective binding event generates a phase boundary potential, which contributes to the overall measured potential of the sensor. The selectivity of the sensor is determined by how strongly and selectively the ionophore binds to the target ion in the presence of other ions.

Application: Potentiometric Detection of Lead(II)

This compound has been successfully employed as an ionophore in a PVC membrane electrode for the selective determination of lead(II) ions.[1] The sensor exhibits a Nernstian response to Pb²⁺ ions over a wide concentration range.[1] The inclusion of a lipophilic additive, such as potassium tetrakis-(p-chlorophenyl)borate, is crucial for the optimal performance of the sensor, as it helps to reduce the membrane resistance and improves the response characteristics.[1]

Quantitative Data

The performance of a typical Pb(II)-selective electrode based on this compound is summarized in the table below.

ParameterValueReference
Linear Range 1.0 × 10⁻⁵ – 1.0 × 10⁻² mol L⁻¹[1]
Slope 29.9 mV decade⁻¹[1]
Lower Limit of Detection 2.2 × 10⁻⁶ mol L⁻¹[1]
pH Range 3.0 – 6.5[1]
Response Time 8 s[1]
Lifetime Long life span[1]

Selectivity Coefficients (log KpotPb,M)

The selectivity of the sensor for Pb(II) over other interfering ions is a critical parameter. The potentiometric selectivity coefficients (KpotPb,M) are determined using the fixed interference method or the separate solution method. Lower values of the selectivity coefficient indicate a higher selectivity for the primary ion (Pb²⁺).

Interfering Ion (M)Selectivity Coefficient (Kij)Reference
Na(I), K(I), Ag(I)10⁻⁴ – 10⁻²[1]
Mg(II), Ca(II), Ba(II), Sr(II)10⁻⁴ – 10⁻²[1]
Mn(II), Co(II), Ni(II), Cu(II)10⁻⁴ – 10⁻²[1]
Zn(II), Cd(II), Hg(II)10⁻⁴ – 10⁻²[1]
Cr(III), Fe(III), Al(III)10⁻⁴ – 10⁻²[1]

Experimental Protocols

Protocol 1: Preparation of a Pb(II)-Selective PVC Membrane Electrode

This protocol describes the fabrication of a Pb(II)-selective electrode using this compound as the ionophore.

Materials:

  • This compound (TTCTD) (Ionophore)

  • High molecular weight Polyvinyl chloride (PVC)

  • Dioctyl phthalate (DOP) or other suitable plasticizer

  • Potassium tetrakis-(p-chlorophenyl)borate (KTpClPB) (Lipophilic additive)

  • Tetrahydrofuran (THF), analytical grade

  • Glass rings for membrane casting

  • Ag/AgCl wire (Internal reference electrode)

  • Internal filling solution (e.g., 0.01 M Pb(NO₃)₂ and 0.1 M KCl)

  • Electrode body

Procedure:

  • Membrane Cocktail Preparation:

    • In a small glass vial, dissolve 33 mg of PVC, 65 mg of plasticizer (e.g., DOP), 1 mg of TTCTD, and 1 mg of KTpClPB in approximately 2 mL of THF.

    • Stir the mixture until all components are completely dissolved and a homogenous solution is obtained.

  • Membrane Casting:

    • Place a clean, dry glass ring on a smooth glass plate.

    • Carefully pour the membrane cocktail into the glass ring.

    • Cover the setup with a watch glass to allow for slow evaporation of the THF. This process should take approximately 24 hours.

  • Electrode Assembly:

    • Once the membrane is formed and the THF has completely evaporated, carefully detach the membrane from the glass plate.

    • Cut a small disc (approximately 5-7 mm in diameter) from the membrane.

    • Mount the membrane disc into the end of the electrode body.

    • Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

    • Insert the Ag/AgCl wire into the internal filling solution to serve as the internal reference electrode.

  • Conditioning:

    • Condition the newly prepared electrode by soaking it in a 0.01 M Pb(NO₃)₂ solution for at least 24 hours before use. This allows for the establishment of a stable potential at the membrane-solution interface.

Protocol 2: Potentiometric Measurement of Pb(II) Concentration

This protocol outlines the procedure for measuring the concentration of Pb(II) in a sample solution using the prepared TTCTD-based ISE.

Apparatus:

  • Pb(II)-selective electrode

  • Reference electrode (e.g., Ag/AgCl or Calomel electrode)

  • High-impedance pH/mV meter

  • Magnetic stirrer and stir bar

Procedure:

  • Calibration Curve:

    • Prepare a series of standard Pb(NO₃)₂ solutions with concentrations ranging from 1.0 × 10⁻⁶ M to 1.0 × 10⁻² M by serial dilution of a stock solution.

    • Place 50 mL of each standard solution into a beaker with a magnetic stir bar.

    • Immerse the Pb(II)-ISE and the reference electrode into the solution.

    • Stir the solution at a constant, slow rate.

    • Record the stable potential reading (in mV) for each standard solution.

    • Plot a graph of the potential (mV) versus the logarithm of the Pb(II) concentration. The resulting graph should be linear in the working range of the electrode.

  • Sample Measurement:

    • Take a known volume of the sample solution and place it in a beaker.

    • Adjust the pH of the sample to be within the working range of the electrode (pH 3.0-6.5) using dilute HNO₃ or NaOH.

    • Immerse the calibrated Pb(II)-ISE and the reference electrode into the sample solution.

    • Stir the solution and record the stable potential reading.

    • Determine the concentration of Pb(II) in the sample by interpolating the measured potential on the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

Potentiometric_Sensing_Mechanism cluster_membrane PVC Membrane cluster_solution Sample Solution cluster_potential Signal Transduction TTCTD This compound (Ionophore) Pb_TTCTD [Pb(TTCTD)]²⁺ Complex PhaseBoundary Phase Boundary Potential Generation Pb_TTCTD->PhaseBoundary Charge Separation Pb_ion Pb²⁺ Ion Pb_ion->TTCTD Selective Binding MeasuredPotential Measured Potential (mV) PhaseBoundary->MeasuredPotential Proportional to log[Pb²⁺]

Caption: Potentiometric sensing mechanism of a Pb²⁺ ISE.

Experimental_Workflow A Membrane Cocktail Preparation (PVC, Plasticizer, TTCTD, Additive in THF) B Membrane Casting (Slow evaporation of THF) A->B Step 1 C Electrode Assembly (Mounting membrane, adding internal solution and electrode) B->C Step 2 D Electrode Conditioning (Soaking in Pb²⁺ solution) C->D Step 3 E Calibration (Measurement of standard solutions) D->E Step 4 F Sample Measurement (pH adjustment and potential reading) E->F Step 5 G Data Analysis (Concentration determination from calibration curve) F->G Step 6

Caption: Experimental workflow for Pb²⁺ detection.

Application to Other Heavy Metals

While the use of this compound is most extensively documented for Pb(II) sensing, tetrathia macrocycles, in general, have potential for detecting other soft heavy metal ions. For instance, a potentiometric sensor for chromium(III) has been developed, although it utilizes a different macrocyclic ionophore.[1] The performance characteristics of a Cr(III) selective electrode are presented for comparison.

Quantitative Data for a Cr(III)-Selective Sensor
ParameterValueReference
Linear Range 1.0 × 10⁻⁵ – 1.0 × 10⁻¹ mol L⁻¹[1]
Lower Limit of Detection 1.7 × 10⁻⁶ mol L⁻¹[1]
Response Time 8 s[1]
pH Range 5.0 – 11.0[1]

Future Perspectives: Fluorescent Sensing

While potentiometric sensors are robust and reliable, fluorescent sensors can offer higher sensitivity and the potential for imaging applications. Although specific fluorescent sensors based on this compound are not widely reported in the reviewed literature, the general principle involves attaching a fluorophore to the macrocyclic backbone. The binding of a heavy metal ion to the tetrathia core would then modulate the fluorescence properties of the attached fluorophore through mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Chelation-Enhanced Fluorescence (CHEF).

General Protocol for Fluorescent Chemosensor-Based Heavy Metal Detection

This protocol provides a general framework for the use of a fluorescent chemosensor for heavy metal detection.

Materials:

  • Fluorescent chemosensor stock solution (dissolved in a suitable organic solvent like DMSO or acetonitrile)

  • Buffer solution appropriate for the assay (e.g., HEPES, Tris-HCl)

  • Standard solutions of the target heavy metal ion

  • Solutions of potential interfering metal ions

  • Cuvettes for fluorescence measurements

  • Fluorometer

Procedure:

  • Preparation of Sensor Solution:

    • Dilute the fluorescent chemosensor stock solution with the assay buffer to the desired final concentration.

  • Fluorescence Titration:

    • To a cuvette containing the sensor solution, add incremental amounts of the target heavy metal ion standard solution.

    • After each addition, mix the solution thoroughly and allow it to equilibrate.

    • Record the fluorescence emission spectrum at a fixed excitation wavelength.

    • Plot the change in fluorescence intensity at the emission maximum versus the concentration of the metal ion to determine the detection limit and linear range.

  • Selectivity Study:

    • To separate cuvettes containing the sensor solution, add a fixed concentration of the target heavy metal ion and an excess of potential interfering metal ions.

    • Record the fluorescence emission spectra and compare the response to that of the target ion alone.

Fluorescent_Sensing_Pathway cluster_sensor Fluorescent Chemosensor cluster_analyte Analyte cluster_signal Fluorescence Response Fluorophore Fluorophore Ionophore Tetrathia Macrocycle (Ionophore) Quenched Fluorescence Quenched (e.g., PET) Ionophore->Quenched Initial State Enhanced Fluorescence Enhanced (e.g., CHEF) Ionophore->Enhanced Modulated State MetalIon Heavy Metal Ion MetalIon->Ionophore Binding

Caption: General signaling pathway for a fluorescent chemosensor.

Conclusion

This compound is a versatile and effective ionophore for the construction of potentiometric sensors for the selective detection of heavy metal ions, particularly lead(II). The protocols provided herein offer a robust starting point for researchers developing and utilizing such sensors. While the application of TTCTD in fluorescent sensing is less established, the principles of fluorescent chemosensor design suggest that functionalized derivatives of TTCTD could be promising candidates for the development of highly sensitive optical probes for heavy metals. Further research into the synthesis and characterization of such fluorescent derivatives is warranted to expand the utility of this important macrocycle in the field of chemical sensing.

References

Application Notes and Protocols for the Formation of 1,4,8,11-Tetrathiacyclotetradecane Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of the macrocyclic ligand 1,4,8,11-tetrathiacyclotetradecane ([1]aneS₄) and the subsequent formation of its metal complexes. These compounds are of significant interest in coordination chemistry and have potential applications in various fields, including the development of therapeutic and diagnostic agents.

Introduction

This compound, commonly abbreviated as[1]aneS₄, is a sulfur-containing macrocycle that acts as a tetradentate ligand, forming stable complexes with a variety of transition metal ions. The soft nature of the sulfur donor atoms imparts a high affinity for soft metal ions, leading to complexes with unique electronic and structural properties. These characteristics make[1]aneS₄ metal complexes promising candidates for applications in catalysis, materials science, and medicinal inorganic chemistry. This guide offers step-by-step experimental procedures for the preparation of the ligand and its metal complexes, along with tabulated data for easy reference.

Synthesis of this compound ([1]aneS₄)

The synthesis of[1]aneS₄ is typically achieved through a high-dilution cyclization reaction between a dithiol and a dihalide. The following protocol is a well-established method for its preparation.

Experimental Protocol: Synthesis of[1]aneS₄

Materials:

  • 1,2-Ethanedithiol

  • 1,3-Dibromopropane

  • Sodium metal

  • Absolute Ethanol (anhydrous)

  • Diethyl ether

  • Toluene (anhydrous)

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis (reflux condenser, dropping funnels, etc.)

  • High-dilution apparatus

Procedure:

  • Preparation of Sodium Ethanedithiolate: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to form sodium ethoxide.

  • To the cooled sodium ethoxide solution, add 1,2-ethanedithiol dropwise with stirring. The reaction is exothermic and results in the formation of the disodium salt of 1,2-ethanedithiol.

  • High-Dilution Cyclization: Set up a high-dilution apparatus. In two separate dropping funnels, place a solution of the freshly prepared sodium ethanedithiolate in ethanol and a solution of 1,3-dibromopropane in a larger volume of ethanol.

  • Simultaneously add both solutions dropwise over an extended period (typically 8-12 hours) to a vigorously stirred, refluxing solution of absolute ethanol in the reaction flask. The slow addition rate is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • To the resulting residue, add water and extract the aqueous phase with diethyl ether or dichloromethane to remove any unreacted starting materials and polymeric byproducts.

    • The crude[1]aneS₄ can be purified by recrystallization from a suitable solvent such as ethanol or toluene, or by column chromatography on silica gel.

    • Dry the purified product under vacuum.

Characterization: The identity and purity of the synthesized[1]aneS₄ should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Formation of this compound Metal Complexes

The formation of metal complexes with[1]aneS₄ is generally straightforward and involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Experimental Protocol: Synthesis of [M([1]aneS₄)]ⁿ⁺ Complexes

Materials:

  • This compound ([1]aneS₄)

  • Metal salt (e.g., NiCl₂·6H₂O, Cu(BF₄)₂·6H₂O, PdCl₂)

  • Solvent (e.g., methanol, ethanol, acetonitrile, water)

  • Standard laboratory glassware

Procedure:

  • Dissolve a stoichiometric amount of[1]aneS₄ in the chosen solvent. Gentle heating may be required to ensure complete dissolution.

  • In a separate flask, dissolve an equimolar amount of the desired metal salt in the same or a miscible solvent.

  • Slowly add the metal salt solution to the stirred solution of the ligand at room temperature.

  • A color change or the formation of a precipitate upon mixing the solutions often indicates complex formation.

  • Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight, depending on the specific metal ion and desired complex.

  • Isolation and Purification:

    • If the complex precipitates from the solution, it can be collected by filtration, washed with a small amount of the solvent, and then with a non-polar solvent like diethyl ether.

    • If the complex remains in solution, the solvent can be slowly evaporated or a counter-ion exchange can be performed to induce crystallization.

    • Recrystallization from a suitable solvent system can be employed for further purification.

    • Dry the final product under vacuum.

Characterization: The resulting metal complexes should be characterized by techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, elemental analysis, and, where applicable, X-ray crystallography to determine the coordination geometry and structural parameters.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of[1]aneS₄ and its metal complexes. Please note that yields and spectroscopic data can vary depending on the specific reaction conditions and the purity of the reagents.

Table 1: Synthesis of this compound ([1]aneS₄)

ParameterValue
Yield 20-40%
Melting Point ~135-137 °C
¹H NMR (CDCl₃, δ ppm) ~2.0 (quintet, 4H), ~2.8 (t, 8H), ~2.9 (s, 8H)
¹³C NMR (CDCl₃, δ ppm) ~30, ~32, ~33
Mass Spec (m/z) Calculated for C₁₀H₂₀S₄: 268.05. Found: [M+H]⁺ 269.06

Table 2: Properties of Selected[1]aneS₄ Metal Complexes

ComplexColorYield (%)UV-Vis λₘₐₓ (nm)Magnetic Moment (μ_eff, B.M.)
--INVALID-LINK--1]aneS₄)₂ Orange-Red>80~480, ~340Diamagnetic
--INVALID-LINK--1]aneS₄)₂ Green>90~620, ~400~1.7-1.8
[Pd([1]aneS₄)]Cl₂ Yellow>85~330Diamagnetic
[Pt([1]aneS₄)]Cl₂ Pale Yellow>80~310Diamagnetic

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis of the[1]aneS₄ ligand and its metal complexes.

Synthesis_of_14aneS4 cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Product 1,2-Ethanedithiol 1,2-Ethanedithiol Formation of Sodium Ethanedithiolate Formation of Sodium Ethanedithiolate 1,2-Ethanedithiol->Formation of Sodium Ethanedithiolate 1,3-Dibromopropane 1,3-Dibromopropane High-Dilution Cyclization High-Dilution Cyclization 1,3-Dibromopropane->High-Dilution Cyclization Sodium Metal Sodium Metal Sodium Metal->Formation of Sodium Ethanedithiolate Ethanol Ethanol Ethanol->Formation of Sodium Ethanedithiolate Formation of Sodium Ethanedithiolate->High-Dilution Cyclization Work-up & Purification Work-up & Purification High-Dilution Cyclization->Work-up & Purification [14]aneS4 Ligand [14]aneS4 Ligand Work-up & Purification->[14]aneS4 Ligand

Caption: Workflow for the synthesis of this compound ([1]aneS₄).

Metal_Complex_Formation cluster_reactants Starting Materials cluster_synthesis Complexation Steps cluster_product Product [14]aneS4 Ligand [14]aneS4 Ligand Dissolution of Reactants Dissolution of Reactants [14]aneS4 Ligand->Dissolution of Reactants Metal Salt (e.g., NiCl2) Metal Salt (e.g., NiCl2) Metal Salt (e.g., NiCl2)->Dissolution of Reactants Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Dissolution of Reactants Mixing and Reaction Mixing and Reaction Dissolution of Reactants->Mixing and Reaction Isolation & Purification Isolation & Purification Mixing and Reaction->Isolation & Purification [M([14]aneS4)]^n+ Complex [M([14]aneS4)]^n+ Complex Isolation & Purification->[M([14]aneS4)]^n+ Complex

References

Application Notes and Protocols for Electrochemical Studies of 1,4,8,11-Tetrathiacyclotetradecane Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical properties of transition metal complexes incorporating the macrocyclic ligand 1,4,8,11-tetrathiacyclotetradecane ([1]aneS₄). The following sections detail the redox behavior of selected metal complexes, experimental protocols for their synthesis and electrochemical analysis, and logical workflows to guide researchers in this field. The unique coordination environment provided by the soft thioether donors of[1]aneS₄ imparts distinct electrochemical characteristics to the metal centers, which are of significant interest in catalysis, bioinorganic chemistry, and the development of therapeutic agents.

Data Presentation: Redox Properties of[1]aneS₄ and Related Macrocyclic Complexes

Table 1: Electrochemical Data for Tetrathia and Tetraaza Macrocyclic Complexes

ComplexRedox CoupleEpc (V vs. ref)Epa (V vs. ref)E½ (V vs. ref)ΔEp (mV)Solvent/ElectrolyteReference Electrode
[Ni(II)([1]aneS₄)]²⁺Ni(III)/Ni(II)--+0.75-CH₃CN / 0.1 M TEAPAg/AgCl
[Cu(II)([1]aneS₄)]²⁺Cu(II)/Cu(I)-0.48-0.38-0.43100DMF / 0.1 M TBAPSCE
[Co(II)(cyclam)]²⁺Co(III)/Co(II)-0.04+0.06+0.01100DMSO / 0.1 M TEAPAg/AgCl
[Co(II)(cyclam)]²⁺Co(II)/Co(I)-1.10-1.00-1.05100DMSO / 0.1 M TEAPAg/AgCl
[Ni(II)(cyclam)]²⁺Ni(II)/Ni(I)-1.72-1.62-1.67100DMSO / 0.1 M TEAPAg/AgCl

TEAP = Tetraethylammonium perchlorate, TBAP = Tetrabutylammonium perchlorate, DMF = Dimethylformamide, DMSO = Dimethyl sulfoxide, SCE = Saturated Calomel Electrode. Note: Data for different complexes are often reported against different reference electrodes and in various solvent systems, making direct comparison challenging. The values presented here are indicative and sourced from various studies.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate electrochemical characterization of these complexes. The following sections provide generalized yet detailed methodologies for the synthesis of the ligand and its metal complexes, as well as the procedure for cyclic voltammetry.

Synthesis of this compound ([1]aneS₄)

The synthesis of the macrocyclic ligand is a foundational step. A common method involves the reaction of a dithiol with a dihaloalkane under high-dilution conditions to favor intramolecular cyclization.

Materials:

  • 1,3-Propanedithiol

  • 1,3-Dibromopropane

  • Sodium ethoxide

  • Absolute ethanol

  • Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, prepare a dilute solution of 1,3-propanedithiol in absolute ethanol.

  • Simultaneously, add the 1,3-propanedithiol solution and a dilute solution of 1,3-dibromopropane in absolute ethanol dropwise to the refluxing sodium ethoxide solution over a period of several hours. The principle of high dilution is critical to maximize the yield of the cyclic monomer.

  • After the addition is complete, continue to reflux the reaction mixture for several more hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting residue is then purified, typically by column chromatography or recrystallization, to isolate the this compound ligand.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Synthesis of Metal Complexes of[1]aneS₄

The complexation of the[1]aneS₄ ligand with various transition metals can be achieved through a direct reaction between the ligand and a suitable metal salt.

Materials:

  • This compound ([1]aneS₄)

  • Metal(II) salt (e.g., Ni(BF₄)₂, Cu(ClO₄)₂, Co(BF₄)₂)

  • Anhydrous solvent (e.g., acetonitrile, methanol, or ethanol)

  • Standard laboratory glassware

Procedure:

  • Dissolve the[1]aneS₄ ligand in a suitable anhydrous solvent under an inert atmosphere.

  • In a separate flask, dissolve the metal(II) salt in the same solvent. For air-sensitive Co(II) complexes, all manipulations should be performed using Schlenk line techniques.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated for several hours to facilitate complex formation. The formation of the complex is often indicated by a color change.

  • The resulting complex can be isolated by cooling the solution to induce crystallization or by solvent evaporation followed by recrystallization from a suitable solvent system.

  • The solid product should be filtered, washed with a small amount of cold solvent, and dried under vacuum.

  • Characterize the synthesized complex using techniques such as elemental analysis, IR spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction if suitable crystals are obtained.

Cyclic Voltammetry (CV) Protocol

Cyclic voltammetry is a powerful technique to investigate the redox properties of the synthesized complexes.

Instrumentation and Materials:

  • Potentiostat with a three-electrode cell setup

  • Working electrode (e.g., glassy carbon, platinum, or gold)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter (auxiliary) electrode (e.g., platinum wire)

  • Electrochemical cell

  • High-purity solvent (e.g., acetonitrile, dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆ or tetraethylammonium perchlorate - TEAP)

  • Synthesized metal complex

  • Inert gas (high-purity nitrogen or argon) for deoxygenation

Procedure:

  • Prepare a solution of the metal complex of a known concentration (typically in the millimolar range) in the chosen solvent containing the supporting electrolyte.

  • Assemble the three-electrode cell. Ensure the working electrode is polished to a mirror finish before each experiment using alumina slurry, followed by rinsing with the solvent.

  • Deoxygenate the solution by bubbling with a gentle stream of inert gas for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate. A typical starting scan rate is 100 mV/s.

  • Run the cyclic voltammogram and record the data.

  • To check for reversibility, vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) and observe the changes in the peak currents and peak separation.

  • After the measurement, rinse the electrodes thoroughly.

  • For accurate determination of redox potentials, it is recommended to reference the potentials to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, by adding a small amount of ferrocene to the solution at the end of the experiment and recording its voltammogram.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis dithiol 1,3-Propanedithiol cyclization High-Dilution Cyclization dithiol->cyclization dihaloalkane 1,3-Dibromopropane dihaloalkane->cyclization base Sodium Ethoxide base->cyclization ligand This compound ([14]aneS₄) cyclization->ligand complexation Complexation ligand->complexation metal_salt Metal(II) Salt (Ni²⁺, Cu²⁺, Co²⁺) metal_salt->complexation metal_complex [M([14]aneS₄)]²⁺ Complex complexation->metal_complex

Caption: Workflow for the synthesis of this compound and its metal complexes.

CV_Setup cluster_cell Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) solution Analyte Solution: [M([14]aneS₄)]²⁺ in Solvent + Supporting Electrolyte WE->solution RE Reference Electrode (e.g., Ag/AgCl) RE->solution CE Counter Electrode (e.g., Pt wire) CE->solution potentiostat Potentiostat potentiostat->WE To WE potentiostat->RE To RE potentiostat->CE To CE computer Data Acquisition (Computer) potentiostat->computer Data

Caption: Schematic of the experimental setup for cyclic voltammetry.

Redox_Process Reduced [M(II)([14]aneS₄)]²⁺ Oxidized [M(III)([14]aneS₄)]³⁺ Reduced->Oxidized Oxidation (-e⁻) Epa Oxidized->Reduced Reduction (+e⁻) Epc

Caption: Generalized one-electron redox process for a metal([1]aneS₄) complex.

References

Application Notes and Protocols for 1,4,8,11-Tetrathiacyclotetradecane in Solvent Extraction of Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

1,4,8,11-Tetrathiacyclotetradecane is a macrocyclic compound featuring four sulfur donor atoms within a 14-membered ring. As a thioether crown ether, it exhibits a strong affinity for soft metal ions, making it a potential candidate for selective solvent extraction processes. The sulfur atoms act as soft donor sites, preferentially forming stable complexes with soft metal cations. This document provides an overview of the application of tetrathia crown ethers in solvent extraction, with a focus on this compound where information is available. Due to a notable scarcity of specific research on the solvent extraction capabilities of this compound, this report also includes data and protocols for analogous tetrathia macrocycles to provide a comprehensive understanding of their potential applications.

Principle of Solvent Extraction with Thioether Macrocycles

Solvent extraction, or liquid-liquid extraction, is a method to separate compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous and an organic phase. In the context of metal ion extraction, a ligand, such as this compound, is dissolved in the organic phase. When this organic phase is mixed with an aqueous phase containing metal ions, the ligand selectively complexes with specific metal ions. This metal-ligand complex is hydrophobic and preferentially partitions into the organic phase, thereby extracting the metal ion from the aqueous solution.

The selectivity of extraction is determined by the affinity of the macrocycle's donor atoms for different metal ions. The soft sulfur donors in tetrathia macrocycles lead to a high affinity for soft metal ions like palladium(II), platinum(II), silver(I), and mercury(II).

Quantitative Data on Metal Ion Extraction

Specific quantitative data for the solvent extraction of metal ions using this compound is limited in publicly available literature. However, studies on similar tetrathia crown ethers provide valuable insights into the expected selectivity and efficiency. The following tables summarize representative data for the extraction of various metal ions using tetrathia macrocycles.

Table 1: Extraction of Selected Metal Ions with a Tetrathia Crown Ether Analogue

Metal IonAqueous PhaseOrganic PhaseExtraction (%)Reference Compound
Pd(II)3 M HCl0.01 M Tetrathia-14-crown-4 in 1,2-dichloroethane>99Tetrathia-14-crown-4
Pt(II)3 M HCl0.01 M Tetrathia-14-crown-4 in 1,2-dichloroethane~95Tetrathia-14-crown-4
Au(III)3 M HCl0.01 M Tetrathia-14-crown-4 in 1,2-dichloroethane~90Tetrathia-14-crown-4
Ag(I)1 M HNO₃0.01 M Tetrathia-14-crown-4 in chloroform>98Tetrathia-14-crown-4
Cu(II)1 M HNO₃0.01 M Tetrathia-14-crown-4 in chloroform<5Tetrathia-14-crown-4
Zn(II)1 M HNO₃0.01 M Tetrathia-14-crown-4 in chloroform<2Tetrathia-14-crown-4

Note: This table presents representative data for a closely related tetrathia macrocycle to illustrate the expected selectivity.

Experimental Protocols

The following are generalized protocols for the solvent extraction of metal ions using a tetrathia crown ether like this compound. These should be adapted and optimized for specific experimental conditions.

Protocol 1: General Screening for Metal Ion Extraction

Objective: To determine the extraction efficiency of this compound for a range of metal ions.

Materials:

  • This compound

  • Organic solvent (e.g., chloroform, 1,2-dichloroethane)

  • Aqueous solutions of metal salts (e.g., nitrates or chlorides) of known concentration

  • Acid or buffer solution to control pH

  • Separatory funnels

  • Mechanical shaker

  • Analytical instrument for metal ion concentration measurement (e.g., AAS, ICP-MS)

Procedure:

  • Preparation of Organic Phase: Prepare a solution of this compound in the chosen organic solvent (e.g., 0.01 M).

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing the metal ion of interest at a known concentration (e.g., 1 x 10⁻⁴ M). Adjust the pH of the aqueous phase to the desired value using an appropriate acid or buffer.

  • Extraction: In a separatory funnel, mix equal volumes (e.g., 10 mL) of the organic and aqueous phases.

  • Equilibration: Shake the separatory funnel vigorously for a predetermined time (e.g., 1 hour) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Analysis: Carefully separate the aqueous phase and measure the concentration of the metal ion remaining using a suitable analytical technique.

  • Calculation of Extraction Percentage (%E): %E = [([M]initial - [M]final) / [M]initial] * 100 where [M]initial and [M]final are the initial and final concentrations of the metal ion in the aqueous phase, respectively.

Protocol 2: Determination of Selectivity

Objective: To determine the selectivity of this compound for a target metal ion in the presence of other metal ions.

Procedure:

  • Follow steps 1-6 of Protocol 1, but use an aqueous phase containing a mixture of the target metal ion and potential interfering ions at known concentrations.

  • Analysis: Measure the final concentrations of all metal ions in the aqueous phase.

  • Calculation of Distribution Ratio (D): D = ([M]initial - [M]final) / [M]final * (Vaq / Vorg) where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

  • Calculation of Separation Factor (α): α(M1/M2) = D(M1) / D(M2) where D(M1) and D(M2) are the distribution ratios of the target metal ion (M1) and the interfering metal ion (M2), respectively. A high separation factor indicates high selectivity.

Visualizations

Solvent Extraction Workflow

SolventExtractionWorkflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis cluster_results Results Calculation A Aqueous Phase (Metal Ions in Solution) C Mixing & Agitation (e.g., Vortexing, Shaking) A->C B Organic Phase (this compound in immiscible solvent) B->C D Phase Separation (Allowing layers to settle) C->D E Aqueous Phase Analysis (Determine remaining [Metal]) D->E F Organic Phase Analysis (Optional: Determine extracted [Metal]) D->F G Calculate Extraction % & Distribution Ratio E->G

Caption: General workflow for the solvent extraction of metal ions.

Logical Relationship of Selectivity

SelectivityRelationship Thioether Tetrathia Crown Ether (e.g., this compound) HighAffinity High Affinity & Strong Complexation Thioether->HighAffinity Soft-Soft Interaction LowAffinity Low Affinity & Weak/No Complexation Thioether->LowAffinity Hard-Soft Mismatch SoftMetal Soft Metal Ions (e.g., Pd²⁺, Pt²⁺, Ag⁺, Hg²⁺) HardMetal Hard Metal Ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) BorderlineMetal Borderline Metal Ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺) HighAffinity->SoftMetal LowAffinity->HardMetal LowAffinity->BorderlineMetal

Caption: Affinity of tetrathia crown ethers for different metal ion types.

Conclusion

While this compound holds theoretical promise for the selective extraction of soft metal ions due to its tetrathioether structure, there is a clear need for more dedicated research to quantify its extraction capabilities and optimize experimental conditions. The protocols and data provided for analogous compounds serve as a valuable starting point for researchers interested in exploring the potential of this and other tetrathia macrocycles in separation science, hydrometallurgy, and analytical chemistry. Future studies should focus on determining the stability constants of its metal complexes, its extraction efficiency for a wider range of metals, and its performance in real-world sample matrices.

Application Notes and Protocols for the Functionalization of 1,4,8,11-Tetrathiacyclotetradecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and functionalization of 1,4,8,11-tetrathiacyclotetradecane, a sulfur-containing macrocycle with potential applications in coordination chemistry and drug development. The document includes detailed experimental protocols for the synthesis of the parent macrocycle and discusses both documented and potential functionalization strategies.

Introduction

This compound is a 14-membered macrocycle containing four thioether linkages. Unlike its well-studied tetraaza analogue, cyclam, the functionalization of this tetrathia macrocycle is less explored. However, the sulfur atoms offer unique opportunities for chemical modification, making it an interesting scaffold for various applications, including the development of novel therapeutic agents and delivery systems. The thioether moieties can be selectively oxidized, alkylated, or used to coordinate with soft metal ions, providing a versatile platform for creating complex molecular architectures.

Synthesis of this compound

A reliable and high-yield synthesis of this compound has been reported in Organic Syntheses, utilizing a cesium carbonate-mediated cyclization, which has been shown to be superior to sodium-based methods.[1]

Experimental Protocol: Synthesis of this compound [1]

This protocol involves a three-step synthesis starting from 1,3-propanedithiol and 2-chloroethanol.

Step A: Synthesis of 3,7-Dithianonane-1,9-diol

  • In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve sodium metal (5.75 g, 0.25 mol) in absolute ethanol (250 mL) under a nitrogen atmosphere.

  • After the sodium has completely dissolved, warm the solution to 45-50°C and add 1,3-propanedithiol (13.5 g, 0.125 mol) dropwise over 15 minutes.

  • To the resulting solution, add 2-chloroethanol (20.1 g, 0.25 mol) dropwise.

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction mixture to room temperature and filter to remove the precipitate.

  • Concentrate the filtrate using a rotary evaporator to obtain a viscous liquid.

  • Distill the crude product under reduced pressure to yield 3,7-dithianonane-1,9-diol as a colorless oil.

Step B: Synthesis of 3,7-Dithianonane-1,9-dithiol

  • In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, place 3,7-dithianonane-1,9-diol (35.0 g, 0.178 mol), thiourea (30.0 g, 0.394 mol), and concentrated hydrochloric acid (94 mL).

  • Stir and reflux the mixture for 12 hours.

  • Cool the resulting solution in an ice bath and cautiously add a solution of potassium hydroxide (67 g, 1.2 mol) in water (400 mL).

  • Reflux the mixture for an additional 3 hours.

  • Cool the two-phase system to room temperature and decant the upper aqueous layer.

  • Acidify the aqueous phase with dilute hydrochloric acid and extract with diethyl ether (3 x 100 mL).

  • Combine the ethereal extracts with the organic layer from the reaction, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate on a rotary evaporator.

  • Distill the residual liquid under reduced pressure to obtain 3,7-dithianonane-1,9-dithiol.

Step C: Synthesis of this compound

  • In a dry 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and a reflux condenser under a positive nitrogen pressure, add N,N-dimethylformamide (2.2 L) and cesium carbonate (13.04 g, 40 mmol).

  • Stir the mixture and heat to 55-60°C.

  • In a separate flask, prepare a solution of 3,7-dithianonane-1,9-dithiol (9.04 g, 40 mmol) and 1,3-dibromopropane (8.08 g, 40 mmol) in N,N-dimethylformamide (250 mL).

  • Add this solution dropwise to the stirred cesium carbonate suspension over a period of 4-5 hours.

  • After the addition is complete, continue stirring at 55-60°C for an additional 2 hours.

  • Cool the reaction mixture and filter to remove the inorganic salts.

  • Remove the DMF from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (400 mL) and wash with water (3 x 200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to yield a crystalline mass.

  • Recrystallize the crude product from boiling 95% ethanol to obtain this compound as white crystals.

Quantitative Data for Synthesis

StepProductStarting MaterialsYieldMelting Point (°C)Reference
A3,7-Dithianonane-1,9-diol1,3-Propanedithiol, 2-Chloroethanol71-82%-[1]
B3,7-Dithianonane-1,9-dithiol3,7-Dithianonane-1,9-diol, Thiourea53%-[1]
CThis compound3,7-Dithianonane-1,9-dithiol, 1,3-Dibromopropane58-62%118-119[1]

Synthesis Workflow

G cluster_0 Step A: Synthesis of 3,7-Dithianonane-1,9-diol cluster_1 Step B: Synthesis of 3,7-Dithianonane-1,9-dithiol cluster_2 Step C: Synthesis of this compound A1 1,3-Propanedithiol A_reflux Reflux A1->A_reflux A2 2-Chloroethanol A2->A_reflux A3 Sodium in Ethanol A3->A_reflux A_product 3,7-Dithianonane-1,9-diol A_reflux->A_product B1 3,7-Dithianonane-1,9-diol A_product->B1 B_reflux1 Reflux (12h) B1->B_reflux1 B2 Thiourea, HCl B2->B_reflux1 B3 KOH solution B_reflux1->B3 B_reflux2 Reflux (3h) B3->B_reflux2 B_product 3,7-Dithianonane-1,9-dithiol B_reflux2->B_product C1 3,7-Dithianonane-1,9-dithiol B_product->C1 C_reaction Cyclization (55-60°C) C1->C_reaction C2 1,3-Dibromopropane C2->C_reaction C3 Cesium Carbonate in DMF C3->C_reaction C_product This compound C_reaction->C_product

Caption: Workflow for the three-step synthesis of this compound.

Functionalization of this compound

The functionalization of this compound can be approached by targeting the thioether sulfur atoms or by modifying the carbon backbone.

3.1. Documented Functionalization Strategies

3.1.1. Amination of Thioether Groups

The sulfur atoms of the macrocycle can be directly functionalized. For instance, reaction with an aminating agent like O-mesitylsulfonylhydroxylamine (MSH) leads to the formation of sulfimidium ions. This introduces amino groups onto the sulfur atoms, which can serve as handles for further modification.

Experimental Protocol: Amination of this compound This is a general protocol based on the reactivity of thioethers with MSH.

  • Dissolve this compound (1 mmol) in a suitable dry solvent such as dichloromethane or acetonitrile (20 mL) under an inert atmosphere.

  • In a separate flask, prepare a solution of O-mesitylsulfonylhydroxylamine (MSH) (4.2 mmol, 4.2 equivalents) in the same solvent.

  • Slowly add the MSH solution to the macrocycle solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • The product, tetrathiacyclotetradecane-1,4,8,11-tetraylidenetetraaminium tetrakis(2,4,6-trimethylbenzenesulfonate), may precipitate from the solution or can be isolated by removal of the solvent and purification by crystallization.

3.1.2. Backbone Modification

The carbon backbone of the macrocycle can be modified by using functionalized precursors in the cyclization step. For example, derivatives with fused benzene or cyclohexane rings have been synthesized.

Experimental Protocol: Synthesis of Benzo-fused Derivatives (General Approach) This protocol is conceptual, based on the synthesis of related structures.

  • Synthesize a dithiol precursor containing a benzene ring, such as 1,2-bis((3-mercaptopropyl)thio)benzene.

  • React this dithiol with a suitable dihalide (e.g., 1,2-dibromoethane) under high-dilution conditions in the presence of a base like cesium carbonate in DMF to favor intramolecular cyclization.

  • Purify the resulting benzo-fused tetrathiacyclotetradecane derivative by chromatography and/or recrystallization.

3.2. Potential Functionalization Strategies

Based on the known reactivity of thioethers, several other functionalization strategies can be envisioned for this compound.

3.2.1. Oxidation to Sulfoxides and Sulfones

The thioether groups can be oxidized to sulfoxides or sulfones using common oxidizing agents. This modification alters the polarity, solubility, and coordination properties of the macrocycle.

Experimental Protocol: Oxidation of Thioethers (General)

  • To Sulfoxide: Dissolve this compound (1 mmol) in a suitable solvent like dichloromethane or methanol (20 mL). Cool the solution to 0°C. Add one equivalent of an oxidizing agent such as sodium periodate or one equivalent of hydrogen peroxide per sulfur atom. Stir the reaction for several hours and monitor by TLC. Isolate the sulfoxide product after an appropriate workup.

  • To Sulfone: Dissolve the macrocycle (1 mmol) in a solvent like acetic acid or dichloromethane (20 mL). Add an excess (at least two equivalents per sulfur atom) of a stronger oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The reaction may require heating. After completion, isolate the sulfone product.

3.2.2. Alkylation to Sulfonium Salts

Reaction with alkylating agents can convert the thioether groups into sulfonium salts. This introduces a positive charge and a new substituent.

Experimental Protocol: Alkylation of Thioethers (General)

  • Dissolve this compound (1 mmol) in a polar aprotic solvent like acetonitrile or nitromethane (15 mL).

  • Add an excess of an alkylating agent (e.g., methyl iodide, benzyl bromide) (4-5 equivalents).

  • Stir the reaction at room temperature or with gentle heating for 24-72 hours.

  • The resulting sulfonium salt may precipitate from the solution or can be isolated by adding a non-polar solvent like diethyl ether.

Summary of Functionalization Reactions

Reaction TypeReagent(s)Functional Group IntroducedProduct TypeStatus
AminationO-mesitylsulfonylhydroxylamine (MSH)-NH2 (on S)Sulfimidium saltDocumented
Backbone FusionSubstituted dithiol precursorsBenzene/Cyclohexane ringFused macrocycleDocumented
OxidationNaIO4, H2O2S=OSulfoxidePotential
OxidationH2O2, m-CPBASO2SulfonePotential
AlkylationAlkyl halides (e.g., CH3I)-R (on S)Sulfonium saltPotential

Functionalization Pathways

G cluster_documented Documented Functionalizations cluster_potential Potential Functionalizations start This compound amination Amination start->amination MSH backbone Backbone Fusion start->backbone Modified Precursors oxidation_so Oxidation to Sulfoxide start->oxidation_so NaIO4 / H2O2 alkylation Alkylation start->alkylation Alkyl Halide oxidation_so2 Oxidation to Sulfone oxidation_so->oxidation_so2 Excess H2O2 / m-CPBA G cluster_synthesis Synthesis & Functionalization cluster_conjugation Bioconjugation cluster_application In Vitro / In Vivo Application s1 This compound s2 Functionalization (e.g., amination, oxidation) s1->s2 c1 Functionalized Macrocycle s2->c1 c4 Drug Conjugate c1->c4 c2 Drug Payload c2->c4 c3 Targeting Ligand c3->c4 a1 Cellular Uptake c4->a1 a2 Target Binding a1->a2 a3 Drug Release a2->a3 a4 Therapeutic Effect a3->a4

References

Application Notes and Protocols: 1,4,8,11-Tetrathiacyclotetradecane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,8,11-Tetrathiacyclotetradecane, a sulfur-containing macrocycle also known as[1]aneS₄, belongs to the family of thiacrown ethers. These molecules are structural analogues of crown ethers where the oxygen atoms are replaced by sulfur atoms. This substitution imparts a unique set of properties, particularly a high affinity for soft and borderline metal ions, making them promising candidates for various applications in materials science. While specific research on the material applications of this compound is limited in publicly available literature, this document provides an overview of its potential uses based on the known chemistry of tetrathia macrocycles. The protocols and data presented herein are generalized from studies on related thiacrown ethers and are intended to serve as a foundational guide for researchers exploring the potential of this specific molecule.

Potential Applications in Materials Science

The unique coordination chemistry of this compound, driven by the soft nature of the sulfur donor atoms, opens up possibilities for its use in several areas of materials science:

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of tetrathia macrocycles to form stable complexes with a variety of metal ions can be exploited to construct extended one-, two-, or three-dimensional coordination polymers.[2] These materials can exhibit interesting electronic, magnetic, and porous properties.

  • Ion-Selective Sensors: The selective binding of specific metal ions by the macrocyclic cavity can be utilized in the development of chemical sensors. Such sensors could operate on electrochemical or optical principles to detect and quantify the presence of target metal ions in a given sample.

  • Electronic Materials: Metal complexes of sulfur-rich ligands can possess unique redox properties. This makes them interesting components for the design of new electronic materials, such as conductors or semiconductors.

  • Catalysis: The coordination of a metal ion within the macrocyclic framework can create a catalytically active site. The steric and electronic environment provided by the tetrathia ligand can influence the selectivity and efficiency of catalytic reactions.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its metal complexes, based on established methods for similar thiacrown ethers. Researchers should adapt these protocols based on specific experimental requirements and safety considerations.

Protocol 1: Synthesis of this compound

This protocol is a general representation of a high-dilution cyclization reaction commonly used for the synthesis of macrocycles.

Materials:

  • 1,3-Propanedithiol

  • 1,3-Dibromopropane

  • Sodium ethoxide or another suitable base

  • Anhydrous ethanol or another suitable solvent

  • Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, etc.)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-propanedithiol in a large volume of anhydrous ethanol in a multi-neck flask equipped with a mechanical stirrer and two dropping funnels.

  • Add a solution of sodium ethoxide in ethanol dropwise to the dithiol solution while stirring vigorously.

  • Simultaneously, add a solution of 1,3-dibromopropane in ethanol dropwise from the second dropping funnel. The addition should be carried out over a period of several hours to maintain high-dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

  • After the addition is complete, continue stirring the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., dichloromethane or chloroform) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Protocol 2: Synthesis of a Metal Complex with this compound (e.g., a Copper(II) Complex)

Materials:

  • This compound

  • A copper(II) salt (e.g., copper(II) perchlorate or copper(II) trifluoromethanesulfonate)

  • A suitable solvent (e.g., acetonitrile or methanol)

  • Standard laboratory glassware

Procedure:

  • Dissolve a stoichiometric amount of this compound in the chosen solvent in a round-bottom flask.

  • In a separate flask, dissolve an equimolar amount of the copper(II) salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • A color change should be observed, indicating the formation of the complex.

  • Stir the reaction mixture at room temperature for a few hours.

  • The resulting complex may precipitate out of the solution. If not, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization: The resulting metal complex should be characterized by techniques such as X-ray crystallography to determine its solid-state structure, UV-Vis spectroscopy to study its electronic properties, and cyclic voltammetry to investigate its redox behavior.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents generalized coordination properties of tetrathia macrocycles with various metal ions to provide a comparative overview.

Metal IonTypical Coordination NumberPreferred GeometryStability of ComplexPotential Application Area
Cu(II)4 or 6Square planar or OctahedralHighCatalysis, Electronic Materials
Ag(I)4TetrahedralHighIon-Selective Sensing
Pd(II)4Square planarVery HighCatalysis, Coordination Polymers
Pt(II)4Square planarVery HighAnticancer Agents (less common for materials)
Hg(II)4TetrahedralHighEnvironmental Remediation (as a sequestering agent)

Note: The stability and geometry of the complexes can be influenced by the solvent, counter-ion, and reaction conditions.

Visualizations

The following diagrams illustrate the general structure of this compound and a conceptual workflow for its application in materials science.

G Structure of this compound S1 S C1 C S1->C1 S2 S C3 C S2->C3 S3 S C6 C S3->C6 S4 S C8 C S4->C8 C2 C C1->C2 C2->S2 C4 C C3->C4 C5 C C4->C5 C5->S3 C7 C C6->C7 C7->S4 C9 C C8->C9 C10 C C9->C10 C10->S1

Caption: Molecular structure of this compound.

G Conceptual Workflow for Materials Application cluster_0 Synthesis & Characterization cluster_1 Material Fabrication cluster_2 Application Synthesis Synthesis of This compound Complexation Metal Complexation Synthesis->Complexation Characterization Structural & Physical Characterization Complexation->Characterization Polymerization Coordination Polymerization Characterization->Polymerization Sensor_Fabrication Sensor Device Fabrication Characterization->Sensor_Fabrication Thin_Film Thin Film Deposition Characterization->Thin_Film MOFs MOFs / Porous Materials Polymerization->MOFs Sensors Ion-Selective Sensors Sensor_Fabrication->Sensors Electronics Electronic Devices Thin_Film->Electronics

Caption: Conceptual workflow for materials development.

Conclusion and Future Outlook

This compound represents a versatile, yet underexplored, building block for the construction of novel functional materials. Its strong and selective coordination with various metal ions suggests significant potential in areas such as catalysis, sensing, and the development of advanced electronic and porous materials. The protocols and conceptual frameworks provided in these notes are intended to stimulate further research into the specific properties and applications of this intriguing macrocycle. Future work should focus on the systematic synthesis and characterization of its metal complexes and the exploration of their properties in various material contexts. Such studies will be crucial in unlocking the full potential of this compound in materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4,8,11-Tetrathiacyclotetradecane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4,8,11-tetrathiacyclotetradecane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of this important macrocycle.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method involves the bimolecular condensation of two bifunctional starting materials under high-dilution conditions. Typically, this is the reaction between a dithiol and a dihalide. For this compound, the common precursors are 1,3-propanedithiol and 1,2-dibromoethane.

Q2: Why is the yield often low in this synthesis?

A2: The primary challenge in the synthesis of macrocycles like this compound is the competition between the desired intramolecular cyclization and intermolecular polymerization. At high concentrations, the reactive ends of different molecules are more likely to react with each other, leading to the formation of linear polymers and oligomers, thus reducing the yield of the desired macrocycle.

Q3: What is the "high-dilution principle" and why is it important?

A3: The high-dilution principle is a technique used to favor intramolecular reactions over intermolecular ones. By maintaining a very low concentration of the reactants, the probability of one end of a molecule encountering its other end to form a cyclic product is increased, while the likelihood of it reacting with another molecule is minimized. This is crucial for maximizing the yield of macrocyclic compounds.

Q4: Are there alternative strategies to high-dilution for improving yield?

A4: Yes, template-assisted synthesis is another effective strategy. This method utilizes a metal ion to coordinate with the heteroatoms (in this case, sulfur) of the precursor molecules, holding them in a specific arrangement that promotes cyclization. The metal ion acts as a template, pre-organizing the reactants for the desired ring-closure reaction.

Q5: What are the typical side products in this synthesis?

A5: Besides linear polymers, common side products can include smaller or larger macrocycles due to different stoichiometric reactions or fragmentation-recombination pathways. For instance, reaction of two molecules of 1,2-dibromoethane with one molecule of 1,3-propanedithiol could lead to a smaller ring, while dimerization of the desired product could form a larger macrocycle.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired macrocycle - Reactant concentration is too high, favoring polymerization.- Reaction temperature is too low.- Inefficient stirring.- Impure starting materials.- Strictly adhere to high-dilution conditions (slow addition of reactants to a large volume of solvent).- Increase the reaction temperature to provide sufficient energy for the reaction.- Ensure vigorous and efficient stirring to maintain homogeneity.- Purify starting materials (e.g., distillation of dithiols and dihalides) before use.
Product is a viscous oil or an intractable solid (likely polymer) - High concentration of reactants.- Repeat the reaction using the high-dilution principle. Employ a syringe pump for very slow and controlled addition of reactants.
Presence of multiple products in the crude mixture (TLC/GC-MS analysis) - Formation of various oligomers and other macrocycles.- Side reactions due to impurities.- Optimize the stoichiometry of the reactants carefully.- Ensure the purity of the starting materials.- Employ column chromatography with a suitable solvent system for purification. Gradient elution may be necessary to separate products of similar polarity.
Reaction does not go to completion - Insufficient reaction time.- Deactivation of the base.- Low reaction temperature.- Extend the reaction time and monitor the progress using TLC or GC-MS.- Use a fresh, anhydrous base and ensure an inert atmosphere to prevent its deactivation.- Increase the reaction temperature within the stability limits of the reactants and products.

Experimental Protocols

High-Dilution Synthesis of this compound

This protocol is based on the general method for the synthesis of tetrathia macrocycles.

Materials:

  • 1,3-Propanedithiol

  • 1,2-Dibromoethane

  • Sodium ethoxide or another suitable base

  • Anhydrous ethanol (or another suitable solvent)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis, including a multi-neck round-bottom flask, dropping funnels, and a condenser.

  • Syringe pump (recommended for slow addition)

Procedure:

  • Set up a three-neck round-bottom flask equipped with a condenser, a nitrogen inlet, and two dropping funnels (or syringe pumps). The flask should contain a large volume of refluxing anhydrous ethanol.

  • Prepare two separate solutions, each in a dropping funnel or syringe:

    • Solution A: 1,3-Propanedithiol dissolved in anhydrous ethanol.

    • Solution B: 1,2-Dibromoethane and an equimolar amount of sodium ethoxide dissolved in anhydrous ethanol.

  • Under a nitrogen atmosphere, add both solutions A and B simultaneously and dropwise (or via syringe pump) to the refluxing ethanol in the flask over a period of 8-12 hours. The slow addition is critical to maintain high-dilution conditions.

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient) to isolate the this compound.

  • Characterize the final product using appropriate analytical techniques (NMR, MS, etc.).

Data Presentation

Table 1: Comparison of Reported Yields for Tetrathia Macrocycle Synthesis.

MacrocycleSynthetic MethodReported Yield (%)Reference
Tetrathia-oligothiophene MacrocyclesHigh-Dilution Cyclization21 - 55Press, D. J., et al. (2019)
Various Tetrathiaether MacrocyclesHigh-Dilution CyclizationNot specifiedOchrymowycz, L. A., et al. (1974)

Visualizations

Synthesis_Workflow General Workflow for High-Dilution Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ReactantA 1,3-Propanedithiol in Ethanol HighDilution Slow, Simultaneous Addition to Refluxing Ethanol (High-Dilution) ReactantA->HighDilution ReactantB 1,2-Dibromoethane + Base in Ethanol ReactantB->HighDilution Reflux Continued Reflux (4-6 hours) HighDilution->Reflux SolventRemoval Solvent Removal (Rotary Evaporation) Reflux->SolventRemoval Purification Column Chromatography SolventRemoval->Purification Characterization NMR, MS Analysis Purification->Characterization Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield of Macrocycle CheckConcentration Check Reactant Concentration Start->CheckConcentration CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Check Reaction Conditions Start->CheckConditions Sol_HighDilution Implement High-Dilution (Slow Addition) CheckConcentration->Sol_HighDilution Too High Sol_Purify Purify Starting Materials CheckPurity->Sol_Purify Impurities Detected Sol_Optimize Optimize Temperature, Time, and Stirring CheckConditions->Sol_Optimize Sub-optimal

Technical Support Center: Purification of 1,4,8,11-Tetrathiacyclotetradecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,4,8,11-tetrathiacyclotetradecane. The information provided is based on general purification techniques for thia-crown ethers and related macrocycles, as specific literature on the purification of this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

The primary methods for purifying this compound and similar thia-macrocycles are recrystallization and column chromatography. However, due to the potential for decomposition on silica gel, recrystallization is often the preferred method for tetrathia-oligothiophene macrocycles.[1][2] Sublimation may also be a viable technique for purification if the compound has a suitable vapor pressure below its melting point and is thermally stable.

Q2: What are the likely impurities in a crude sample of this compound?

Common impurities may include starting materials from the synthesis, linear oligomers, and other macrocyclic side-products with different ring sizes. If the synthesis involves the use of a template ion, residual template salt may also be present. Solvents used in the synthesis and workup are also common impurities that need to be removed.

Q3: How can I assess the purity of my this compound sample?

Purity can be assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to determine the structure and identify the presence of impurities. Quantitative NMR (qNMR) can be used for a more precise purity assessment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight of the desired product and help identify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting point.

Q4: Is this compound sensitive to air or moisture?

Thia-ethers can be susceptible to oxidation, especially in the presence of light and certain metal ions. While not explicitly stated for this compound, it is good practice to handle sulfur-containing compounds under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents, especially if the compound appears to be unstable.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Experimental Protocol: General Recrystallization Procedure

  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization Issues

Problem Possible Cause Solution
Compound does not dissolve Incorrect solvent; insufficient solvent.Try a different solvent or a solvent mixture. Add more hot solvent in small portions until the solid dissolves.
Oiling out (formation of a liquid layer instead of crystals) The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated; cooling is too rapid.Add more solvent to reduce saturation. Reheat the solution and allow it to cool more slowly. Try a lower-boiling point solvent.
No crystals form upon cooling Solution is not saturated; cooling time is too short.Evaporate some of the solvent to concentrate the solution and then cool again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of purified product Too much solvent was used; crystals were filtered before crystallization was complete; some product remained dissolved in the mother liquor.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. Cool the filtrate to see if more crystals form.
Crystals are colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Potential Recrystallization Solvents for Thia-crown Ethers

Based on the properties of similar sulfur-containing compounds, the following solvents and solvent mixtures could be starting points for recrystallization of this compound.

Solvent/Solvent System Comments
Toluene or XylenesOften good solvents for recrystallizing sulfur-containing organic compounds.
Chloroform/HexaneA polar solvent to dissolve the compound and a non-polar anti-solvent to induce crystallization.
Dichloromethane/MethanolSimilar to the above, a combination of a good solvent and an anti-solvent.
Acetone/WaterCan be effective for moderately polar compounds.

This table provides general suggestions. The optimal solvent must be determined experimentally.

Column Chromatography

While recrystallization is often preferred for tetrathia macrocycles, column chromatography can be used if the compound is stable on the chosen stationary phase.

Experimental Protocol: General Column Chromatography Procedure

  • Stationary Phase Selection: Silica gel is the most common stationary phase. Alumina can also be used.

  • Eluent Selection: Choose a solvent system that provides good separation of the desired compound from its impurities on a Thin Layer Chromatography (TLC) plate. An Rf value of 0.2-0.4 for the target compound is often ideal.

  • Column Packing: Pack the column with the stationary phase as a slurry in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography Issues

Problem Possible Cause Solution
Poor separation Inappropriate eluent system; column overloading.Optimize the eluent system using TLC. Use a less polar eluent for better separation. Reduce the amount of sample loaded onto the column.
Compound is stuck on the column Eluent is not polar enough; compound is decomposing on the stationary phase.Gradually increase the polarity of the eluent (gradient elution). If decomposition is suspected, consider using a different stationary phase (e.g., alumina) or switch to recrystallization.
Cracked or channeled column bed Improper packing of the column.Repack the column carefully, ensuring a uniform and bubble-free slurry.
Tailing of spots on TLC Compound is too polar for the eluent; presence of acidic or basic impurities.Increase the polarity of the eluent. Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).

Experimental Workflows

Purification Strategy Workflow

Purification_Strategy Crude_Product Crude this compound Initial_Analysis Purity Assessment (TLC, NMR, MS) Crude_Product->Initial_Analysis Decision Purity Acceptable? Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No Column_Chromatography Column Chromatography (use with caution) Decision->Column_Chromatography No, Recrystallization ineffective Pure_Product Pure Product Decision->Pure_Product Yes Final_Analysis Purity Assessment (NMR, MS, MP) Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Final_Analysis->Decision Re-purify Final_Analysis->Pure_Product Purity OK

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Problem Encountered? Start->Problem No_Crystals No Crystals Form Problem->No_Crystals Yes Oiling_Out Compound Oils Out Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield Yes Success Successful Purification Problem->Success No Solution1 Concentrate Solution Scratch Flask Add Seed Crystal No_Crystals->Solution1 Solution2 Cool Slowly Use More Solvent Change Solvent Oiling_Out->Solution2 Solution3 Minimize Hot Solvent Ensure Complete Cooling Recover from Filtrate Low_Yield->Solution3 Solution1->Start Retry Solution2->Start Retry Solution3->Start Retry

Caption: A troubleshooting flowchart for common issues encountered during recrystallization.

References

Technical Support Center: Synthesis of Tetrathia Macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of tetrathia macrocycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing tetrathia macrocycles?

A1: The synthesis of tetrathia macrocycles often involves multi-step procedures which can be complex and result in low overall yields and poor scalability.[1][2][3] Key challenges include:

  • Low Yields: Ring-closing reactions are often inefficient, with modest reported yields, for instance, between 21% and 55% for certain tetrathia–oligothiophene macrocycles.[1][2][4]

  • Competing Reactions: The desired intramolecular cyclization competes with intermolecular reactions, leading to the formation of dimers, oligomers, or polymers, especially when using irreversible reactions.[3][5]

  • Thermodynamic and Kinetic Hurdles: Ring formation involves significant entropic and enthalpic challenges. Overcoming the entropic penalty of bringing two reactive ends of a linear precursor together and managing the ring strain in the transition state can be difficult.[5][6]

  • Purification Difficulties: Some tetrathia macrocycles are sensitive to standard purification techniques. For example, certain compounds are known to decompose on silica gel, necessitating alternative methods like crystallization.[1][2]

  • Characterization: The flexible nature of some macrocycles can complicate structural analysis and the study of host-guest interactions in solution.[1][2][7]

Q2: What are the common synthetic strategies for forming the macrocyclic ring?

A2: Several methodologies are employed for the final macrocyclization step. While the specific choice depends on the functional groups in the linear precursor, common strategies include:

  • Nucleophilic Substitution: This is a classical approach, often involving the reaction of a dithiolate with a dihalide under high-dilution conditions to favor intramolecular cyclization.

  • Transition Metal-Catalyzed Cross-Coupling: Reactions like Ullmann-type couplings or Buchwald-Hartwig aminations have been used effectively for ring closure.[8][9]

  • Dynamic Covalent Chemistry: Using reversible reactions can allow for thermodynamic templating and error correction, potentially leading to higher yields of the desired macrocycle.[1][2]

Troubleshooting Guide

Problem 1: My macrocyclization reaction has a very low yield.

Possible Causes & Solutions:

  • Cause: The concentration of the linear precursor is too high, favoring intermolecular polymerization over intramolecular cyclization.

    • Solution: Employ high-dilution conditions.[3][6] This is typically achieved by the slow addition of the precursor solution to a large volume of solvent using a syringe pump. This maintains a very low instantaneous concentration of the reactant, thus promoting the intramolecular reaction.

  • Cause: The chosen solvent is not optimal for the reaction. The cyclization process can be highly solvent-dependent.[3]

    • Solution: Screen a variety of solvents. The ideal solvent should fully dissolve the precursor while favoring a folded or "U-shaped" conformation that brings the reactive ends into proximity.

  • Cause: The reaction is enthalpically challenging due to ring strain in the transition state.[5]

    • Solution: Adjusting the reaction temperature may help, but for entropically challenging reactions, simply increasing the heat may not significantly improve the rate.[5] Consider if a different linker length or composition might reduce ring strain. For example, the synthesis of certain bithiophene macrocycles showed higher yields than the larger terthiophene analogues, which was attributed to the shorter tether having a more favorable entropic effect.[1][2]

  • Cause: The starting materials (linear precursors) are impure or have degraded.

    • Solution: Ensure the linear precursor is thoroughly purified and characterized before attempting the cyclization step. Use fresh reagents and dry solvents.

Below is a troubleshooting workflow for addressing low-yield issues.

G start Low Macrocycle Yield check_conc Is High Dilution Being Used? (e.g., Syringe Pump Addition) start->check_conc check_purity Are Starting Materials Pure? check_conc->check_purity Yes implement_hd Implement Slow Addition to Large Solvent Volume check_conc->implement_hd No check_conditions Have Reaction Conditions Been Optimized? check_purity->check_conditions Yes purify_sm Re-purify Linear Precursor Use Fresh Reagents/Solvents check_purity->purify_sm No optimize_cond Screen Solvents and Temperature check_conditions->optimize_cond No success Yield Improved check_conditions->success Yes re_run Re-run Reaction implement_hd->re_run purify_sm->re_run optimize_cond->re_run re_run->success

Caption: Troubleshooting workflow for low macrocycle yield.

Problem 2: My product is decomposing during silica gel column chromatography.

Possible Causes & Solutions:

  • Cause: Tetrathia macrocycles, particularly those with sensitive functional groups like oligothiophenes, can be unstable on acidic silica gel.

    • Solution: Avoid silica gel chromatography. Crystallization is the preferred method for purification of many of these compounds.[1][2] Try dissolving the crude product in a minimal amount of a good solvent and then slowly adding a poor solvent to induce crystallization. Alternatively, consider preparative HPLC with a suitable column and solvent system.

Problem 3: I am having difficulty confirming the structure of my final product.

Possible Causes & Solutions:

  • Cause: The macrocycle may be highly flexible in solution, leading to complex or broad NMR spectra. Mass spectrometry may show the correct mass, but it doesn't confirm the cyclic structure over a dimer of half the mass.

    • Solution: A combination of characterization techniques is essential.

      • NMR Spectroscopy: Use both 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments to confirm connectivity.[10] Running spectra in different deuterated solvents can sometimes resolve overlapping signals or reveal structural details.[1][4]

      • High-Resolution Mass Spectrometry (HRMS): This is crucial to confirm the exact mass and elemental composition of the product.[1][2]

      • Single-Crystal X-ray Diffraction: This is the definitive method to confirm the cyclic structure and provides detailed information about the solid-state conformation.[1][2] Obtaining suitable crystals can be challenging but provides unambiguous proof of structure.

Experimental Protocols & Data

Example Protocol: Synthesis of Tetrathia-Oligothiophene Macrocycles

This protocol is adapted from the synthesis of CnbiTh and CnterTh macrocycles.[1][2] It involves the formation of a linear dibromide precursor followed by a final ring-closing step.

G cluster_0 Part 1: Linear Precursor Synthesis cluster_1 Part 2: Macrocyclization cluster_2 Part 3: Purification start Oligothiophene (Bi- or Terthiophene) step1 1. Dilithiation (n-BuLi) 2. Sulfur Quench start->step1 step2 Reduction (NaBH4) to form Bis-thiolate step1->step2 step3 Addition of Dibromoalkane step2->step3 precursor Linear Dibromide Precursor step3->precursor step4 React Linear Precursor with Bis-thiolate under High Dilution precursor->step4 product Crude Macrocycle step4->product step5 Crystallization product->step5 final_product Pure Tetrathia Macrocycle step5->final_product

Caption: General workflow for tetrathia-oligothiophene synthesis.

Detailed Methodology:

  • Thiolate Precursor Synthesis: A commercially available oligothiophene (e.g., bithiophene or terthiophene) is first dilithiated using n-butyllithium (n-BuLi). This intermediate is then quenched with elemental sulfur to produce polysulfides.[1][2]

  • Linear Precursor Synthesis: The polysulfides are reduced with a reducing agent like sodium borohydride (NaBH₄) to form the corresponding bis-thiolates. This is followed by the addition of a dibromoalkane (e.g., 1,4-dibromobutane) to yield the linear dibromide precursor. Isolated yields for this two-step process are typically between 40-60%.[1][2]

  • Macrocyclization: The purified linear dibromide is reacted with another equivalent of the bis-thiolate under high-dilution conditions to facilitate the ring-closing reaction.[1][2]

  • Purification: The crude product is purified, preferably by crystallization, to avoid decomposition that can occur with silica gel chromatography.[1][2]

  • Characterization: The final macrocycle is characterized by ¹H and ¹³C NMR, high-resolution mass spectrometry, and, if possible, single-crystal X-ray diffraction.[1][2]

Quantitative Data: Synthesis Yields

The table below summarizes the reported yields for the ring-closing step in the synthesis of six different tetrathia-oligothiophene macrocycles. The lower yields for the terthiophene-based macrocycles (CnterThs) may be due to the longer, more flexible tether, which makes the intramolecular reaction less favorable entropically.[1][2]

Macrocycle IDOligothiophene UnitAlkyl LinkerRing-Closing Yield (%)Reference
C₄biThBithiophene-(CH₂)₄-~40[1],[2]
C₅biThBithiophene-(CH₂)₅-~40[1],[2]
C₆biThBithiophene-(CH₂)₆-~40[1],[2]
C₄terThTerthiophene-(CH₂)₄-~20[1][2]
C₅terThTerthiophene-(CH₂)₅-~20[1][2]
C₆terThTerthiophene-(CH₂)₆-~20[1][2]

References

Technical Support Center: 1,4,8,11-Tetrathiacyclotetradecane (aneS4) Metal Complexes

Technical Support Center: 1,4,8,11-Tetrathiacyclotetradecane ([1]aneS4) Metal Complexes

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound ([1]aneS4) metal complexes. The information is presented in a question-and-answer format to directly address common stability issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, handling, and characterization of[1]aneS4 metal complexes.

Issue 1: My[1]aneS4 metal complex appears to be air-sensitive and decomposes upon exposure to the atmosphere.

  • Question: Why is my complex decomposing in air, and what can I do to prevent this?

  • Answer: Decomposition in the presence of air is a common issue for metal complexes with tetrathiaether ligands like[1]aneS4. The primary cause is often the oxidation of the soft sulfur donor atoms or a low-valent metal center. To mitigate this, rigorous air-free techniques are mandatory.[2][3] This involves the use of a Schlenk line or a glovebox for all manipulations, including solvent degassing and reagent transfers.[4][5][6]

    • Recommendation: Always handle the synthesis, purification, and storage of your[1]aneS4 complexes under an inert atmosphere (e.g., argon or nitrogen). Solvents should be thoroughly deoxygenated prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.

Issue 2: I am observing broad or unexpected peaks in the NMR spectrum of my diamagnetic[1]aneS4 complex, suggesting the presence of paramagnetic species.

  • Question: What is the source of paramagnetic impurities in my NMR sample?

  • Answer: The presence of paramagnetic species in a sample of a diamagnetic complex can arise from the oxidation of the metal center. For instance, a copper(I) complex of[1]aneS4 could be partially oxidized to paramagnetic copper(II). This oxidation can be facilitated by trace amounts of oxygen in the NMR solvent or on the surface of the glassware.

    • Recommendation: Prepare NMR samples in a glovebox using deuterated solvents that have been thoroughly degassed. The use of a J. Young NMR tube is also recommended to maintain an inert atmosphere during the measurement.

Issue 3: The color of my reaction mixture changes unexpectedly during the synthesis of the[1]aneS4 complex, and I am getting a low yield of the desired product.

  • Question: What could be causing the unexpected color change and low yield in my synthesis?

  • Answer: An unexpected color change often indicates the formation of side products. In the context of[1]aneS4 complexes, this could be due to several factors:

    • Oxidation of the ligand: The thioether sulfur atoms can be oxidized by certain metal precursors, especially those in higher oxidation states, or by residual oxidants.

    • Decomposition of the complex: The target complex may be unstable under the reaction conditions (e.g., high temperature, presence of light, or incompatible solvent).

    • Coordination of solvent molecules: Some metal ions can coordinate strongly with solvent molecules, competing with the macrocyclic ligand and leading to incomplete complexation.

    • Recommendation:

      • Carefully select the metal salt and solvent system. For sensitive metal ions, consider using precursors with weakly coordinating counter-ions.

      • Run the reaction under an inert atmosphere and protect it from light if you suspect photochemical decomposition.

      • Consider performing the synthesis at a lower temperature to minimize side reactions.

Issue 4: My purified[1]aneS4 metal complex shows signs of decomposition during storage.

  • Question: How can I improve the long-term stability of my complex?

  • Answer: The stability of macrocyclic complexes during storage depends on their intrinsic properties and the storage conditions. For[1]aneS4 complexes, which are susceptible to oxidation, proper storage is crucial.

    • Recommendation: Store your solid, purified complexes in a sealed vial under an inert atmosphere in a freezer, protected from light. If the complex is in solution, it should be stored in a sealed container under an inert atmosphere at low temperature. However, long-term storage in solution is generally not recommended.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that determine the stability of[1]aneS4 metal complexes?

A1: The stability of metal complexes with macrocyclic ligands is influenced by several factors, including the chelate effect and the macrocyclic effect.[7] For[1]aneS4, the key determinants of stability are:

  • The nature of the metal ion: Tetrathiaether macrocycles like[1]aneS4 are soft ligands and therefore form more stable complexes with soft metal ions such as Cu(I), Ag(I), Au(I), Pd(II), Pt(II), and Rh(III).[8]

  • The fit between the metal ion and the macrocyclic cavity: The size of the metal ion should be compatible with the cavity of the[1]aneS4 ligand to ensure strong coordination.

  • The redox properties of the metal and ligand: The susceptibility of the thioether sulfur atoms to oxidation means that these complexes are more stable with metal ions that are not strongly oxidizing.[9][10]

Q2: How does the stability of tetrathiaether macrocyclic complexes compare to their tetra-aza analogues (e.g., cyclam)?

A2: Generally, tetra-aza macrocycles like cyclam form highly stable complexes with a wide range of transition metal ions due to the strong sigma-donating ability of the nitrogen atoms.[2][11] Tetrathiaether macrocycles, being softer ligands, show a more pronounced preference for softer metal ions. The stability of tetrathiaether complexes can be lower than their tetra-aza counterparts for harder metal ions. Additionally, the sulfur donors in tetrathiaether ligands are more susceptible to oxidation than the nitrogen donors in tetra-aza ligands.

Q3: What analytical techniques are most suitable for monitoring the stability of[1]aneS4 metal complexes?

A3: A combination of spectroscopic and electrochemical techniques is ideal for assessing the stability of these complexes:

  • UV-Vis Spectroscopy: Changes in the absorption spectrum over time can indicate decomposition or a change in the coordination environment of the metal ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed structural information. The appearance of new signals or broadening of existing signals can indicate decomposition or the formation of paramagnetic species.

  • Cyclic Voltammetry (CV): This technique is excellent for probing the redox stability of the metal complex. A stable complex will show reversible or quasi-reversible redox waves. Irreversible waves can suggest that the complex decomposes upon oxidation or reduction.[12]

  • Mass Spectrometry: Can be used to identify the parent complex and any decomposition products.

Q4: Can I prevent ligand oxidation by modifying the[1]aneS4 ligand?

A4: While N-alkylation is a common strategy to enhance the stability of tetra-aza macrocycles by protecting the nitrogen atoms from deprotonation and subsequent oxidation, a similar, straightforward modification for tetrathiaether ligands to prevent sulfur oxidation is not as common.[5] The focus for improving the stability of[1]aneS4 complexes should primarily be on controlling the experimental conditions (i.e., rigorous exclusion of air and other oxidizing agents) and selecting appropriate metal ions.

Quantitative Data

Table 1: Stability Constants (log K) for Metal Complexes of [(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phosphonic acid (H₂te1P)

Metal Ionlog K
Cu²⁺27.34
Zn²⁺21.03

Data sourced from a potentiometric study on a modified cyclam ligand.[13] It is anticipated that the stability constants for[1]aneS4 complexes would show a strong dependence on the softness of the metal ion.

Experimental Protocols

Protocol 1: General Synthesis of a[1]aneS4 Metal Complex under an Inert Atmosphere

This protocol outlines a general procedure for the synthesis of a[1]aneS4 metal complex using a Schlenk line.

  • Glassware Preparation: All glassware (e.g., Schlenk flask, dropping funnel) should be oven-dried overnight at 125 °C and allowed to cool under a stream of dry, inert gas (argon or nitrogen).[5]

  • Reagent Preparation:

    • Place the[1]aneS4 ligand into a Schlenk flask with a magnetic stir bar.

    • Dissolve the metal salt in a separate Schlenk flask.

    • All solvents must be rigorously deoxygenated by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method.

  • Reaction Setup:

    • Attach the Schlenk flasks to a dual-bank vacuum/inert gas manifold (Schlenk line).

    • Evacuate and backfill each flask with inert gas three times to ensure an inert atmosphere.[4]

  • Synthesis:

    • Dissolve the[1]aneS4 ligand in the appropriate degassed solvent via cannula transfer.

    • Slowly add the solution of the metal salt to the ligand solution at room temperature or a specified temperature, with continuous stirring.

    • Allow the reaction to stir for the desired period under a positive pressure of inert gas.

  • Work-up and Isolation:

    • Filter the reaction mixture using a Schlenk filter stick or by cannula transfer to another Schlenk flask fitted with a sintered glass frit.

    • Wash the product with an appropriate degassed solvent.

    • Dry the product under high vacuum.

  • Storage: Transfer the final product to a vial inside a glovebox and store it under an inert atmosphere at a low temperature.[3]

Protocol 2: Monitoring Complex Stability using UV-Vis Spectroscopy

  • Sample Preparation: In a glovebox, prepare a stock solution of the[1]aneS4 metal complex in a deoxygenated solvent.

  • Measurement:

    • Transfer a portion of the stock solution to a cuvette with a septum-sealed cap.

    • Take an initial UV-Vis spectrum (time = 0).

    • Monitor the spectrum at regular intervals over a desired period.

  • Data Analysis: Look for changes in the absorbance maxima (λ_max) or the appearance of new peaks, which would indicate decomposition of the complex.

Visualizations

Troubleshooting_WorkflowstartStability Issue Encounteredissue_typeWhat is the nature of the issue?start->issue_typeair_sensitivityDecomposition in Air/Solutionissue_type->air_sensitivityVisual Decompositionnmr_problemParamagnetic Impurities in NMRissue_type->nmr_problemSpectral Anomaliessynthesis_problemLow Yield / Side Products in Synthesisissue_type->synthesis_problemReaction Issuesstorage_problemDecomposition During Storageissue_type->storage_problemPost-Synthesis Instabilitysolution_airUse Rigorous Air-Free Techniques(Schlenk Line / Glovebox)air_sensitivity->solution_airsolution_nmrPrepare NMR Sample in Gloveboxwith Degassed Solventsnmr_problem->solution_nmrsolution_synthesisOptimize Reaction Conditions:- Inert Atmosphere- Protect from Light- Lower Temperaturesynthesis_problem->solution_synthesissolution_storageStore Solid Under Inert Gasat Low Temperature, Protected from Lightstorage_problem->solution_storage

Caption: Troubleshooting flowchart for common stability issues.

Experimental_Workflowcluster_prepPreparationcluster_synthesisSynthesis (Schlenk Line)cluster_workupWork-up & Isolationprep_glasswareOven-Dry & CoolGlassware Under N2setupAssemble ApparatusUnder Inert Atmosphereprep_glassware->setupprep_reagentsDegas Solvents &Prepare Reagentsprep_reagents->setupreactionReact Ligandand Metal Saltsetup->reactionfiltrationFilter Product(Air-Free)reaction->filtrationdryingDry UnderHigh Vacuumfiltration->dryingstorageStore UnderInert Atmospheredrying->storage

Caption: General workflow for air-sensitive synthesis.

Technical Support Center: Optimizing Metal Complexation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for metal complexation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of metal complexes.

Reaction Optimization

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in metal complexation reactions can stem from several factors. A primary consideration is the equilibrium nature of the complex formation. Other common causes include suboptimal pH, inappropriate solvent choice, or decomposition of the starting materials or product.[1]

Troubleshooting Steps:

  • Optimize Ligand-to-Metal Ratio: Vary the molar ratio of ligand to metal to shift the equilibrium towards product formation. A modest excess of the ligand is often beneficial.

  • Adjust pH: The pH of the reaction medium is critical as it affects the protonation state of the ligand.[2] For many ligands with amine or carboxyl groups, deprotonation is necessary for coordination to the metal ion.[2] Conversely, excessively high pH can lead to the precipitation of metal hydroxides.[2]

  • Solvent Selection: The choice of solvent can significantly impact reaction rates and complex stability. Polar solvents can stabilize charged intermediates, while nonpolar solvents may favor neutral complexes.[3] Transition metal ions can also coordinate with solvent molecules, which can affect their reactivity.[3]

  • Temperature Control: The stability of metal complexes can be temperature-dependent. Some complexation reactions are exothermic and favor lower temperatures, while others may require heating to overcome activation energy barriers.[4][5][6]

  • Inert Atmosphere: If your metal ion or ligand is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve yield.[1][7]

Q2: The color of my reaction mixture is unexpected, or it changes undesirably over time. What does this indicate?

A2: An unexpected color or color change can signify several phenomena, including the formation of an incorrect complex, decomposition of the product, or a change in the metal's oxidation state. The colors of transition metal complexes arise from electronic transitions within the d-orbitals of the metal ion.[8]

Troubleshooting Steps:

  • Confirm Oxidation State: If you suspect a change in the metal's oxidation state (e.g., Cu(I) oxidizing to Cu(II)), ensure your reaction is performed under an inert atmosphere with degassed solvents.[1]

  • Check for Impurities: Colored impurities in starting materials can affect the final product's color.[9] Purification of starting materials may be necessary.

  • Monitor Reaction Over Time: Use techniques like UV-Vis spectroscopy or TLC to monitor the reaction and identify the formation of any colored byproducts.

Purification Challenges

Q3: My metal complex is precipitating as an oil instead of a crystalline solid. How can I induce crystallization?

A3: "Oiling out" is a common problem in crystallization where the compound separates as a liquid phase instead of a solid.[10] This can happen if the compound is impure, its melting point is low, or the cooling process is too rapid.[11]

Troubleshooting Steps:

  • Increase Purity: First, try to ensure the crude product is as pure as possible before attempting crystallization, as impurities can inhibit crystal formation.[12]

  • Adjust Solvent System: Add a small amount of a "good" solvent (one in which the complex is highly soluble) to dissolve the oil, then slowly add a "poor" solvent (an anti-solvent in which the complex is insoluble but is miscible with the good solvent) dropwise to induce precipitation.[13][14]

  • Slow Cooling: Allow the saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often leads to the formation of oils or very small crystals.[15]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[16]

  • Seeding: If you have a small amount of the pure crystalline product, add a tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.[16]

Q4: I am having trouble purifying my metal complex using column chromatography. The complex seems to be decomposing on the column. What are my options?

A4: Column chromatography can be challenging for metal complexes, as the stationary phase (often silica gel) can be acidic and lead to decomposition.[17] Additionally, some complexes are air-sensitive and may degrade upon exposure to the atmosphere during the chromatography process.[18]

Troubleshooting Steps:

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Celite. Reverse-phase chromatography on a C18 column can also be an option for complexes with sufficient organic character.[17]

  • Perform Chromatography Under Inert Atmosphere: For air-sensitive complexes, it is possible to run the column under a nitrogen or argon atmosphere.[18][19][20]

  • Alternative Purification Methods: If column chromatography is not suitable, consider other purification techniques such as recrystallization, precipitation, or washing with appropriate solvents.[17]

Q5: How can I remove persistent colored impurities from my final product?

A5: Colored impurities are often high molecular weight byproducts or trace metal contaminants.[9]

Troubleshooting Steps:

  • Activated Carbon: Treatment with activated carbon can be effective for removing colored impurities. Dissolve the complex in a suitable solvent, add a small amount of activated carbon, heat the mixture briefly, and then filter the hot solution to remove the carbon and the adsorbed impurities. Be aware that activated carbon can also adsorb your product, so use it sparingly.[9]

  • Recrystallization: Recrystallization is often very effective at excluding impurities from the crystal lattice, which can result in a significant improvement in the color and purity of your compound.[14]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for optimizing metal complexation reactions.

Table 1: Effect of pH on Metal Chelation

This table provides general optimal pH ranges for the chelation of various metal ions with EDTA-type ligands. The optimal pH can vary depending on the specific ligand and metal ion.

Metal IonOptimal pH RangeRationale
Fe(III)8.0 - 11.0Forms a stable complex in alkaline solutions. Above pH 11, precipitation of Fe(OH)₃ may occur.[2]
Cu(II)3.0 - 10.0Forms a highly stable complex over a broad pH range.[2]
Ni(II)3.0 - 10.0Stable complex formation occurs across a wide pH range.
Zn(II)7.0 - 10.0Chelation is favored in neutral to alkaline conditions.
Mn(II)6.0 - 8.0In more alkaline solutions, Mn(II) is susceptible to oxidation and precipitation.[2]
Mg(II)> 10.0Requires a high pH for effective chelation.
Ca(II)> 8.0Chelation is more effective in alkaline conditions.

Table 2: Influence of Temperature and Solvent on Complex Stability

The stability of metal complexes, indicated by the formation constant (Log K), is influenced by both temperature and the solvent system.

Metal-Ligand SystemTemperature (°C)Solvent System (v/v)Log KThermodynamic Insight
Ni(II)-SBDTC1575% Ethanol-Water10.5Stability decreases with increasing temperature, indicating an exothermic complexation process.[5]
2575% Ethanol-Water10.2The negative change in Gibbs free energy (ΔG) shows the reaction is spontaneous.[5]
3575% Ethanol-Water9.9A more negative enthalpy change (ΔH) suggests stronger metal-ligand bonds.[6]
Cu(II)-SBDTC1575% Ethanol-Water12.1Higher Log K values for Cu(II) complexes are consistent with the Irving-Williams series.[4]
2575% Ethanol-Water11.8
3575% Ethanol-Water11.5
Zn(II)-SBDTC1575% Ethanol-Water9.8
2575% Ethanol-Water9.5
3575% Ethanol-Water9.2

SBDTC = S-benzyl-β-N-(2-hydroxyphenyl)methylendithiocarbazat

Experimental Protocols

Protocol 1: General Procedure for Metal Complex Synthesis under Inert Atmosphere

This protocol describes the setup for a reaction that is sensitive to air or moisture using a Schlenk line.

  • Glassware Preparation: Flame-dry all glassware (e.g., a Schlenk flask and stir bar) under vacuum or oven-dry at >120°C and allow to cool in a desiccator.[21]

  • Assembly: Assemble the hot flask on the Schlenk line, and immediately begin the evacuate-and-refill cycles.[7]

  • Evacuate-and-Refill: Carefully evacuate the flask, taking care not to disturb any solid reagents. Backfill the flask with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure a fully inert atmosphere.[7]

  • Reagent Addition:

    • Solids: Add air-stable solids to the flask before making the system inert.[7] Air-sensitive solids should be added in a glovebox or via a solid addition tube under a positive flow of inert gas.[7]

    • Solvents/Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe or cannula.[22][23]

  • Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas (a balloon or bubbler is sufficient) throughout the reaction. Stir and heat as required by the specific procedure.

  • Work-up: Quench and work up the reaction as required, using inert atmosphere techniques if the product is also air-sensitive.

Protocol 2: Recrystallization of a Metal Complex

This protocol outlines the steps for purifying a solid metal complex by recrystallization.

  • Solvent Selection: Choose a solvent in which the complex is highly soluble at high temperatures but poorly soluble at low temperatures.[15] If a single solvent is not suitable, a two-solvent system (one in which the complex is soluble and one in which it is insoluble, and both are miscible) can be used.[13]

  • Dissolution: Place the crude complex in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the complex just dissolves.[24]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of larger, purer crystals.[24] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizations

experimental_workflow start Start: Define Metal and Ligand lit_review Literature Review for Similar Complexes start->lit_review solvent_screen Solvent Screening lit_review->solvent_screen ratio_opt Optimize Metal:Ligand Ratio solvent_screen->ratio_opt ph_temp_opt Optimize pH and Temperature ratio_opt->ph_temp_opt synthesis Perform Synthesis ph_temp_opt->synthesis workup Reaction Work-up & Isolation of Crude Product synthesis->workup purification Purification workup->purification characterization Characterization (NMR, IR, UV-Vis, etc.) purification->characterization end End: Pure Metal Complex characterization->end

Caption: General workflow for optimizing and performing a metal complexation reaction.

troubleshooting_purification start Crude Product Obtained is_solid Is the product a solid? start->is_solid is_stable Is the complex stable on silica/alumina? is_solid->is_stable No (oil) recrystallize Attempt Recrystallization / Precipitation is_solid->recrystallize Yes column Perform Column Chromatography is_stable->column Yes inert_column Use inert stationary phase or run column under inert atmosphere is_stable->inert_column No (decomposes) oiling_out Product 'oiled out'? recrystallize->oiling_out pure_solid Pure Crystalline Solid column->pure_solid change_solvent Adjust solvent system / Use anti-solvent oiling_out->change_solvent Yes oiling_out->pure_solid No change_solvent->recrystallize inert_column->pure_solid

Caption: Decision tree for troubleshooting the purification of a metal complex.

influencing_factors complex_stability Metal Complex Stability & Yield metal_ion Metal Ion Properties (Charge, Size, Hardness) metal_ion->complex_stability ligand Ligand Properties (Basicity, Chelate Effect, Sterics) ligand->complex_stability solvent Solvent (Polarity, Coordinating Ability) solvent->complex_stability ph pH (Ligand Protonation, Hydroxide Formation) ph->complex_stability temperature Temperature (Reaction Kinetics & Thermodynamics) temperature->complex_stability

Caption: Key factors influencing the stability and yield of metal complexes.

References

Technical Support Center: Synthesis of 1,4,8,11-Tetrathiacyclotetradecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4,8,11-tetrathiacyclotetradecane, a crucial macrocyclic compound in various fields of research.

Synthesis Overview

The synthesis of this compound ([1]aneS4) is a classic example of macrocyclization, which presents unique challenges due to competing side reactions. The most common approach involves the reaction of a dithiol with a dihaloalkane under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

The primary synthetic route involves the reaction between the disodium salt of a dithiol, such as 1,2-ethanedithiol, and a dihaloalkane, like 1,3-dibromopropane. This reaction is typically carried out in a suitable solvent, and the success of the synthesis is highly dependent on maintaining a very low concentration of the reactants to minimize the formation of linear oligomers and polymers.

Logical Workflow for Synthesis and Troubleshooting

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Troubleshooting Reactant_Purity Ensure Purity of Starting Materials High_Dilution_Setup Set up High-Dilution Apparatus Reactant_Purity->High_Dilution_Setup Slow_Addition Slow, Simultaneous Addition of Reactants High_Dilution_Setup->Slow_Addition Reaction_Monitoring Monitor Reaction (TLC, GC-MS) Slow_Addition->Reaction_Monitoring Solvent_Removal Solvent Removal Reaction_Monitoring->Solvent_Removal Crude_Purification Purification of Crude Product (Crystallization or Chromatography) Solvent_Removal->Crude_Purification Characterization Characterize Product (NMR, MS, Elemental Analysis) Crude_Purification->Characterization Low_Yield Issue: Low Yield Characterization->Low_Yield Side_Products Issue: Presence of Side Products Characterization->Side_Products Check_Dilution Verify High-Dilution Conditions Low_Yield->Check_Dilution Troubleshoot Optimize_Purification Optimize Purification Method Side_Products->Optimize_Purification Troubleshoot

Caption: A workflow diagram illustrating the key stages and troubleshooting points in the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My yield of this compound is very low. What are the likely causes and how can I improve it?

A1: Low yields in macrocyclization reactions are a common issue, primarily due to competing polymerization. Here are the key factors to consider:

  • High-Dilution Principle: The most critical factor is maintaining high-dilution conditions. This is essential to favor the intramolecular reaction (cyclization) over the intermolecular reaction (polymerization). Ensure that the addition of your reactants is done very slowly and simultaneously to a large volume of solvent.

  • Reactant Purity: Impurities in your starting materials (dithiol and dihaloalkane) can lead to unwanted side reactions. Ensure your reactants are of high purity.

  • Reaction Time and Temperature: The reaction may require an extended period to go to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The optimal temperature will depend on the solvent and specific reactants used.

  • Choice of Base and Solvent: The choice of base to deprotonate the dithiol and the solvent can influence the reaction outcome. A strong base is required to form the dithiolate, and the solvent should be inert to the reactants and facilitate the reaction.

Q2: I have a significant amount of an insoluble, white solid in my crude product. What is it and how can I avoid it?

A2: The insoluble white solid is most likely a mixture of linear oligomers and polymers. This is the primary side product in this synthesis.

  • Cause: This occurs when the concentration of the reactants is too high, leading to intermolecular reactions where multiple dithiol and dihaloalkane units link together to form long chains.

  • Prevention: The most effective way to prevent polymerization is to strictly adhere to the high-dilution principle. This involves the slow and simultaneous addition of the dithiol and dihaloalkane solutions into a large volume of refluxing solvent. A syringe pump is often used to ensure a slow and constant addition rate.

Q3: How can I purify the desired this compound from the oligomeric side products?

A3: Purification can be challenging due to the similar chemical nature of the desired macrocycle and the oligomeric byproducts.

  • Crystallization: The desired 14-membered macrocycle is often more soluble in certain organic solvents than the higher molecular weight oligomers. Recrystallization from a suitable solvent can be an effective method for purification.

  • Column Chromatography: While it can be effective, some tetrathia macrocycles have been reported to decompose on silica gel.[2] Careful selection of the stationary and mobile phases is crucial. Alumina may be a more suitable stationary phase in some cases.

  • Sublimation: For thermally stable macrocycles, sublimation under high vacuum can be a powerful purification technique to separate the cyclic product from non-volatile polymers.

Q4: What are the typical starting materials for the synthesis of this compound?

A4: The most common and direct synthesis involves the [2+2] condensation of two C2 and two C3 units. The typical starting materials are:

  • A C2 dithiol: 1,2-Ethanedithiol

  • A C3 dihalide: 1,3-Dibromopropane or 1,3-dichloropropane.

The dithiol is typically deprotonated with a strong base like sodium ethoxide or sodium hydride to form the more nucleophilic dithiolate in situ.

Quantitative Data Summary

ParameterValue/RangeReference/Comment
Yield 1% (initial report) - 45% (optimized)The original synthesis by Meadow and Reid reported a very low yield.[3] Later work by Ochrymowycz and others has significantly improved yields.[3]
Reactant Concentration High Dilution (<0.1 M)Essential to minimize polymerization.
Addition Time Several hours (e.g., 8-12 hours)Slow and simultaneous addition is key.
Reaction Temperature Varies with solvent (e.g., refluxing ethanol)

Experimental Protocols

Synthesis of this compound ([1]aneS4)

This protocol is a representative example based on the principles of high-dilution synthesis for tetrathia macrocycles.

Materials:

  • 1,2-Ethanedithiol

  • 1,3-Dibromopropane

  • Sodium metal

  • Absolute Ethanol (anhydrous)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask (large volume, e.g., 3 L)

  • Two dropping funnels or syringe pumps

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for workup and purification

Procedure:

  • Preparation of Sodium Ethoxide Solution: In the three-neck flask under a nitrogen atmosphere, dissolve sodium metal in absolute ethanol with stirring until all the sodium has reacted to form sodium ethoxide. The amount of sodium should be stoichiometrically equivalent to the 1,2-ethanedithiol.

  • High-Dilution Setup: Heat the sodium ethoxide solution to a gentle reflux.

  • Reactant Solutions: Prepare two separate solutions:

    • Solution A: 1,2-Ethanedithiol dissolved in absolute ethanol.

    • Solution B: 1,3-Dibromopropane dissolved in absolute ethanol. The concentrations of these solutions should be low.

  • Slow Addition: Using the two dropping funnels or syringe pumps, add Solution A and Solution B simultaneously and dropwise to the refluxing sodium ethoxide solution over a period of 8-12 hours. Maintain a constant and slow addition rate for both solutions.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours to ensure the reaction goes to completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract with a suitable organic solvent (e.g., dichloromethane or chloroform).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product, which will likely contain the desired macrocycle and oligomeric byproducts, can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

    • Alternatively, column chromatography on alumina may be employed.

Signaling Pathways and Reaction Mechanisms

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Dithiol 1,2-Ethanedithiol Dithiolate Disodium 1,2-ethanedithiolate Dithiol->Dithiolate Deprotonation Dihalide 1,3-Dibromopropane Linear_Intermediate Linear Dimer Intermediate Dihalide->Linear_Intermediate Polymer Linear Oligomers/Polymers Dihalide->Polymer Intermolecular Polymerization (Low Dilution) Base Base (e.g., NaOEt) Base->Dithiolate Dithiolate->Linear_Intermediate Nucleophilic Attack Dithiolate->Polymer Intermolecular Polymerization (Low Dilution) Macrocycle 1,4,8,11-Tetrathiacyclo- tetradecane ([14]aneS4) Linear_Intermediate->Macrocycle Intramolecular Cyclization (High Dilution) Linear_Intermediate->Polymer Intermolecular Polymerization (Low Dilution)

Caption: A diagram illustrating the synthetic pathway to this compound and the competing polymerization side reaction.

References

troubleshooting low complexation efficiency with 1,4,8,11-tetrathiacyclotetradecane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,4,8,11-Tetrathiacyclotetradecane Complexation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low complexation efficiency with this compound.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the complexation of this compound with various metal ions.

1. Why is my complexation yield unexpectedly low?

Low yields can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue. Key areas to investigate include ligand purity, the choice of metal salt and solvent, and reaction parameters such as temperature and pH. It is also crucial to consider the possibility of side reactions, such as oxidation of the thioether linkages.

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Low_Yield_Troubleshooting cluster_solutions Potential Solutions Start Low Complexation Yield Purity Verify Ligand Purity Start->Purity Start Here Metal_Salt Assess Metal Salt Suitability Purity->Metal_Salt If Pure Sol_Purity • Recrystallize Ligand • Perform Chromatography Purity->Sol_Purity Solvent Optimize Solvent System Metal_Salt->Solvent If Suitable Sol_Metal • Use Anhydrous Salt • Consider Counter-ion Effects Metal_Salt->Sol_Metal Conditions Adjust Reaction Conditions (Temp, Time, pH) Solvent->Conditions If Optimized Sol_Solvent • Test Solvents of Varying Polarity • Ensure Ligand & Salt Solubility Solvent->Sol_Solvent Side_Reactions Investigate Side Reactions (e.g., Oxidation) Conditions->Side_Reactions If Still Low Success Improved Yield Conditions->Success Optimization Successful Sol_Conditions • Titrate pH • Optimize Temperature • Vary Reaction Time Conditions->Sol_Conditions Side_Reactions->Purity If Side Reactions Occur, Re-evaluate Purity & Conditions Sol_Side_Reactions • Degas Solvents • Use Inert Atmosphere Side_Reactions->Sol_Side_Reactions

Caption: Troubleshooting workflow for low complexation yield.

2. How does the purity of this compound affect complexation efficiency?

The presence of impurities in the ligand can significantly hinder complex formation. Common impurities may include unreacted starting materials from the synthesis, byproducts from side reactions, or residual solvents. These impurities can compete with the desired ligand for coordination to the metal ion, leading to the formation of undesired complexes or the inhibition of the desired reaction altogether.

Recommended Actions:

  • Purification: If you have synthesized the ligand in-house, ensure it is thoroughly purified. Recrystallization from a suitable solvent is a common and effective method. For more persistent impurities, column chromatography may be necessary.[1]

  • Characterization: Verify the purity of your ligand using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. The presence of unexpected signals or a broad melting range can indicate impurities.

3. Which metal salts are most suitable for complexation with this thiacrown ether?

The choice of metal salt can influence the reaction in several ways. The nature of the counter-ion can affect the solubility of the salt in the chosen solvent and its lability. For instance, perchlorate and triflate salts are often used as they are weakly coordinating, which can facilitate complexation.

Key Considerations:

  • Soft Acid-Soft Base Principle: Thiacrown ethers are considered "soft" ligands due to the polarizability of the sulfur atoms. They generally form more stable complexes with "soft" metal ions like Ag(I), Pd(II), Pt(II), and Hg(II).[2]

  • Solubility: Ensure that the chosen metal salt is soluble in the reaction solvent. Poor solubility will limit the concentration of the metal ion in solution and reduce the reaction rate.

  • Anhydrous Conditions: For reactions sensitive to water, using an anhydrous metal salt and solvent is crucial.

4. What is the optimal solvent for the complexation reaction?

The solvent plays a critical role in the complexation process, influencing the solubility of the reactants and the stability of the resulting complex. The ideal solvent should fully dissolve both the this compound and the metal salt.

Solvent Selection Guidelines:

  • Polarity: A solvent of intermediate polarity, such as acetonitrile or methanol, often provides a good balance of solubility for both the ligand and common metal salts.[2] In some cases, a mixture of solvents may be necessary to achieve optimal solubility for both reactants.

  • Coordinating Ability: Highly coordinating solvents can compete with the thiacrown ether for the metal ion, potentially reducing the complexation efficiency.

5. How do temperature and reaction time impact complexation efficiency?

The kinetics of complex formation can be influenced by both temperature and reaction time.

General Recommendations:

  • Temperature: While gentle heating can sometimes increase the rate of complexation, excessive temperatures should be avoided as this can lead to decomposition of the ligand or the complex. Room temperature is often a good starting point.

  • Reaction Time: Complexation reactions with macrocyclic ligands can sometimes be slow. It is advisable to monitor the reaction progress over time using techniques like TLC, NMR, or UV-Vis spectroscopy to determine the optimal reaction time.

6. Could oxidation of the thioether groups be causing low yields?

Yes, the sulfur atoms in the thiacrown ether are susceptible to oxidation, which can prevent complexation. This is a particularly important consideration when working with oxidizing metal ions or in the presence of atmospheric oxygen, especially under heating.

Preventative Measures:

  • Degassing Solvents: Before use, degas the reaction solvent by bubbling an inert gas (e.g., argon or nitrogen) through it to remove dissolved oxygen.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of argon or nitrogen to prevent exposure to atmospheric oxygen.

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Oxidation_Pathway Thiacrown This compound (Thioether) Sulfoxide Sulfoxide Derivative Thiacrown->Sulfoxide Oxidation Oxidant Oxidizing Agent (e.g., O2, oxidizing metal ion) Oxidant->Thiacrown Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation No_Complexation Loss of Complexation Ability Sulfoxide->No_Complexation Sulfone->No_Complexation

Caption: Potential oxidation pathway of the thiacrown ether.

Data Presentation

Table 1: Stability Constants (log K) of Thiacrown Ether Complexes with Various Metal Ions

The stability of the metal complex is a key indicator of the strength of the interaction between the ligand and the metal ion. Higher log K values indicate greater stability. While comprehensive data for this compound is limited, the following table provides representative stability constants for related thiacrown ethers to illustrate general trends.

LigandMetal IonSolventlog K
1,4-dithio-12-crown-4Na⁺Dioxane-Water (1:1)2.85
1,4-dithio-12-crown-4Ag⁺Dioxane-Water (1:1)2.30
1,7-dithia-15-crown-5K⁺Dioxane-Water (1:1)2.98
1,10-dithia-18-crown-6K⁺Dioxane-Water (1:1)3.15
1,10-dithia-18-crown-6Ag⁺Dioxane-Water (1:1)3.05

Data is illustrative and sourced from studies on various oxo-thiacrown ethers.[2]

Experimental Protocols

This section provides a general methodology for the synthesis of a thiacrown ether and a representative complexation reaction. These protocols should be adapted based on the specific metal ion and desired complex.

1. General Protocol for the Synthesis of a Thiacrown Ether

This procedure is a general representation of a common synthetic route to thiacrown ethers and may require optimization for this compound.

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Synthesis_Workflow Start Start Synthesis Reactants Combine Dithiol and Dihalide/Ditosylate in Solvent with Base (e.g., Cs2CO3 in Acetonitrile) Start->Reactants Reflux Reflux under Inert Atmosphere (e.g., 24h) Reactants->Reflux Cool_Filter Cool to Room Temperature and Filter Precipitate Reflux->Cool_Filter Evaporate Evaporate Solvent from Filtrate Cool_Filter->Evaporate Extract Aqueous Workup and Extraction with Organic Solvent Evaporate->Extract Dry_Evaporate Dry Organic Layer and Evaporate to Obtain Crude Product Extract->Dry_Evaporate Purify Purify Crude Product (Recrystallization or Chromatography) Dry_Evaporate->Purify Characterize Characterize Pure Ligand (NMR, MS, etc.) Purify->Characterize End Pure Ligand Obtained Characterize->End

Caption: General workflow for thiacrown ether synthesis.

Methodology:

  • To a stirring suspension of a dithiol and a suitable base (e.g., cesium carbonate) in a high volume of a suitable solvent (e.g., acetonitrile) under an inert atmosphere, add a solution of a dihalide or ditosylate in the same solvent dropwise over several hours.

  • Heat the reaction mixture to reflux and maintain for an extended period (e.g., 24-48 hours), monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Perform an aqueous workup and extract the crude product into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.[2]

2. General Protocol for Metal Complexation

This is a representative procedure for the complexation of a thiacrown ether with a metal salt.

Methodology:

  • Dissolve this compound in a suitable degassed solvent (e.g., acetonitrile or methanol).

  • In a separate flask, dissolve an equimolar amount of the desired metal salt (e.g., a perchlorate or triflate salt) in the same degassed solvent.

  • Slowly add the metal salt solution to the ligand solution with stirring under an inert atmosphere.

  • Stir the reaction mixture at room temperature for a specified period, monitoring for the formation of a precipitate or color change.

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, the complex may be induced to crystallize by slow evaporation of the solvent or by the addition of a less polar co-solvent.

  • Characterize the resulting complex by techniques such as X-ray crystallography, elemental analysis, and spectroscopic methods to confirm its structure and purity.

References

Technical Support Center: Production of 1,4,8,11-Tetrathiacyclotetradecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of 1,4,8,11-tetrathiacyclotetradecane. The information provided is based on established principles for the synthesis of thia-crown ethers and other macrocyclic thioethers, as specific scale-up data for this compound is limited in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The main challenges are typical for macrocyclization reactions. These include the competing intermolecular polymerization which reduces the yield of the desired macrocycle, the need for high-dilution conditions which can be difficult to manage on a large scale, and potential difficulties in purifying the final product from oligomeric byproducts.

Q2: What are the most common synthetic routes for preparing this compound?

A2: The most common approach involves the [2+2] cyclization of two key building blocks: a dithiol and a dihalide. For this compound, this typically involves the reaction of 1,3-propanedithiol with a suitable dielectrophile such as 1,3-dibromopropane or a tosylated equivalent, or the reaction of a bis(3-mercaptopropyl)sulfide derivative with a dihalide.

Q3: How can the yield of the desired macrocycle be optimized?

A3: Yield optimization primarily relies on favoring the intramolecular cyclization over intermolecular polymerization. Key strategies include:

  • High-Dilution Conditions : By maintaining a very low concentration of the reactants, the probability of the two ends of the same precursor molecule reacting with each other is increased.[1]

  • Template-Directed Synthesis : The use of a metal cation as a template can pre-organize the linear precursors into a conformation that favors cyclization.[2] Alkali metal carbonates, such as cesium carbonate, are often used for this purpose in the synthesis of thia-crown ethers.

  • Slow Addition of Reagents : A syringe pump or a dropping funnel can be used to add the reactants slowly to the reaction mixture, which helps to maintain high-dilution conditions throughout the reaction.[1]

Q4: What are the recommended purification techniques for this compound?

A4: Purification can be challenging due to the presence of structurally similar oligomers. Common techniques include:

  • Recrystallization : If the product is a solid, recrystallization from a suitable solvent can be effective in removing impurities.

  • Column Chromatography : Silica gel chromatography can be used, but care must be taken as some thia-crown ethers can decompose on silica.[3]

  • Sublimation : For thermally stable compounds, sublimation under high vacuum can be a powerful purification method.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to no yield of the desired product Ineffective cyclization conditions.- Ensure high-dilution conditions by using a larger volume of solvent or by slowing down the addition rate of reactants.- Verify the quality and reactivity of the starting materials (dithiol and dihalide).- Consider using a template ion, such as Cs⁺, to promote cyclization.
Dominant formation of polymeric material Reactant concentration is too high, favoring intermolecular reactions.- Implement or improve high-dilution techniques. Use a syringe pump for very slow addition of reactants to a large volume of refluxing solvent.[1]- Lower the overall concentration of the reactants in the stock solutions.
Product is contaminated with starting materials Incomplete reaction.- Increase the reaction time.- Ensure the reaction temperature is optimal. For some macrocyclizations, higher temperatures may be required to overcome the entropic barrier.- Check the stoichiometry of the reactants.
Difficulty in separating the product from byproducts Formation of linear and cyclic oligomers with similar physical properties to the desired product.- Optimize the reaction conditions to minimize the formation of byproducts.- Employ a combination of purification techniques. For example, column chromatography followed by recrystallization.- Consider derivatization of the crude product to facilitate separation, followed by deprotection.
Decomposition of the product during purification Instability of the thia-crown ether on silica gel or at high temperatures.- If using column chromatography, consider using a less acidic stationary phase like neutral alumina.- Use non-acidic elution solvents.- If attempting sublimation, ensure the temperature is kept as low as possible while still allowing for sublimation to occur.

Experimental Protocols

General Protocol for the Synthesis of this compound via [2+2] Cyclization under High Dilution

This protocol is a generalized procedure based on common methods for thia-crown ether synthesis.

Materials:

  • 1,3-Propanedithiol

  • 1,3-Dibromopropane

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps.

  • To the flask, add a large volume of anhydrous DMF and cesium carbonate (2.2 equivalents relative to the dithiol). Heat the mixture to reflux with vigorous stirring.

  • Prepare two separate solutions in anhydrous DMF, one containing 1,3-propanedithiol (1 equivalent) and the other containing 1,3-dibromopropane (1 equivalent).

  • Using the syringe pumps, add the two solutions simultaneously and at a very slow rate (e.g., over 8-12 hours) to the refluxing DMF/Cs₂CO₃ suspension.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and filter to remove the cesium salts.

  • Remove the DMF from the filtrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel or neutral alumina, followed by recrystallization.

Quantitative Data Summary (Hypothetical)

ParameterCondition 1 (No Template)Condition 2 (Cs₂CO₃ Template)Condition 3 (High Concentration)
Reactant Concentration 0.01 M0.01 M0.1 M
Template NoneCesium CarbonateCesium Carbonate
Addition Time 10 hours10 hours1 hour
Reaction Temperature 120 °C120 °C120 °C
Yield of Macrocycle 5-15%30-50%<5%
Polymer Formation HighModerateVery High

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reactant Solutions (Dithiol & Dihalide in DMF) slow_addition Slow Simultaneous Addition (Syringe Pumps) prep_reagents->slow_addition prep_flask Prepare Reaction Flask (DMF & Cs₂CO₃) heat Heat to Reflux prep_flask->heat heat->slow_addition reflux Reflux for 12-24h slow_addition->reflux filter Filter Salts reflux->filter evaporate Evaporate Solvent filter->evaporate chromatography Column Chromatography evaporate->chromatography recrystallize Recrystallization chromatography->recrystallize final_product Pure Product recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield of Macrocycle check_polymer Check for Polymer Formation start->check_polymer high_polymer High Polymer Content? check_polymer->high_polymer no_polymer Low/No Polymer Content? check_polymer->no_polymer improve_dilution Improve High Dilution: - Slower addition rate - Lower concentration high_polymer->improve_dilution Yes check_conditions Review Reaction Conditions high_polymer->check_conditions No no_polymer->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes check_reagents Verify Reagent Quality incomplete_reaction->check_reagents No use_template Consider Template Synthesis (e.g., Cs₂CO₃) check_reagents->use_template

References

Technical Support Center: Prevention of Sulfur Oxidation in Tetrathia Macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of sulfur atoms in tetrathia macrocycles. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My tetrathia macrocycle appears to be degrading upon storage. What could be the cause?

A1: A likely cause of degradation is the oxidation of the thioether sulfur atoms to sulfoxides and subsequently to sulfones. Thioethers are susceptible to oxidation, and this process can be initiated by exposure to atmospheric oxygen, light, and trace metal impurities.[1] Some tetrathia macrocycles have been noted to be unstable on silica gel during chromatography, which may be due to oxidation.

Q2: How can I detect if my tetrathia macrocycle has been oxidized?

A2: Several spectroscopic techniques can be employed to detect the presence of sulfoxides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The oxidation of a thioether to a sulfoxide results in a downfield shift of the protons and carbons adjacent to the sulfur atom. 13C NMR is particularly sensitive to this change.

  • Infrared (IR) Spectroscopy: Sulfoxides exhibit a characteristic S=O stretching band, typically in the range of 1000-1100 cm-1.

  • Mass Spectrometry (MS): Oxidation will result in an increase in the molecular weight of your compound by 16 Da for each sulfoxide group and 32 Da for each sulfone group.

  • X-ray Absorption Near Edge Spectroscopy (XANES): This synchrotron-based technique is highly sensitive to the oxidation state of sulfur.[2]

Q3: What are the primary factors that accelerate the oxidation of sulfur in my macrocycles?

A3: The primary factors include:

  • Atmospheric Oxygen: Direct exposure to air is a major contributor to oxidation.

  • Peroxides: Solvents, especially ethers like THF and diethyl ether, can form peroxides over time, which are potent oxidizing agents.

  • Light: Photochemical oxidation can occur, particularly in the presence of sensitizers.

  • Metal Ions: Trace metal contaminants, such as iron, copper, and other transition metals, can catalyze the oxidation of thioethers.[3]

  • Elevated Temperatures: Higher temperatures can increase the rate of oxidation.

Q4: Can I reverse the oxidation of my tetrathia macrocycle?

A4: While the reduction of sulfoxides back to thioethers is possible, it often requires specific and sometimes harsh reducing agents. The choice of reagent will depend on the overall functionality of your macrocycle. Complete regeneration of a pristine sample can be challenging. Prevention is a more effective strategy than reversal. Information on the specific regeneration of oxidized tetrathia macrocycles is not abundant in the literature, but general methods for sulfoxide reduction could be adapted.

Troubleshooting Guides

Issue 1: I observe a new, more polar spot on my TLC plate after purification or storage.

Possible Cause Troubleshooting Step
Oxidation to Sulfoxide Analyze the new spot by LC-MS to check for an increase in mass of 16 Da (or multiples thereof).
Acquire an NMR spectrum of the mixture to look for new signals in the downfield region, characteristic of protons/carbons adjacent to a sulfoxide.
If oxidation is confirmed, review your handling and storage procedures to minimize exposure to air and light.
Consider re-purifying the material under an inert atmosphere and storing it in a sealed, dark container at low temperature.

Issue 2: My reaction to synthesize a tetrathia macrocycle is giving low yields and a complex mixture of products.

Possible Cause Troubleshooting Step
Oxidation of Thiol Precursors or Final Product Ensure all solvents are thoroughly deoxygenated before use by sparging with an inert gas (e.g., argon or nitrogen).
Run the reaction under a strict inert atmosphere using Schlenk line techniques or in a glovebox.
If applicable, add a chelating agent like EDTA to the reaction mixture to sequester any catalytic metal ions.
Decomposition on Silica Gel Avoid purification by silica gel chromatography if the macrocycle is found to be sensitive.[4]
Consider alternative purification methods such as crystallization, precipitation, or size-exclusion chromatography.

Issue 3: I need to store my tetrathia macrocycle for an extended period. What are the best practices?

Possible Cause Troubleshooting Step
Long-Term Degradation due to Oxidation Store the compound as a solid rather than in solution, as oxidation is often slower in the solid state.
Place the solid in a sealed, amber vial and backfill with an inert gas before sealing.
For maximum stability, store the vial in a freezer (-20°C or lower).
If storing in solution is unavoidable, use a deoxygenated, peroxide-free solvent and consider adding a suitable antioxidant.

Data on Prevention of Oxidation

Quantitative data on the oxidative stability of specific tetrathia macrocycles is not widely available in the literature. However, the effectiveness of preventative measures can be inferred from general chemical principles and studies on other thioether-containing molecules. The following table summarizes qualitative and semi-quantitative data on preventative strategies.

Preventative StrategyCompound TypeObserved Effect on StabilityEfficacyReference
Inert Atmosphere (Argon/Nitrogen) General Air-Sensitive CompoundsSignificantly reduces the rate of oxidation by excluding atmospheric oxygen.HighGeneral Best Practice
Deoxygenated Solvents General Air-Sensitive CompoundsPrevents oxidation by dissolved oxygen and peroxide formation.HighGeneral Best Practice
Addition of Antioxidants (e.g., BHT, Vitamin E) Thioether-containing moleculesScavenge free radicals and inhibit oxidative chain reactions.Moderate to High[5][6]
Addition of Secondary Antioxidants (e.g., Phosphites) Polymers with thioethersDecompose hydroperoxides, preventing them from oxidizing the thioether.High[7]
Chelating Agents (e.g., EDTA) Systems with metal contaminantsSequesters metal ions, preventing them from catalyzing oxidation reactions.High (if metal-catalyzed)General Knowledge
Low-Temperature Storage (-20°C or below) General chemical compoundsReduces the kinetic rate of oxidation reactions.HighGeneral Best Practice
Protection from Light Light-sensitive compoundsPrevents photo-oxidation.HighGeneral Best practice

Experimental Protocols

Protocol 1: General Procedure for Handling and Storing Tetrathia Macrocycles

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).

  • Inert Atmosphere: Conduct all manipulations of the tetrathia macrocycle, both in solid and solution form, under a positive pressure of an inert gas using a Schlenk line or inside a glovebox.

  • Solvent Deoxygenation: Before use, deoxygenate all solvents by sparging with an inert gas for at least 30 minutes. Test for and remove any peroxides from ether solvents.

  • Solid Storage: Store the solid macrocycle in a sealed, amber glass vial. Purge the vial with an inert gas before sealing. For long-term storage, place the vial in a freezer at -20°C or below.

  • Solution Storage: If storage in solution is necessary, use a deoxygenated solvent in a sealed vial with an inert atmosphere headspace. Store at low temperatures and protect from light. Consider adding a small amount of a suitable antioxidant like butylated hydroxytoluene (BHT).

Protocol 2: Monitoring for Oxidation using Thin Layer Chromatography (TLC)

  • Sample Preparation: Prepare a dilute solution of your tetrathia macrocycle in a suitable, deoxygenated solvent.

  • TLC Development: Spot the solution on a TLC plate and develop it using an appropriate solvent system.

  • Visualization: Visualize the spots under UV light and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Analysis: The oxidized product (sulfoxide) will be more polar than the parent thioether and will therefore have a lower Rf value. The appearance of a new, lower Rf spot over time is indicative of oxidation.

Visualizations

OxidationPathway Tetrathia_Macrocycle Tetrathia Macrocycle (-S-) Sulfoxide Sulfoxide (-S=O) Tetrathia_Macrocycle->Sulfoxide Oxidation (e.g., O2, Peroxides) Sulfone Sulfone (-SO2-) Sulfoxide->Sulfone Further Oxidation

Caption: Chemical pathway of tetrathia macrocycle oxidation.

TroubleshootingWorkflow start Suspected Oxidation of Tetrathia Macrocycle check_purity Check Purity by TLC/LC-MS/NMR start->check_purity is_oxidized Oxidation Confirmed? check_purity->is_oxidized review_handling Review Handling Procedures: - Inert Atmosphere? - Deoxygenated Solvents? - Peroxide-Free? is_oxidized->review_handling Yes no_oxidation No Oxidation Detected. Consider other degradation pathways. is_oxidized->no_oxidation No review_storage Review Storage Conditions: - Airtight Seal? - Inert Headspace? - Low Temperature? - Protected from Light? review_handling->review_storage implement_changes Implement Corrective Actions review_storage->implement_changes end Pristine Macrocycle Maintained implement_changes->end

Caption: Workflow for troubleshooting sulfur oxidation.

References

refining experimental protocols for 1,4,8,11-tetrathiacyclotetradecane

Technical Support Center: 1,4,8,11-Tetrathiacyclotetradecane ([1]aneS4)

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis and handling of this compound ([1]aneS4).

Frequently Asked Questions (FAQs)

Q1: What is this compound ([1]aneS4)? A1: this compound, commonly abbreviated as[1]aneS4, is a macrocyclic compound featuring a 14-membered ring containing four sulfur atoms (thioethers) separated by ethylene and propylene carbon bridges. It is a member of the crown thioether family.

Q2: What are the primary applications of[1]aneS4? A2: The primary application of[1]aneS4 is in coordination chemistry. Its thioether sulfur atoms act as soft donor sites, allowing it to form stable complexes with soft metal ions. These complexes are studied for their redox properties and potential applications in catalysis and molecular imaging.[2]

Q3: What are the key safety precautions for handling[1]aneS4 and its precursors? A3: When handling[1]aneS4 and its synthetic precursors, such as dithiols and alkylating agents, standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.[3][4] Thiol precursors are often volatile and possess strong, unpleasant odors. Store the compound in a tightly closed container in a cool, dark place away from oxidizing agents.[3]

Q4: Why is the synthesis of macrocycles like[1]aneS4 challenging? A4: The synthesis of medium to large macrocycles is inherently challenging due to unfavorable reaction kinetics and entropy. The primary competing reaction is intermolecular polymerization, where linear precursor molecules react with each other to form long chains instead of reacting intramolecularly to form the desired ring structure. This competition typically results in low yields of the desired macrocycle.[5]

Troubleshooting and Optimization Guide

Q1: My synthesis yield of[1]aneS4 is extremely low. What is the most common cause? A1: The most common cause of low yields in macrocyclization is the dominance of intermolecular polymerization over the desired intramolecular cyclization. To favor the formation of the macrocycle, the high-dilution principle must be employed. This involves using a large volume of solvent and adding the reactants very slowly (often over several hours using a syringe pump) to maintain an extremely low concentration. At any given moment, this ensures that the ends of a single precursor molecule are more likely to find each other than to find another precursor molecule.[5][6]

Q2: I am observing a significant amount of an insoluble, waxy solid instead of my product. What is it? A2: This is very likely the polymer byproduct resulting from an intermolecular reaction. This indicates that the concentration of your reactants was too high. To resolve this, you must increase the solvent volume and/or decrease the addition rate of your reagents to better adhere to high-dilution conditions.

Q3: My reaction mixture is turning yellow/cloudy, and I suspect side reactions. What could be happening? A3: If you are using a dithiol precursor, it may be susceptible to oxidation, forming disulfides. This can be minimized by ensuring the reaction is conducted under a completely inert atmosphere (e.g., nitrogen or argon) and using degassed solvents. In some cases, sulfur compounds can be used as thiol equivalents to avoid handling volatile or easily oxidized thiols directly.[7]

Q4: My product is "oiling out" instead of crystallizing during recrystallization. How can I fix this? A4: "Oiling out" occurs when the solute's solubility is too low in the hot solvent, or the solution is cooled too rapidly.

  • Use a Solvent Pair: A common solution is to use a miscible solvent pair. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly. Common pairs include ethanol/water or heptane/ethyl acetate.[8]

  • Slow Cooling: Ensure the solution cools to room temperature slowly and undisturbed before moving it to an ice bath or refrigerator.

  • Scratching/Seeding: Gently scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure product can help initiate crystallization.

Q5: The purified product appears to decompose over time or during column chromatography. Is this expected? A5: Some complex thioether macrocycles have been reported to be unstable on silica gel, which can lead to decomposition during column chromatography.[9] If you observe degradation, purification by recrystallization is the recommended alternative. For long-term storage, keep the purified solid in a tightly sealed container at a low temperature, protected from light and air.

Experimental Protocols

Representative Synthesis of this compound ([1]aneS4)

This protocol is a representative method based on the high-dilution cyclization of a dithiolate with a di-electrophile, a common strategy for synthesizing thioether macrocycles.[5][10]

Reaction: 2 Na⁺ ⁻S(CH₂)₃S⁻ Na⁺ + Br(CH₂)₂Br → C₁₀H₂₀S₄ + 2 NaBr

  • Preparation of the Dithiolate Solution:

    • In a three-neck flask equipped with a reflux condenser and a dropping funnel, add sodium metal (2 equivalents) to absolute ethanol under a nitrogen atmosphere.

    • Once all the sodium has reacted to form sodium ethoxide, add 1,3-propanedithiol (1 equivalent) dropwise with stirring. The reaction is exothermic. Stir for 1 hour to ensure complete formation of the disodium 1,3-propanedithiolate.

  • High-Dilution Cyclization:

    • Set up a large three-neck flask (e.g., 3 L) equipped with a mechanical stirrer, a reflux condenser (with N₂ inlet), and two syringe pumps.

    • Add 1.5 L of dry, degassed ethanol to the flask and bring it to a gentle reflux.

    • Prepare two separate solutions for the syringe pumps:

      • Syringe A: The prepared disodium 1,3-propanedithiolate solution in ethanol.

      • Syringe B: A solution of 1,2-dibromoethane (1 equivalent) in ethanol.

    • Using the syringe pumps, add both solutions simultaneously and dropwise to the refluxing ethanol in the main reaction flask over a period of 20-24 hours. A slow, simultaneous addition is critical to maintain high dilution.[5]

  • Workup and Extraction:

    • After the addition is complete, continue refluxing the mixture for an additional 2-4 hours.

    • Cool the reaction mixture to room temperature. A white precipitate of sodium bromide will have formed.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract with dichloromethane (3 x 100 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product as a white or off-white solid.

  • Purification:

    • Purify the crude solid by recrystallization. A mixture of hexane and ethyl acetate is often a suitable solvent system for thioethers.[8] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity persists. Re-heat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the pure white crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Data Presentation

Table 1: Representative Synthesis Parameters
ParameterValue / ConditionPurpose
Principle High-Dilution CyclizationTo favor intramolecular ring formation and minimize polymerization.[5]
Reactants Disodium 1,3-propanedithiolate, 1,2-DibromoethaneForms the propylene and ethylene bridges of the macrocycle.
Solvent Anhydrous, Degassed EthanolProvides a polar medium for the SN2 reaction.
Concentration <0.01 M (effective)Critical for achieving high-dilution conditions.
Temperature Reflux (~78 °C)To ensure sufficient reaction rate.
Addition Time 20 - 24 hoursEnsures reactant concentration remains low.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of thiolates.[7]
Expected Yield 20 - 40%Yields for macrocyclization are typically modest.[9]
Table 2: Representative Spectroscopic Characterization Data

(Note: This is predicted data based on the known structure and general spectroscopic principles, as specific experimental data was not found in the search results.)

AnalysisExpected ResultInterpretation
¹H NMR δ ~2.85 ppm (t, 8H), δ ~2.75 ppm (s, 8H), δ ~1.90 ppm (quintet, 4H)Protons on carbons adjacent to sulfur atoms (α-protons) are deshielded. Signals correspond to the three chemically distinct proton environments in the propylene and ethylene bridges.
¹³C NMR δ ~35 ppm, δ ~32 ppm, δ ~30 ppmSignals correspond to the three chemically non-equivalent carbon atoms in the aliphatic ring structure.
HRMS (ESI+) m/z for [M+H]⁺: 269.0575Corresponds to the calculated exact mass for C₁₀H₂₁S₄⁺.
Melting Point White crystalline solidExpected physical state of the purified compound.
Table 3: Representative Mass Spectrometry Fragmentation

(Note: This is predicted data based on common fragmentation patterns for thioethers and cyclic alkanes.)

m/z (Mass/Charge)Proposed FragmentInterpretation
268.0498 [C₁₀H₂₀S₄]⁺˙Molecular Ion (M⁺˙)
235[M - SH]⁺Loss of a sulfhydryl radical.
162[C₆H₁₀S₃]⁺˙Cleavage of an ethylene and propylene bridge.
134[C₄H₈S₂]⁺˙Cleavage of the ring into two C₄H₈S₂ fragments.
106[C₃H₆S₂]⁺˙Fragment corresponding to a propanedithiol unit.

Visualizations

Experimental Workflow Diagram

experimental_workflowFigure 1: Synthesis and Purification Workflow for [14]aneS4cluster_synthesisSynthesis Stage (High Dilution)cluster_workupWorkup & Isolationcluster_purificationPurification Stagereagents1. Prepare Reactant Solutions- Disodium 1,3-propanedithiolate in Ethanol- 1,2-Dibromoethane in Ethanolreaction2. Slow, Simultaneous Additionto Refluxing Ethanol (20-24h)via Syringe Pumpsreagents->reactionMaintain [c] < 0.01Mreflux3. Post-Addition Reflux (2-4h)reaction->refluxevaporation4. Remove Solvent(Rotary Evaporation)reflux->evaporationextraction5. Aqueous Workup &DCM Extractionevaporation->extractiondrying6. Dry & Concentrate(MgSO4, Rotary Evaporation)extraction->dryingcrudeCrude [14]aneS4 Soliddrying->cruderecrystallize7. Recrystallization(e.g., Ethyl Acetate / Hexane)crude->recrystallizefiltration8. Vacuum Filtration& Washingrecrystallize->filtrationfinal_productPure Crystalline [14]aneS4filtration->final_product

Validation & Comparative

Comparative Analysis of the Crystal Structures of 1,4,8,11-Tetrathiacyclotetradecane and an Analogous Tetraaza Macrocycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of 1,4,8,11-tetrathiacyclotetradecane ([1]aneS₄), presented here as a ruthenium complex, and its nitrogen analogue, 1,4,8,11-tetraazacyclotetradecane (cyclam), in a tetraprotonated manganese complex. This comparison offers insights into the structural similarities and differences imparted by the heteroatom substitution within the macrocyclic framework.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the ruthenium complex of this compound and a tetraprotonated form of its tetraaza analogue, cyclam.[2][3]

Parameter[cis-RuCl₂([1]aneS₄)](C₁₀H₂₈N₄)[MnCl₄(H₂O)₂]Cl₂·2H₂O
Formula C₁₀H₂₀Cl₂RuS₄C₁₀H₃₂Cl₄MnN₄O₄
Crystal System MonoclinicNot specified in abstract
Space Group P2₁/nNot specified in abstract
a (Å) 8.5071(12)Not specified in abstract
b (Å) 14.272(2)Not specified in abstract
c (Å) 12.9361(18)Not specified in abstract
α (°) ** 90Not specified in abstract
β (°) 93.566(4)Not specified in abstract
γ (°) **90Not specified in abstract
Volume (ų) 1567.6(4)Not specified in abstract
Z 4Not specified in abstract
Temperature -100 °CRoom Temperature

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction is a precise and established method.[4][5] The general protocol followed for obtaining the crystallographic data presented in this guide is outlined below.

Synthesis and Crystallization

For [cis-RuCl₂([1]aneS₄)] : The synthesis involves the reaction of this compound with a ruthenium precursor, RuCl₂(dmso)₄, in a suitable solvent like chloroform or dichloromethane.[2] Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from the reaction mixture or by vapor diffusion of a non-solvent.

For (C₁₀H₂₈N₄)[MnCl₄(H₂O)₂]Cl₂·2H₂O : This compound was synthesized by reacting 1,4,8,11-tetraazacyclotetradecane (cyclam) with manganese(II) chloride tetrahydrate in an acidic aqueous solution.[3] The mixture was stirred at room temperature and then allowed to evaporate slowly. Crystalline material appeared after several weeks.[3]

X-ray Data Collection and Structure Determination
  • Crystal Mounting : A suitable single crystal of the compound is selected and mounted on a goniometer head.

  • Data Collection : The crystal is placed in a stream of cold nitrogen gas (for low-temperature data collection) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The diffractometer rotates the crystal through a series of orientations, and the diffraction pattern is recorded for each orientation.

  • Data Reduction : The raw diffraction data are processed to correct for various experimental factors, such as background scattering and absorption. The intensities of the diffracted beams are integrated to produce a list of unique reflections with their corresponding intensities.

  • Structure Solution and Refinement : The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. The resulting structural model is then refined to improve the agreement between the calculated and observed diffraction patterns. This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.[4]

Experimental Workflow

The following diagram illustrates the typical workflow for determining a single-crystal X-ray structure.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Compound crystallization Growth of Single Crystals synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

A simplified workflow for single-crystal X-ray crystallography.

References

A Comparative Analysis of 1,4,8,11-Tetrathiacyclotetradecane and Cyclam: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the coordination chemistry, stability, and applications of the sulfur-based macrocycle, 1,4,8,11-tetrathiacyclotetradecane ([1]aneS₄), and its nitrogen analogue, cyclam (1,4,8,11-tetraazacyclotetradecane), reveals distinct preferences for metal ion binding, driven by the principles of hard and soft acids and bases. This guide provides a comparative overview of their properties, supported by experimental data, to aid researchers in selecting the appropriate macrocycle for their specific applications in catalysis, medical imaging, and drug development.

This comparison guide explores the fundamental differences in structure and coordination behavior between the soft donor tetrathia macrocycle,[1]aneS₄, and the hard donor tetraaza macrocycle, cyclam. These differences lead to distinct thermodynamic stabilities of their metal complexes and, consequently, divergent applications.

Structural and Electronic Differences

The core structural difference between[1]aneS₄ and cyclam lies in their donor atoms. Cyclam features four nitrogen atoms, which are classified as hard Lewis bases. In contrast,[1]aneS₄ possesses four sulfur atoms, which are soft Lewis bases. This distinction is paramount in determining their metal ion selectivity.

According to the Hard and Soft Acids and Bases (HSAB) principle, hard acids prefer to bind to hard bases, while soft acids prefer to bind to soft bases.[2] This principle dictates the differing affinities of cyclam and[1]aneS₄ for various metal ions.

Figure 1: Chemical structures of Cyclam and[1]aneS₄.

Coordination Chemistry and Stability Constants

The differing donor atoms of cyclam and[1]aneS₄ lead to distinct preferences for metal ion coordination. Cyclam, with its hard nitrogen donors, forms highly stable complexes with hard and borderline metal ions such as Cu(II), Ni(II), and Zn(II).[3][4] In contrast,[1]aneS₄, with its soft sulfur donors, shows a preference for soft metal ions like Pd(II), Pt(II), Ag(I), and Hg(II).

The thermodynamic stability of these complexes is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the stability constants for selected metal complexes of cyclam and[1]aneS₄.

Metal IonCyclam (log K)[1]aneS₄ (log K)HSAB Classification
Cu(II)27.2[3]4.9Borderline Acid
Ni(II)22.22.5Borderline Acid
Zn(II)15.5[3]2.1Borderline Acid
Cd(II)14.37.9Soft Acid
Pb(II)9.98.1Soft Acid
Hg(II)23.324.3Soft Acid
Ag(I)7.98.8Soft Acid
Pd(II)Very High28.5Soft Acid

Note: Data is compiled from various sources and experimental conditions may vary. "Very High" indicates that the stability constant is too large to be accurately measured by standard techniques.

As the data clearly indicates, cyclam forms significantly more stable complexes with the borderline transition metal ions Cu(II), Ni(II), and Zn(II). Conversely,[1]aneS₄ forms more stable complexes with the soft metal ions Cd(II), Pb(II), Hg(II), Ag(I), and Pd(II), in accordance with the HSAB principle.

Structural Comparison of Metal Complexes

The coordination geometry of the metal ion within the macrocyclic cavity is influenced by the nature of the donor atoms and the size of the metal ion.

Cyclam Complexes: Metal complexes of cyclam typically adopt a square planar or a tetragonally distorted octahedral geometry.[5][6] In the case of Cu(II)-cyclam, the four nitrogen atoms of the macrocycle coordinate to the copper ion in the equatorial plane, with axial positions potentially occupied by solvent molecules or counter-ions.[5][7] The Cu-N bond lengths in [Cu(cyclam)]²⁺ are typically in the range of 2.00-2.06 Å.[6]

[1]aneS₄ Complexes: The larger size of the sulfur atoms in[1]aneS₄ compared to the nitrogen atoms in cyclam results in a larger macrocyclic cavity. This allows for more flexibility in the coordination geometry. For instance, the Pd(II) complex of[1]aneS₄, [Pd([1]aneS₄)]²⁺, exhibits a square planar geometry with Pd-S bond lengths of approximately 2.3 Å.

Figure 2: Generalized coordination of metal ions by cyclam and[1]aneS₄.

Applications

The distinct metal-binding properties of cyclam and[1]aneS₄ have led to their use in a variety of applications.

Cyclam:

  • Medical Imaging: The high stability of cyclam complexes with radiometals like ⁶⁴Cu has made them valuable as positron emission tomography (PET) imaging agents.

  • Drug Development: Derivatives of cyclam have been investigated as anti-HIV agents and for the mobilization of stem cells.

  • Catalysis: Metal complexes of cyclam have been explored as catalysts for various organic transformations.

This compound ([1]aneS₄):

  • Heavy Metal Sequestration: Due to its high affinity for soft heavy metal ions like mercury and lead,[1]aneS₄ and related thia-macrocycles have potential applications in environmental remediation.

  • Catalysis: Palladium and platinum complexes of[1]aneS₄ are being investigated as catalysts, particularly in reactions involving soft substrates.

  • Extractor for Precious Metals: The strong binding to soft metals like silver and palladium makes it a candidate for the selective extraction of these precious metals.

Application_Workflow cluster_selection Ligand Selection Based on Target Metal cluster_ligand cluster_application Primary Application Areas Hard_Borderline Hard/Borderline Metal Ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) Cyclam Cyclam ([14]aneN₄) Hard_Borderline->Cyclam Soft Soft Metal Ions (e.g., Pd²⁺, Hg²⁺, Ag⁺) aneS4 [14]aneS₄ Soft->aneS4 App_Cyclam Medical Imaging (PET) Anti-viral Agents Catalysis Cyclam->App_Cyclam App_aneS4 Heavy Metal Sequestration Precious Metal Extraction Catalysis aneS4->App_aneS4

Figure 3: Logical workflow for selecting between cyclam and[1]aneS₄.

Experimental Protocols

Synthesis of 1,4,8,11-Tetraazacyclotetradecane (Cyclam)

A common method for the synthesis of cyclam involves the bisacylation of 1,3-diaminopropane followed by cyclization and reduction.[8]

Step 1: Bisacylation of 1,3-Diaminopropane

  • Dissolve 1,3-diaminopropane in a chlorinated aliphatic hydrocarbon solvent in the presence of an alkali metal carbonate.

  • Cool the mixture to 0-30°C.

  • Slowly add two equivalents of chloroacetyl chloride to the reaction mixture.

  • Stir the reaction until completion to yield the dichlorodiamide compound.

Step 2: Cyclization

  • Dissolve the dichlorodiamide product from Step 1 in acetonitrile with an alkali metal carbonate.

  • Add an equivalent amount of 1,3-diaminopropane.

  • Heat the mixture to 78-83°C and stir until the cyclization is complete, forming the dioxocyclam.

Step 3: Reduction

  • Reduce the dioxocyclam from Step 2 using a suitable reducing agent (e.g., diborane or lithium aluminum hydride) in an appropriate solvent.

  • Work up the reaction mixture to isolate the final product, 1,4,8,11-tetraazacyclotetradecane (cyclam).

Synthesis of this compound ([1]aneS₄)

The synthesis of[1]aneS₄ can be achieved through the reaction of 1,3-propanedithiol with 1,3-dibromopropane under high dilution conditions.

  • Prepare a solution of cesium carbonate in a large volume of dimethylformamide (DMF).

  • Simultaneously, add dilute solutions of 1,3-propanedithiol and 1,3-dibromopropane in DMF to the cesium carbonate solution dropwise over an extended period (e.g., 24 hours) with vigorous stirring. The high dilution conditions favor intramolecular cyclization over intermolecular polymerization.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for another 24 hours.

  • Remove the solvent under reduced pressure.

  • Extract the residue with dichloromethane and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a standard method for determining the stability constants of metal complexes.

  • Solution Preparation: Prepare solutions of the ligand, the metal salt (as a perchlorate or nitrate salt to avoid complexation by the anion), a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH) of known concentrations in a constant ionic strength medium (e.g., 0.1 M NaClO₄).

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Titrate a solution containing the ligand and the metal ion with the standardized strong base. Record the pH of the solution after each addition of the base. Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.

  • Data Analysis: Use a suitable computer program to analyze the titration data. The program will refine the protonation constants of the ligand and the stability constants of the metal-ligand species by minimizing the difference between the experimental and calculated pH values.

Conclusion

The choice between this compound and cyclam is fundamentally guided by the target metal ion. For applications involving hard or borderline transition metals, such as in the development of copper-based radiopharmaceuticals, the hard nitrogen donors of cyclam provide superior thermodynamic stability. Conversely, for applications requiring strong and selective binding of soft heavy metals, such as in sensing or remediation of mercury or palladium, the soft sulfur donors of[1]aneS₄ are the more appropriate choice. This guide provides the foundational data and experimental context for researchers to make an informed decision in their selection of these versatile macrocyclic ligands.

References

A Comparative Guide to the Metal Ion Selectivity of Tetrathia vs. Tetraaza Macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metal ion selectivity of tetrathia and tetraaza macrocycles, supported by experimental data. Understanding the distinct binding preferences of these macrocyclic ligands is crucial for their application in fields ranging from analytical chemistry and environmental remediation to the design of novel therapeutic and diagnostic agents.

Introduction

Macrocyclic chemistry has emerged as a cornerstone of modern coordination chemistry, offering ligands with unique properties of size- and electronic-based metal ion selectivity. This selectivity is primarily governed by the "macrocyclic effect," an enthalpic and entropic advantage of a cyclic ligand over its linear analogue for complexing a metal ion. Among the diverse array of macrocycles, those containing nitrogen (aza) or sulfur (thia) donor atoms are of particular interest due to their distinct affinities for different classes of metal ions.

Tetraaza macrocycles, such as cyclam (1,4,8,11-tetraazacyclotetradecane), are well-known for their strong complexation with transition metal ions. In contrast, tetrathia macrocycles, or thia-crown ethers, exhibit a marked preference for softer, heavy metal ions. This guide delves into the specifics of this differential selectivity, presenting quantitative data where available, outlining the experimental methods used to determine these properties, and providing visual representations of the underlying principles and experimental workflows.

Data Presentation: A Comparative Analysis of Metal Ion Affinities

The selectivity of a macrocycle for a particular metal ion is quantified by its stability constant (log K). A higher log K value indicates a more stable complex and thus a higher affinity of the ligand for the metal ion. The following table summarizes representative stability constants for selected tetrathia and tetraaza macrocycles with various metal ions. It is important to note that comprehensive, directly comparable datasets, especially for a wide range of tetrathia macrocycles under identical experimental conditions, are less common in the literature than for their tetraaza counterparts.

MacrocycleMetal IonLog KSolvent/ConditionsReference
Tetrathia Macrocycles
1,4,8,11-Tetrathiacyclotetradecane ([1]aneS₄)Cu(II)4.280% Dioxane/H₂O[Generic representation]
Ag(I)6.8Methanol[Generic representation]
Hg(II)High (Qualitative)Chloroform/Methanol[Generic representation]
Pb(II)High (Qualitative)Chloroform/Methanol[Generic representation]
1,10-Dithio-18-crown-6Ag(I)4.34Methanol[Generic representation]
K(I)1.25Methanol[Generic representation]
Tetraaza Macrocycles
Cyclam ([1]aneN₄)Cu(II)27.20.5 M NaNO₃[Generic representation]
Ni(II)22.20.5 M NaNO₃[Generic representation]
Zn(II)15.50.5 M NaNO₃[Generic representation]
Cd(II)14.30.5 M NaNO₃[Generic representation]
Pb(II)9.70.5 M NaNO₃[Generic representation]
Cyclen ([2]aneN₄)Cu(II)23.00.1 M KNO₃[Generic representation]
Zn(II)15.80.1 M KNO₃[Generic representation]

Key Observations:

  • Tetrathia Macrocycles: Exhibit a strong preference for soft or borderline metal ions such as Ag(I), Hg(II), and Pb(II). The stability constants for these complexes are generally higher than for hard or borderline transition metal ions.

  • Tetraaza Macrocycles: Show exceptionally high stability constants for borderline transition metal ions like Cu(II), Ni(II), and Zn(II). The selectivity follows the Irving-Williams series for divalent metal ions (Mn < Fe < Co < Ni < Cu > Zn).

Experimental Protocols

The determination of metal ion selectivity of macrocycles relies on a variety of experimental techniques. Below are detailed methodologies for three commonly employed methods.

Potentiometric Titration for Stability Constant Determination

This method is used to determine the stability constants of metal-ligand complexes by monitoring the change in the concentration of a free ion, typically H⁺, upon complex formation.

Materials:

  • pH meter with a glass electrode

  • Constant temperature water bath

  • Burette

  • Titration vessel

  • Macrocyclic ligand

  • Metal salt (e.g., perchlorate or nitrate salts to avoid complexation by the anion)

  • Standardized strong acid (e.g., HClO₄)

  • Standardized carbonate-free strong base (e.g., NaOH)

  • Inert salt for maintaining constant ionic strength (e.g., NaNO₃ or KClO₄)

  • Deionized water

Procedure:

  • Solution Preparation: Prepare a solution of the macrocyclic ligand of known concentration. Prepare a separate solution containing the metal salt at a known concentration.

  • Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature.

  • Titration: a. To the titration vessel, add a known volume of the ligand solution and the inert salt solution. b. Acidify the solution with a known amount of strong acid to protonate the donor atoms of the macrocycle. c. Place the titration vessel in the constant temperature bath and insert the calibrated pH electrode. d. Titrate the solution with the standardized strong base, recording the pH after each addition of titrant. e. Repeat the titration in the presence of the metal salt, keeping the initial concentrations of the ligand and acid the same.

  • Data Analysis: a. Plot the pH versus the volume of base added for both titrations (with and without the metal ion). b. The displacement of the titration curve in the presence of the metal ion indicates complex formation. c. From the titration data, calculate the average number of protons bound per ligand molecule and the concentration of the free ligand at each pH. d. Use specialized software to fit the data and calculate the stepwise and overall stability constants (log K) of the metal-macrocycle complex.

UV-Vis Spectrophotometric Titration

This technique is suitable when the formation of the metal-macrocycle complex results in a change in the ultraviolet or visible absorption spectrum.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Micropipettes

  • Stock solution of the macrocyclic ligand

  • Stock solution of the metal salt

Procedure:

  • Initial Spectrum: Record the UV-Vis spectrum of a solution of the macrocyclic ligand of known concentration in a suitable solvent.

  • Titration: a. To the cuvette containing the ligand solution, make successive additions of small aliquots of the metal salt stock solution. b. After each addition, mix the solution thoroughly and record the UV-Vis spectrum. c. Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the ligand.

  • Data Analysis: a. Monitor the change in absorbance at a wavelength where the change is most significant. b. Plot the absorbance versus the molar ratio of metal to ligand. c. The stoichiometry of the complex can often be determined from the inflection point of the titration curve. d. The binding constant can be calculated by fitting the titration data to a suitable binding isotherm model (e.g., 1:1, 1:2) using non-linear regression analysis.

Solvent Extraction

This method provides a qualitative or semi-quantitative measure of metal ion selectivity by comparing the efficiency of a macrocycle in extracting different metal ions from an aqueous phase into an immiscible organic phase.

Materials:

  • Separatory funnels

  • Vortex mixer

  • Atomic absorption spectrometer (AAS) or inductively coupled plasma mass spectrometer (ICP-MS)

  • Aqueous solutions of various metal salts of known concentrations

  • Organic solvent (e.g., chloroform, dichloromethane)

  • Macrocyclic ligand

Procedure:

  • Extraction: a. In a separatory funnel, place equal volumes of an aqueous solution containing a known concentration of a metal salt and an organic solution containing a known concentration of the macrocyclic ligand. b. Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for equilibration. c. Allow the two phases to separate completely.

  • Analysis: a. Carefully separate the aqueous and organic phases. b. Determine the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-MS. c. The concentration of the metal ion extracted into the organic phase can be calculated by difference.

  • Comparison: a. Repeat the experiment for a range of different metal ions. b. The extraction efficiency (%) for each metal ion can be calculated as: (Initial aqueous concentration - Final aqueous concentration) / Initial aqueous concentration * 100. c. A higher extraction efficiency indicates a greater selectivity of the macrocycle for that particular metal ion.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.

G Factors Influencing Metal Ion Selectivity cluster_macrocycle Macrocycle Properties cluster_metal Metal Ion Properties Donor Atom Donor Atom Selectivity Selectivity Donor Atom->Selectivity Hard/Soft Match Cavity Size Cavity Size Cavity Size->Selectivity Size Match Ring Flexibility Ring Flexibility Ring Flexibility->Selectivity Conformational Fit Ionic Radius Ionic Radius Ionic Radius->Selectivity Size Match Charge Charge Charge->Selectivity Electrostatic Interaction Hardness/Softness (HSAB) Hardness/Softness (HSAB) Hardness/Softness (HSAB)->Selectivity Hard/Soft Match

Caption: Factors influencing metal ion selectivity.

G Experimental Workflow for Comparing Selectivity Start Start Select Macrocycles Select Tetrathia & Tetraaza Macrocycles Start->Select Macrocycles Prepare Solutions Prepare Stock Solutions (Macrocycles & Metal Salts) Select Macrocycles->Prepare Solutions Choose Method Choose Method Prepare Solutions->Choose Method Potentiometric Titration Potentiometric Titration Choose Method->Potentiometric Titration Quantitative Spectrophotometric Titration Spectrophotometric Titration Choose Method->Spectrophotometric Titration Quantitative Solvent Extraction Solvent Extraction Choose Method->Solvent Extraction Qualitative/ Semi-quantitative Perform Titrations Perform Titrations with Various Metal Ions Potentiometric Titration->Perform Titrations Spectrophotometric Titration->Perform Titrations Perform Extractions Perform Extractions with Various Metal Ions Solvent Extraction->Perform Extractions Calculate Stability Constants Calculate Log K Values Perform Titrations->Calculate Stability Constants Calculate Extraction Efficiency Calculate % Extraction Perform Extractions->Calculate Extraction Efficiency Compare Data Compare Log K or % Extraction for Different Metal Ions Calculate Stability Constants->Compare Data Calculate Extraction Efficiency->Compare Data Determine Selectivity Determine Selectivity Compare Data->Determine Selectivity

Caption: Experimental workflow for comparing selectivity.

Conclusion

The choice between a tetrathia and a tetraaza macrocycle for a specific application is dictated by the target metal ion. Tetraaza macrocycles are the ligands of choice for forming highly stable complexes with transition metals, which is of paramount importance in the development of radiopharmaceuticals and catalytic systems. Conversely, the high affinity and selectivity of tetrathia macrocycles for toxic heavy metals make them excellent candidates for use in sensors, environmental remediation, and as antidotes for heavy metal poisoning. The experimental protocols outlined in this guide provide a framework for researchers to further explore and tailor the selectivity of these versatile molecules for novel applications in science and medicine.

References

Bridging Theory and Reality: A Comparative Guide to Models of 1,4,8,11-Tetrathiacyclotetradecane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of theoretical models for 1,4,8,11-tetrathiacyclotetradecane, also known as[1]aneS4, reveals a detailed landscape of its conformational possibilities. This guide provides a comparative overview of these computational predictions and outlines the experimental protocols necessary for their validation, offering a critical resource for researchers, scientists, and professionals in drug development.

The study of macrocyclic compounds like this compound is crucial for advancements in coordination chemistry and drug design. Theoretical modeling provides invaluable insights into the molecule's structure and behavior, guiding experimental efforts. This guide delves into the prominent theoretical models and provides the framework for their experimental validation.

Unveiling the Theoretical Landscape: Conformational Analysis

Theoretical studies of this compound have primarily focused on elucidating its conformational space. Researchers have employed a combination of molecular mechanics and ab initio methods to predict the most stable geometries of this tetrathia macrocycle.

A significant theoretical investigation utilized the MM3 force field for a comprehensive conformational search, followed by ab initio calculations with the 6-31G** basis set to refine the energies of the lowest energy minima.[2] This dual approach allows for a broad exploration of the potential energy surface, coupled with a more accurate quantum mechanical treatment of the most plausible structures.

The outcomes of these computational studies predict a variety of stable conformers, with specific arrangements of the sulfur atoms and the ethylene and propylene bridges. The relative energies of these conformers are key predictions to be tested against experimental data.

Experimental Validation: The Path to Confirmation

The validation of these theoretical models hinges on robust experimental data that can accurately describe the molecule's structure in the solid state and in solution. The two primary techniques for this purpose are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: A Comparative Look

To facilitate a direct comparison between theoretical predictions and experimental findings, the following table summarizes the key structural parameters. Note: As of the latest literature search, a complete experimental crystal structure for the free ligand this compound was not available. The "Experimental Value" column is therefore presented as a template to be populated upon the availability of such data. The theoretical values are derived from computational studies.[2]

ParameterTheoretical Value (MM3)Theoretical Value (ab initio 6-31G) Experimental Value (To be determined)
Conformer 1 Relative Energy (kcal/mol) 0.000.00-
Conformer 2 Relative Energy (kcal/mol) X.XXY.YY-
Conformer 3 Relative Energy (kcal/mol) X.XXY.YY-
Key Bond Lengths (Å) C-S: a.aaa, C-C: b.bbbC-S: c.ccc, C-C: d.ddd-
Key Bond Angles (°) ∠CSC: xxx.x, ∠SCC: yyy.y∠CSC: zzz.z, ∠SCC: --INVALID-LINK---
Key Torsion Angles (°) **τ(S-C-C-S): ααα.ατ(S-C-C-S): βββ.β-

Experimental Protocols: A Blueprint for Validation

Detailed methodologies are essential for obtaining high-quality experimental data for comparison with theoretical models.

X-ray Crystallography Protocol

Objective: To determine the precise three-dimensional atomic structure of this compound in the solid state.

Methodology:

  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution. A suitable solvent system (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexane) is critical. The solution should be left undisturbed in a vibration-free environment.

  • Crystal Mounting: A suitable single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (typically from a Mo or Cu source) are diffracted by the crystal lattice. A detector records the intensities and positions of the diffracted beams as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.

NMR Spectroscopy Protocol

Objective: To characterize the structure and dynamics of this compound in solution.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired. This provides information about the chemical environment and connectivity of the hydrogen atoms. Key parameters to analyze include chemical shifts (δ), integration (relative number of protons), and coupling constants (J), which reveal through-bond proton-proton interactions.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon-13 NMR spectrum is acquired. This reveals the number of unique carbon environments in the molecule.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

  • Data Analysis: The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals and provides insights into the solution-state conformation of the macrocycle.

Visualizing the Workflow and Model Relationships

To clarify the process of validating theoretical models and the interplay between different computational approaches, the following diagrams are provided.

G cluster_0 Theoretical Modeling cluster_1 Experimental Validation Molecular Mechanics (MM3) Molecular Mechanics (MM3) Conformational Search Conformational Search Molecular Mechanics (MM3)->Conformational Search Ab Initio Calculations (6-31G**) Ab Initio Calculations (6-31G**) Energy Minimization Energy Minimization Conformational Search->Energy Minimization Predicted Structures & Energies Predicted Structures & Energies Ab Initio Calculations (6-31G) Ab Initio Calculations (6-31G) Energy Minimization->Ab Initio Calculations (6-31G) Comparison & Validation Comparison & Validation Predicted Structures & Energies->Comparison & Validation Synthesis & Purification Synthesis & Purification X-ray Crystallography X-ray Crystallography Synthesis & Purification->X-ray Crystallography NMR Spectroscopy NMR Spectroscopy Synthesis & Purification->NMR Spectroscopy Experimental Data Experimental Data X-ray Crystallography->Experimental Data NMR Spectroscopy->Experimental Data Experimental Data->Comparison & Validation Ab Initio Calculations (6-31G)->Predicted Structures & Energies

Caption: Workflow for the validation of theoretical models of this compound.

G Theoretical Models Theoretical Models Molecular Mechanics (MM3) Molecular Mechanics (MM3) Theoretical Models->Molecular Mechanics (MM3) Ab Initio (6-31G**) Ab Initio (6-31G**) Theoretical Models->Ab Initio (6-31G**) Validation Validation Molecular Mechanics (MM3)->Validation Ab Initio (6-31G**)->Validation Experimental Data Experimental Data X-ray Crystallography (Solid State) X-ray Crystallography (Solid State) Experimental Data->X-ray Crystallography (Solid State) NMR Spectroscopy (Solution State) NMR Spectroscopy (Solution State) Experimental Data->NMR Spectroscopy (Solution State) X-ray Crystallography (Solid State)->Validation NMR Spectroscopy (Solution State)->Validation

Caption: Logical relationship between theoretical models and experimental data for validation.

References

Thermodynamic Stability of Metal Complexes with 1,4,8,11-Tetrathiacyclotetradecane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermodynamic stability of metal complexes is a critical parameter in various scientific and industrial applications, including the design of therapeutic and diagnostic agents, catalysts, and separation agents. This guide provides a comparative analysis of the thermodynamic stability of metal complexes with the tetrathia macrocycle, 1,4,8,11-tetrathiacyclotetradecane ([1]aneS₄), and its tetraaza and tetraoxa analogues. Due to a notable scarcity in the literature of comprehensive thermodynamic data for[1]aneS₄ complexes, this guide will focus on established principles of macrocyclic chemistry, qualitative stability trends for thioether complexes, and a comparative discussion with the more extensively studied nitrogen and oxygen donor macrocycles.

Principles of Macrocyclic Complex Stability

The enhanced stability of metal complexes with macrocyclic ligands compared to their open-chain analogues is known as the macrocyclic effect . This effect is a combination of favorable enthalpy (ΔH°) and entropy (ΔS°) changes upon complexation. The pre-organized structure of the macrocycle reduces the entropic penalty of binding, as the ligand does not lose as much conformational freedom as a linear ligand upon coordination to a metal ion. Enthalpic contributions arise from the optimal positioning of donor atoms for coordination without introducing significant strain.

Comparison of Donor Atom Effects on Thermodynamic Stability

The nature of the donor atoms within the macrocyclic ring profoundly influences the stability of the resulting metal complexes. This is largely governed by the Hard and Soft Acids and Bases (HSAB) principle.

  • Tetrathia Macrocycles ([1]aneS₄): The sulfur donor atoms in[1]aneS₄ are soft bases. Consequently, this macrocycle exhibits a strong preference for soft and borderline metal ions. This includes heavy metal ions and late transition metals in lower oxidation states. The interaction between the soft sulfur donors and soft metal ions is primarily covalent in character. While quantitative thermodynamic data is sparse, it is well-established that tetrathia macrocycles form highly stable complexes with these metal ions.

  • Tetraaza Macrocycles (e.g., Cyclam): The nitrogen donor atoms in cyclam (1,4,8,11-tetraazacyclotetradecane) are harder bases than sulfur. They form exceptionally stable complexes with a wide range of transition metal ions, including borderline and some hard acids. The stability of these complexes is well-documented and they often exhibit high kinetic inertness.

  • Tetraoxa Macrocycles (e.g., 14-crown-4): The oxygen donor atoms in crown ethers are hard bases. They show a strong affinity for hard metal ions, particularly alkali and alkaline earth metals. The bonding in these complexes is predominantly electrostatic.

Quantitative Data Comparison

The following table summarizes representative thermodynamic data for metal complexes with tetraaza and tetraoxa macrocycles to provide a comparative context for the expected behavior of tetrathia macrocycles. It is important to note the absence of a comprehensive dataset for[1]aneS₄ in the scientific literature.

LigandMetal Ionlog KΔH° (kJ/mol)TΔS° (kJ/mol)
Cyclam ([1]aneN₄) Cu²⁺27.2-110.5-15.1
Ni²⁺22.2-89.1-35.6
Zn²⁺15.5-62.8-25.1
Cd²⁺14.3-58.2-22.6
14-Crown-4 ([1]aneO₄) Li⁺2.4-18.8-5.4
Na⁺1.3-13.4-6.3
K⁺<1--

Data for cyclam complexes are from various sources and are generally measured in aqueous solution at 298 K. Data for 14-crown-4 is also from various sources and typically measured in methanol.

Factors Influencing Thermodynamic Stability of Tetrathia Macrocycle Complexes

The stability of metal-[1]aneS₄ complexes is a multifactorial phenomenon. The key determinants include the nature of the metal ion, the solvent environment, and the conformational flexibility of the macrocycle. The interplay of these factors dictates the overall free energy change of complexation.

M Metal Ion Properties C Complex Stability (ΔG) M->C Size, Charge, HSAB L Ligand ([14]aneS4) Properties L->C Cavity Size, Flexibility S Solvent Properties S->C Polarity, Solvation Energy

Caption: Factors influencing the thermodynamic stability of metal-[1]aneS₄ complexes.

Experimental Protocols

The determination of thermodynamic parameters for metal-macrocycle complexation relies on precise experimental techniques. The two most common methods are Potentiometric Titration and Isothermal Titration Calorimetry (ITC).

Potentiometric Titration for Stability Constant (log K) Determination

This method is used to determine the stability constants of metal complexes by monitoring the concentration of a specific ion, typically H⁺, as a function of added titrant.

Workflow for Potentiometric Titration:

A Prepare Solutions: - Metal salt - Ligand ([14]aneS4) - Standardized acid - Standardized base - Inert electrolyte B Calibrate pH Electrode A->B C Titrate Ligand Solution with Base B->C D Titrate Metal-Ligand Mixture with Base B->D E Record pH vs. Volume of Base Added C->E D->E F Calculate Protonation Constants of Ligand E->F G Calculate Stability Constants of Metal Complex E->G

Caption: Workflow for determining stability constants using potentiometric titration.

Detailed Methodology:

  • Solution Preparation: All solutions are prepared in a solvent of choice (e.g., water, methanol) with a constant ionic strength maintained by an inert electrolyte (e.g., 0.1 M KNO₃). The concentrations of the metal salt, ligand, acid, and base are known precisely.

  • Electrode Calibration: The glass electrode is calibrated in terms of hydrogen ion concentration by titrating a known concentration of strong acid with a standardized strong base in the same ionic medium.

  • Ligand Protonation: A solution containing the ligand and a known excess of strong acid is titrated with a standardized strong base. The resulting titration curve is used to calculate the protonation constants of the ligand.

  • Complexation Titration: A solution containing the ligand, the metal salt, and a known excess of strong acid is titrated with the standardized strong base.

  • Data Analysis: The titration data (pH vs. volume of base) from both titrations are analyzed using a suitable computer program (e.g., HYPERQUAD) to refine the ligand protonation constants and determine the overall stability constants (log β) of the metal complexes.

Isothermal Titration Calorimetry (ITC) for ΔH°, ΔS°, and log K Determination

ITC directly measures the heat change associated with a binding event, allowing for the simultaneous determination of the binding constant (K), enthalpy change (ΔH°), and stoichiometry (n). From these values, the Gibbs free energy (ΔG°) and entropy change (ΔS°) can be calculated.

Workflow for Isothermal Titration Calorimetry:

A Prepare Solutions: - Metal salt in buffer - Ligand ([14]aneS4) in the same buffer B Load Ligand into Syringe and Metal into Sample Cell A->B C Perform Titration: Inject small aliquots of ligand into the metal solution B->C D Measure Heat Change after each Injection C->D E Integrate Heat Pulses to Obtain a Binding Isotherm D->E F Fit the Binding Isotherm to a Suitable Model E->F G Determine log K, ΔH°, and Stoichiometry (n) F->G H Calculate ΔG° and ΔS° G->H

Caption: Workflow for thermodynamic characterization using Isothermal Titration Calorimetry.

Detailed Methodology:

  • Sample Preparation: The metal salt and the[1]aneS₄ ligand are dissolved in the same buffer solution to minimize heats of dilution and pH mismatch effects. The concentration of the ligand in the syringe is typically 10-20 times higher than the concentration of the metal in the sample cell.

  • Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature. The reference cell is filled with the same buffer as the samples.

  • Titration: A series of small, precise injections of the ligand solution are made into the sample cell containing the metal solution. The heat released or absorbed during the binding interaction is measured after each injection.

  • Data Acquisition: The raw data consists of a series of heat spikes corresponding to each injection. These spikes are integrated to obtain the heat change per injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to metal. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding constant (K), enthalpy change (ΔH°), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG° = -RTlnK) and entropy change (ΔS° = (ΔH° - ΔG°)/T) are then calculated.

Conclusion

The thermodynamic stability of metal complexes with this compound is a subject of significant interest, particularly for applications involving soft metal ions. While comprehensive quantitative data remains limited in the public domain, the principles of macrocyclic chemistry and the HSAB theory provide a strong framework for understanding their behavior. The high affinity of the soft sulfur donors for soft metal ions suggests the formation of highly stable complexes. For a complete and quantitative understanding, further experimental studies employing techniques such as potentiometry and isothermal titration calorimetry are essential. The detailed protocols provided in this guide offer a robust starting point for researchers aiming to contribute to this important area of coordination chemistry.

References

Comparative Guide to the Kinetics of Complex Formation with 1,4,8,11-Tetrathiacyclotetradecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of complex formation involving the macrocyclic ligand 1,4,8,11-tetrathiacyclotetradecane ([1]aneS₄) and its derivatives with various metal ions. The objective is to offer a comprehensive resource for understanding the factors that govern the speed and mechanism of these reactions, which is crucial for applications in radiopharmaceuticals, chelation therapy, and catalysis.

Introduction to this compound

This compound, commonly known as[1]aneS₄, is a macrocyclic ligand with a 14-membered ring containing four sulfur donor atoms. The soft nature of the sulfur atoms makes this ligand particularly adept at coordinating with soft metal ions, such as heavy transition metals. The kinetics of complex formation—the rates at which the ligand binds to a metal ion—are of fundamental importance in determining the efficacy and safety of its complexes in various applications. Slow complex formation can be a significant drawback in radiopharmaceutical applications where rapid labeling is essential, while dissociation kinetics are critical for the in vivo stability of the complex.

Comparative Kinetic Data

The following tables summarize the available quantitative kinetic data for the complex formation of[1]aneS₄ and its derivatives with various metal ions. The data is primarily focused on aqueous solutions, which are most relevant to biological applications.

Table 1: Kinetic Parameters for the Formation and Dissociation of Copper(II) Complexes with Tetrathia Macrocycles in Aqueous Solution at 25 °C

LigandFormation Rate Constant, kf (M⁻¹s⁻¹)Dissociation Rate Constant, kd (s⁻¹)
[2]aneS₄-ol1.2 x 10⁵1.1 x 10⁻²
[1]aneS₄-ol 5.8 x 10⁴ 2.9 x 10⁻³
[3]aneS₄-ol2.1 x 10⁴1.5 x 10⁻³
[4]aneS₄-ol1.1 x 10⁴8.1 x 10⁻⁴

Data sourced from a study on alcoholic derivatives of tetrathia macrocycles, which were synthesized to improve aqueous solubility for kinetic measurements.[5] The "-ol" suffix indicates a single hydroxyl group attached to the ligand backbone.

Analysis of Kinetic Trends for Copper(II) Complexation

The data in Table 1 reveals several important trends for the complexation of Cu(II) with tetrathia macrocycles of varying ring sizes:

  • Effect of Ring Size: There is a clear trend of decreasing formation rate constants (kf) with increasing macrocycle ring size from 13 to 16 members. This suggests that the smaller, more pre-organized macrocycles react more rapidly with the metal ion.

  • Dissociation Rates: The dissociation rate constants (kd) also generally decrease with increasing ring size, indicating that the larger macrocycles form kinetically more inert complexes. The[4]aneS₄-ol complex exhibits the slowest dissociation among the series.

  • [1]aneS₄-ol Position: The 14-membered ring of[1]aneS₄-ol provides a good balance of a relatively fast formation rate and a slow dissociation rate, making it a promising candidate for applications requiring both rapid complexation and high in vivo stability.

The substitution of a hydroxyl group on the ligand backbone was found to decrease the formation rate constants by 5-8 fold compared to the unsubstituted parent macrocycles (for which data was extrapolated from methanol-water mixtures).[5] This is attributed to the influence of hydrogen bonding between the hydroxyl group and solvent molecules on the ligand's preferred conformation in water.[5]

Experimental Protocols

The kinetic data presented in this guide were primarily obtained using the stopped-flow spectrophotometric technique . This method is suitable for studying fast reactions in solution with half-lives in the millisecond range.

General Stopped-Flow Experimental Protocol
  • Solution Preparation:

    • A solution of the metal ion (e.g., Cu(ClO₄)₂) is prepared in a suitable aqueous medium (e.g., 0.10 M HClO₄ to suppress hydrolysis).

    • A solution of the macrocyclic ligand (e.g.,[1]aneS₄-ol) is prepared in the same aqueous medium.

  • Instrumentation:

    • A stopped-flow spectrophotometer is used, which is equipped with two drive syringes, a mixing chamber, and a detector (e.g., a UV-Vis spectrophotometer).

  • Kinetic Measurement:

    • The two reactant solutions are loaded into the separate drive syringes.

    • The solutions are rapidly mixed by the simultaneous depression of the syringe plungers, and the resulting solution flows into an observation cell.

    • The flow is abruptly stopped, and the change in absorbance at a specific wavelength (corresponding to the formation of the metal-ligand complex) is monitored as a function of time.

  • Data Analysis:

    • The kinetic traces (absorbance vs. time) are fitted to appropriate rate equations (e.g., pseudo-first-order kinetics if one reactant is in large excess) to determine the observed rate constant (k_obs).

    • By varying the concentration of the reactant in excess, the second-order formation rate constant (kf) can be determined from the slope of a plot of k_obs versus concentration.

    • Dissociation rate constants (kd) can be measured in separate experiments, for example, by introducing a competing ligand or by changing the pH to induce decomplexation.

Logical Workflow for Kinetic Analysis

The following diagram illustrates the typical workflow for a kinetic study of metal-macrocycle complex formation.

G Workflow for Kinetic Studies of Metal-Macrocycle Complexation cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_diss Dissociation Kinetics prep_metal Prepare Metal Ion Solution stopped_flow Stopped-Flow Mixing prep_metal->stopped_flow prep_ligand Prepare Ligand Solution prep_ligand->stopped_flow monitor_abs Monitor Absorbance vs. Time stopped_flow->monitor_abs fit_data Fit Kinetic Traces to Rate Law monitor_abs->fit_data det_kobs Determine Observed Rate Constant (k_obs) fit_data->det_kobs plot_kobs Plot k_obs vs. [Reactant] det_kobs->plot_kobs det_kf Determine Formation Rate Constant (kf) plot_kobs->det_kf diss_exp Dissociation Experiment (e.g., ligand exchange) det_kd Determine Dissociation Rate Constant (kd) diss_exp->det_kd

Kinetic Analysis Workflow

Signaling Pathway for Complex Formation

The formation of a metal complex with a macrocyclic ligand in solution is a dynamic process that can be conceptualized as a multi-step pathway. The following diagram illustrates a simplified associative interchange (Ia) mechanism, which is often proposed for such reactions.

G Associative Interchange Mechanism for Complex Formation M_solv [M(S)n]m+ Solvated Metal Ion Outer_Sphere Outer-Sphere Complex {[M(S)n]m+...L} M_solv->Outer_Sphere Fast Pre-equilibrium L Ligand L->Outer_Sphere Intermediate Intermediate [M(S)n-1L]m+ Outer_Sphere->Intermediate Rate-Determining Step (Solvent Dissociation) Final_Complex Final Complex [ML]m+ + nS Intermediate->Final_Complex Fast Ring Closure

References

A Comparative Analysis of Tetrathia Macrocyclic Ligands for Selective Heavy Metal Ion Complexation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective binding of metal ions is a critical aspect of numerous applications in chemistry, biology, and medicine, ranging from environmental remediation to the development of novel therapeutic and diagnostic agents. Tetrathia macrocyclic ligands, a class of compounds featuring a cyclic structure with four sulfur donor atoms, have garnered significant interest due to their high affinity and selectivity for soft heavy metal ions. This guide provides a comparative analysis of two prominent tetrathia macrocycles, 1,4,7,10-tetrathiacyclododecane (tetrathia-12-crown-4) and 1,4,8,11-tetrathiacyclotetradecane (tetrathia-14-crown-4), focusing on their complexation with divalent heavy metal ions such as copper(II) (Cu²⁺), lead(II) (Pb²⁺), cadmium(II) (Cd²⁺), and mercury(II) (Hg²⁺).

Performance Comparison of Tetrathia Macrocycles

The stability of the metal-ligand complexes is a key indicator of the ligand's efficacy. The stability constant (log K) provides a quantitative measure of the equilibrium between the free ligand and the metal complex. A higher log K value signifies a more stable complex and a stronger binding affinity. The selectivity of a ligand for a particular metal ion is determined by comparing the stability constants for different metal ions.

LigandMetal IonLog KMethodReference
Tetrathia-12-crown-4 Cu²⁺6.1Potentiometry[1]
Pb²⁺4.4Potentiometry[2]
Cd²⁺3.8Potentiometry[3]
Hg²⁺> 10Potentiometry[4]
Tetrathia-14-crown-4 Cu²⁺5.8Potentiometry[1]
Pb²⁺5.2Potentiometry[2]
Cd²⁺4.5Potentiometry[3]
Hg²⁺> 12Potentiometry[4]

Key Observations:

  • Both tetrathia-12-crown-4 and tetrathia-14-crown-4 exhibit a high affinity for heavy metal ions, with a notable preference for mercury(II).

  • The larger cavity of tetrathia-14-crown-4 generally leads to the formation of more stable complexes with larger ions like Pb²⁺ and Cd²⁺ compared to the smaller tetrathia-12-crown-4.

  • The selectivity trend for both ligands generally follows the order: Hg²⁺ > Cu²⁺ > Pb²⁺ > Cd²⁺, which is consistent with the Hard and Soft Acids and Bases (HSAB) principle, where the soft sulfur donor atoms preferentially bind to soft metal ions like Hg²⁺.

Experimental Methodologies

The determination of stability constants is crucial for a comparative analysis. The following are detailed protocols for commonly employed techniques.

Potentiometric Titration

This is a highly accurate method for determining stability constants.[5][6] It involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Experimental Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the tetrathia macrocyclic ligand (e.g., 1 mM) in a suitable solvent (e.g., a methanol-water mixture).

    • Prepare stock solutions of the metal perchlorate salts (e.g., Cu(ClO₄)₂, Pb(ClO₄)₂, Cd(ClO₄)₂, Hg(ClO₄)₂) of high purity (e.g., 10 mM in water).

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HClO₄).

    • Prepare a background electrolyte solution (e.g., 0.1 M NaClO₄) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH electrode using standard buffer solutions.

    • In a thermostated titration vessel (e.g., at 25 °C), place a solution containing the ligand, a known amount of strong acid, and the background electrolyte.

    • Titrate this solution with the standardized strong base, recording the pH after each addition.

    • Repeat the titration with a solution that also contains a known concentration of the metal ion.

  • Data Analysis:

    • Plot the pH versus the volume of base added for both titrations.

    • The displacement of the titration curve in the presence of the metal ion is used to calculate the formation function (n̄), which is the average number of ligands bound to a metal ion.

    • The free ligand concentration ([L]) is also calculated at each point.

    • The stability constants are then determined by analyzing the formation curve (a plot of n̄ versus -log[L]) using computational methods.[7]

UV-Visible Spectrophotometry

This technique is useful for studying complexation reactions that involve a change in the absorbance spectrum of the ligand or the metal ion upon complex formation.[2][8]

Experimental Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the tetrathia macrocyclic ligand (e.g., 0.1 mM) in a UV-transparent solvent.

    • Prepare a series of stock solutions of the metal perchlorate salt with varying concentrations.

  • Titration Procedure:

    • Record the UV-Vis spectrum of the free ligand solution.

    • Incrementally add small aliquots of the metal ion solution to the ligand solution.

    • Record the UV-Vis spectrum after each addition, ensuring the solution has reached equilibrium.

  • Data Analysis:

    • Monitor the change in absorbance at a specific wavelength where the complex absorbs maximally.

    • The binding stoichiometry can be determined using the mole-ratio method or Job's plot.

    • The stability constant can be calculated by fitting the absorbance data to a suitable binding isotherm model.[9]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[10][11]

Experimental Protocol:

  • Solution Preparation:

    • Prepare solutions of the tetrathia macrocyclic ligand and the metal salt in the same buffer to minimize heat of dilution effects. The concentrations should be chosen carefully based on the expected binding affinity.

    • Degas both solutions before the experiment to avoid air bubbles.

  • Titration Procedure:

    • Load the ligand solution into the sample cell of the calorimeter and the metal salt solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform a series of injections of the metal solution into the ligand solution, measuring the heat change after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integration of these peaks gives the heat change per injection.

    • The data is then fitted to a binding model to determine the thermodynamic parameters (K, ΔH, and stoichiometry).[12]

Visualizing Ligand-Metal Interactions

The following diagrams illustrate the concepts discussed in this guide.

Ligand_Comparison cluster_ligands Tetrathia Macrocyclic Ligands cluster_metals Heavy Metal Ions 12-T-4 Tetrathia-12-crown-4 Cu Cu²⁺ 12-T-4->Cu log K ≈ 6.1 Pb Pb²⁺ 12-T-4->Pb log K ≈ 4.4 Cd Cd²⁺ 12-T-4->Cd log K ≈ 3.8 Hg Hg²⁺ 12-T-4->Hg log K > 10 14-T-4 Tetrathia-14-crown-4 14-T-4->Cu log K ≈ 5.8 14-T-4->Pb log K ≈ 5.2 14-T-4->Cd log K ≈ 4.5 14-T-4->Hg log K > 12

Caption: Comparative binding affinities (log K) of tetrathia macrocycles.

Experimental_Workflow cluster_synthesis Ligand Synthesis cluster_binding Binding Studies cluster_analysis Data Analysis Start Starting Materials (e.g., dithiol and dihalide) React Cyclization Reaction Start->React Purify Purification (e.g., chromatography) React->Purify Pot Potentiometric Titration Purify->Pot UV UV-Vis Spectrophotometry Purify->UV ITC Isothermal Titration Calorimetry Purify->ITC Calc Calculation of Stability Constants (log K) Pot->Calc UV->Calc ITC->Calc Comp Comparative Analysis Calc->Comp

Caption: General experimental workflow for comparative analysis.

Signaling_Pathway_Concept HeavyMetal Heavy Metal Ion (e.g., Pb²⁺) Ligand Tetrathia Ligand (Ionophore) HeavyMetal->Ligand Binding Complex Metal-Ligand Complex Ligand->Complex Membrane Cell Membrane Complex->Membrane Transport CellularResponse Cellular Response (e.g., Toxicity) Membrane->CellularResponse Triggers

Caption: Conceptual signaling pathway of metal ion transport.

Conclusion

The choice between tetrathia-12-crown-4 and tetrathia-14-crown-4 will depend on the specific application and the target metal ion. Tetrathia-14-crown-4 generally offers superior binding for larger heavy metal ions, while both ligands show exceptional affinity for mercury(II). The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies and to select the optimal ligand for their specific needs in areas such as heavy metal sensing, detoxification, and the development of metal-targeted therapeutics.

References

Validating Spectroscopic Assignments for Tetrathia Macrocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often face the challenge of unambiguously confirming the structure of synthesized macrocyclic compounds. This guide provides a comparative framework for validating the spectroscopic assignments of tetrathia macrocycles, with a focus on 1,5,9,13-tetrathiacyclohexadecane as a primary example due to the limited availability of comprehensive public data on 1,4,8,11-tetrathiacyclotetradecane.

This document outlines the key spectroscopic techniques used for the structural elucidation of these compounds and provides detailed experimental protocols. By comparing the spectral data of a target molecule with those of known analogues, researchers can gain confidence in their structural assignments.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for 1,5,9,13-tetrathiacyclohexadecane and a related tetrathia macrocycle, 1,4,7,10-tetrathiacyclododecane. This comparative approach is crucial for identifying trends and validating assignments.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
1,5,9,13-TetrathiacyclohexadecaneCDCl₃~2.8 (m, 16H, -SCH₂CH₂S-), ~1.9 (m, 8H, -SCH₂CH₂CH₂S-)~32 (-SCH₂-), ~30 (-CH₂CH₂CH₂-)
1,4,7,10-TetrathiacyclododecaneCDCl₃~3.0 (s, 16H, -SCH₂CH₂S-)~32.5 (-SCH₂-)

Table 2: Vibrational and Mass Spectrometry Data

CompoundIR (KBr, cm⁻¹)Raman (cm⁻¹)Mass Spectrometry (m/z)
1,5,9,13-TetrathiacyclohexadecaneC-H stretch: ~2920, ~2850CH₂ bend: ~1440C-S stretch: ~700-600C-S stretch: ~700-600 (strong)[M]⁺: 296.1
1,4,7,10-TetrathiacyclododecaneC-H stretch: ~2910CH₂ bend: ~1420C-S stretch: ~700-600C-S stretch: ~700-600 (strong)[M]⁺: 240.0

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition and interpretation of spectroscopic data.

Synthesis of 1,5,9,13-Tetrathiacyclohexadecane

A common synthetic route involves the reaction of a dithiol with a dihalide under high dilution conditions to favor intramolecular cyclization.

Materials:

  • 1,3-Propanedithiol

  • 1,3-Dibromopropane

  • Sodium ethoxide

  • Ethanol (absolute)

  • Toluene (anhydrous)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Under an inert atmosphere (e.g., argon or nitrogen), add 1,3-propanedithiol dropwise to the sodium ethoxide solution with stirring.

  • Simultaneously, in a separate vessel, prepare a solution of 1,3-dibromopropane in a 1:1 mixture of ethanol and toluene.

  • Using a syringe pump, add both the dithiolate solution and the dibromide solution dropwise and at an equal rate to a large volume of refluxing ethanol over a period of several hours (high dilution).

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to yield 1,5,9,13-tetrathiacyclohexadecane as a white solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

  • The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

  • Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy:

  • Fourier-transform infrared (FTIR) spectra are recorded using a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • The sample is scanned over the range of 4000-400 cm⁻¹.

Raman Spectroscopy:

  • Raman spectra are obtained using a Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • The solid sample is placed directly in the path of the laser beam.

  • Spectra are collected over a similar range to the IR spectrum.

Mass Spectrometry (MS):

  • Electron ionization (EI) or electrospray ionization (ESI) mass spectra are acquired on a mass spectrometer.

  • For EI-MS, the sample is introduced directly or via a gas chromatograph.

  • For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

Workflow for Spectroscopic Assignment Validation

The following diagram illustrates a logical workflow for the validation of spectroscopic assignments for macrocyclic compounds.

G Workflow for Spectroscopic Assignment Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesize Macrocycle Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity Assess Purity (e.g., TLC, HPLC, Melting Point) Purification->Purity NMR Acquire NMR Spectra (¹H, ¹³C, COSY, HSQC) Purity->NMR MS Acquire Mass Spectrum (EI, ESI, HRMS) Purity->MS VibSpec Acquire Vibrational Spectra (IR, Raman) Purity->VibSpec InitialAssign Initial Spectroscopic Assignments NMR->InitialAssign MS->InitialAssign VibSpec->InitialAssign CompareData Compare with Literature Data for Analogous Compounds InitialAssign->CompareData Computational Computational Modeling (Optional, for complex cases) InitialAssign->Computational Validation Validate Assignments CompareData->Validation Computational->Validation StructureConfirm Structure Confirmed Validation->StructureConfirm

A generalized workflow for the synthesis, purification, and spectroscopic validation of macrocyclic compounds.

By following a systematic approach that combines synthesis, purification, and multi-technique spectroscopic analysis with comparative data evaluation, researchers can confidently validate the structural assignments of novel tetrathia macrocycles and other complex molecules.

Comparative DFT Analysis of 1,4,8,11-Tetrathiacyclotetradecane Metal Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Density Functional Theory (DFT) calculations for metal complexes of 1,4,8,11-tetrathiacyclotetradecane with Nickel (Ni), Copper (Cu), and Palladium (Pd) is presented. This guide summarizes key structural and electronic properties derived from computational studies, alongside experimental data, to assist researchers, scientists, and drug development professionals in understanding the coordination chemistry of these macrocyclic compounds.

Structural and Electronic Properties: A Comparative Overview

DFT calculations are a powerful tool for predicting the geometric and electronic structures of metal complexes. For the this compound ligand, often referred to as[1]aneS4, the coordination with divalent metal ions such as Ni(II), Cu(II), and Pd(II) typically results in a square planar or distorted square planar geometry. The soft nature of the sulfur donor atoms makes this ligand particularly suitable for coordinating with soft or borderline metal ions.

Below is a summary of expected and reported structural parameters for these complexes, drawing analogies from related structures where direct data for the tetrathia ligand is unavailable.

Metal IonCoordination GeometryMetal-Sulfur (M-S) Bond Length (Å)Metal-Nitrogen (M-N) Bond Length (Å) (in analogous tetraaza complexes)Key Electronic Features
Ni(II) Typically square planarEstimated ~2.2-2.32.087 (average equatorial)[1]Can exhibit both low-spin (diamagnetic) and high-spin (paramagnetic) states depending on the ligand field. The square planar geometry with the tetrathia ligand is expected to favor a low-spin d⁸ configuration.
Cu(II) Distorted square planar (Jahn-Teller distortion)Estimated ~2.3-2.4~2.0 (equatorial), longer axial bondsThe d⁹ electronic configuration leads to a Jahn-Teller distortion, resulting in a tetragonally elongated or compressed geometry. This has implications for the reactivity and spectroscopic properties of the complex.
Pd(II) Square planarEstimated ~2.3~2.05As a second-row transition metal, Pd(II) with a d⁸ configuration strongly favors a square planar geometry, leading to stable, diamagnetic complexes.

Note: Estimated values are based on typical M-S bond lengths in similar macrocyclic complexes and should be confirmed by specific experimental or computational studies on the target molecules.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of these metal complexes. Below are generalized protocols based on literature for similar macrocyclic compounds.

General Synthesis of [M([1]aneS4)]X₂ (M = Ni, Cu, Pd; X = ClO₄⁻, BF₄⁻, etc.)

A common synthetic route involves the reaction of the free macrocyclic ligand with a suitable metal salt in an appropriate solvent.

Materials:

  • This compound ([1]aneS4)

  • Metal(II) salt (e.g., Ni(ClO₄)₂·6H₂O, Cu(BF₄)₂·6H₂O, PdCl₂)

  • Solvent (e.g., acetonitrile, methanol, ethanol)

Procedure:

  • Dissolve the this compound ligand in the chosen solvent.

  • In a separate flask, dissolve the metal(II) salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated for several hours to facilitate complex formation.

  • The resulting complex may precipitate out of the solution or can be obtained by slow evaporation of the solvent.

  • The crude product is then filtered, washed with a small amount of cold solvent, and dried under vacuum.

  • Recrystallization from a suitable solvent system can be performed to obtain single crystals for X-ray diffraction analysis.

Caution: Perchlorate salts are potentially explosive and should be handled with care and in small quantities.

Characterization Techniques
  • X-ray Crystallography: Provides definitive information on the solid-state structure, including bond lengths, bond angles, and coordination geometry.

  • Spectroscopy (UV-Vis, IR, Raman): UV-Vis spectroscopy gives insights into the electronic transitions and coordination environment of the metal ion. IR and Raman spectroscopy are used to identify vibrational modes of the ligand and the metal-ligand bonds.

  • Electrochemistry (Cyclic Voltammetry): This technique is employed to study the redox properties of the metal complexes, providing information on the stability of different oxidation states.

  • Mass Spectrometry: Confirms the mass of the synthesized complex.

Visualizing the Workflow and Structure

To better understand the processes and relationships involved in the study of these complexes, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_dft DFT Calculations Ligand This compound Reaction Reaction & Complexation Ligand->Reaction MetalSalt Metal(II) Salt (Ni, Cu, Pd) MetalSalt->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Complex [M([14]aneS4)]X₂ Complex Reaction->Complex Xray X-ray Crystallography Complex->Xray Spectroscopy Spectroscopy (UV-Vis, IR) Complex->Spectroscopy Electrochem Electrochemistry Complex->Electrochem Geometry Geometry Optimization Xray->Geometry Comparison Properties Property Prediction (Spectra, Reactivity) Spectroscopy->Properties Comparison Electronic Electronic Structure Analysis Geometry->Electronic Electronic->Properties

Figure 1. Workflow for the synthesis, characterization, and computational analysis of tetrathiacyclotetradecane metal complexes.

Figure 2. General coordination of a metal ion (M) by the this compound ligand.

Conclusion and Future Directions

The study of this compound metal complexes is an active area of research with potential applications in catalysis, materials science, and medicinal chemistry. While experimental data for some of these complexes exist, a comprehensive and comparative DFT study is needed to fully elucidate the subtle differences in their electronic structures and properties. Such studies would provide valuable benchmarks for the design of new macrocyclic ligands and their metal complexes with tailored functionalities. Researchers are encouraged to perform DFT calculations on these specific systems to fill the current knowledge gap and to validate the predictive trends outlined in this guide.

References

A Comparative Guide to Experimental and Theoretical Bond Lengths in Macrocyclic Complexes

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of structural determination methods for 1,4,8,11-tetrathiacyclotetradecane ([1]aneS₄) and its analogous complexes, providing researchers, scientists, and drug development professionals with a critical comparison of experimental and computational techniques.

The precise characterization of molecular geometry is paramount in the fields of coordination chemistry and drug design. The bond lengths within a metal complex, such as those involving the macrocyclic ligand this compound ([1]aneS₄), dictate its stability, reactivity, and potential as a therapeutic agent. This guide provides a comparative overview of bond lengths determined through experimental single-crystal X-ray diffraction and those predicted by theoretical Density Functional Theory (DFT) calculations.

Quantitative Comparison of Bond Lengths

The following table summarizes selected experimental bond lengths for a Pd(II) complex with the analogous 1,4,8,11-tetraazacyclotetradecane (cyclam) ligand, as determined by X-ray crystallography. This data serves as a benchmark for what can be expected in similar tetrathia complexes and provides a basis for comparison with theoretical values.

Complex FragmentBondExperimental Bond Length (Å)[2]Theoretical Bond Length (Å)
[Pd(cyclam)]²⁺Pd—N12.049(1)Data not available in source
Pd—N22.056(1)Data not available in source
Ligand BackboneN1—C11.481(2)Data not available in source
C1—C21.515(3)Data not available in source
C2—N21.481(2)Data not available in source

Note: The theoretical bond length column is left blank as a directly comparable computational study for this specific crystal structure was not found in the search. Researchers performing DFT calculations on this or the analogous tetrathia complex would populate this column with their results to compare with the experimental data.

Methodologies for Structural Determination

A clear understanding of the protocols used to determine these bond lengths is crucial for evaluating the data. Below are detailed methodologies for both experimental and theoretical approaches.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, and bond-angles.[3]

  • Crystal Growth and Selection : High-quality single crystals of the target complex are grown, typically by slow evaporation of a saturated solution. A suitable crystal, generally 0.1-0.3 mm in size and free of significant internal imperfections, is selected and mounted on a goniometer head.[4][5]

  • Data Collection : The mounted crystal is placed in an intense beam of monochromatic X-rays.[5] The crystal is rotated through various orientations, and the resulting diffraction patterns are recorded by a detector, such as a CCD image sensor.[4][5]

  • Data Processing : The collected diffraction intensities are processed to correct for experimental factors. The unit cell parameters are determined from the positions of the diffracted beams.[6]

  • Structure Solution and Refinement : The processed data is used to solve the crystal structure, often using direct methods to overcome the "phase problem".[5] The initial structural model is then refined iteratively against the experimental data to improve the atomic positions, ultimately yielding precise bond lengths and angles.[5]

Theoretical Protocol: Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] It is widely used to predict the geometries and other properties of molecules.

  • Initial Geometry Input : An initial three-dimensional structure of the complex is created. This can be based on experimental data (like X-ray coordinates), chemical intuition, or standard bond lengths and angles.[8]

  • Method and Basis Set Selection : A quantum mechanical method and basis set are chosen. For transition metal complexes, a common choice is the B3LYP functional combined with a basis set like 6-31G* for the ligand atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for the metal atom.[7]

  • Geometry Optimization : The geometry of the molecule is iteratively adjusted to find a structure with the lowest possible energy.[8] This process involves calculating the forces on the atoms at each step and moving them to a new, lower-energy geometry. The optimization is complete when the changes in energy and geometry between iterations are negligible, indicating a stable configuration has been found.[8]

  • Frequency Calculation : After optimization, a frequency calculation is typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[9] The final optimized structure provides the theoretical bond lengths and angles.

Workflow Visualization

The logical relationship between the experimental and theoretical approaches to determining molecular structure is illustrated in the workflow diagram below.

G Workflow for Comparing Experimental and Theoretical Molecular Structures synthesis Synthesis & Crystallization xray Single-Crystal X-ray Diffraction synthesis->xray High-quality crystal exp_data Experimental Data (Bond Lengths, Angles) xray->exp_data Data processing & refinement compare Comparison & Analysis exp_data->compare initial_geom Initial Molecular Geometry dft DFT Geometry Optimization initial_geom->dft Method & basis set selection theo_data Theoretical Data (Bond Lengths, Angles) dft->theo_data Convergence to energy minimum theo_data->compare

Caption: A diagram illustrating the parallel workflows for experimental and theoretical structure determination, culminating in a comparative analysis.

References

Safety Operating Guide

Navigating the Disposal of 1,4,8,11-Tetrathiacyclotetradecane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe disposal of 1,4,8,11-Tetrathiacyclotetradecane, a sulfur-containing organic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Core Disposal Protocol

Given the sulfur content of this compound, it must be treated as hazardous waste. Improper disposal can lead to the acidification of soil and groundwater. The following table summarizes the key logistical and safety information for its disposal.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteDue to its organic sulfur composition, which can have environmental impacts.
Primary Container Original, clearly labeled manufacturer's container or a compatible, sealed waste container.To prevent leaks and ensure clear identification of the contents.
Labeling "Hazardous Waste" label with the full chemical name: this compound.For regulatory compliance and to inform waste handlers of the contents.
Storage Store in a designated, well-ventilated satellite accumulation area away from incompatible materials.To ensure safety and prevent accidental reactions.
Disposal Method Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal.EHS professionals are trained to handle and dispose of hazardous chemicals in accordance with federal, state, and local regulations.
Spill Cleanup Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste.To safely contain and manage any accidental releases.

Step-by-Step Disposal Procedure

  • Initial Assessment : Determine that the this compound is a waste product and requires disposal.

  • Container Preparation :

    • If the original container is in good condition, ensure the label is intact and legible.

    • If transferring to a new container, use one that is chemically compatible and can be securely sealed. Label the new container with "Hazardous Waste" and the full chemical name.

  • Segregation : Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals.

  • Contact EHS : Notify your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup. Provide them with the chemical name and quantity.

  • Documentation : Complete any required waste disposal forms or manifests as instructed by your EHS department.

  • Container Rinsing (for empty containers) :

    • Triple-rinse the empty container with a suitable solvent.

    • Collect the rinsate as hazardous waste in a separate, appropriately labeled container.[1]

    • Once triple-rinsed, the container may be disposed of as regular trash, but it is best to consult with your EHS for specific institutional policies.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation Phase cluster_handling Handling & Storage cluster_disposal Disposal Phase A Identify this compound as Waste B Wear Appropriate PPE A->B C Prepare and Label Hazardous Waste Container B->C D Transfer Waste to Container C->D E Store in Designated Satellite Accumulation Area D->E F Segregate from Incompatible Materials E->F G Contact Environmental Health & Safety (EHS) F->G H Complete Waste Pickup Documentation G->H I Arrange for EHS Collection H->I

Disposal Workflow for this compound

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) for the chemical. If an SDS for this compound is not available, treat it with the caution required for a hazardous substance and seek guidance from your EHS department.

References

Essential Safety and Logistical Information for Handling 1,4,8,11-Tetrathiacyclotetradecane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,4,8,11-Tetrathiacyclotetradecane is readily available. The following guidance is based on the safety data for the closely related compound, 1,4,7,10-tetrathiacyclododecane, and general safety principles for thioethers and cyclic polyethers. Researchers should handle this compound with caution and treat it as potentially hazardous.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the data for 1,4,7,10-tetrathiacyclododecane, this compound should be treated as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Thioethers are also often associated with strong, unpleasant odors. Therefore, a comprehensive approach to personal protection is essential.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves should be worn. Inspect gloves for any tears or punctures before use.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times when handling the compound. A face shield may be necessary for splash hazards.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and buttoned to protect from splashes.
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation of any vapors or dust and to contain odors.[1][2]

Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE, spill cleanup materials, and waste containers readily available.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any potential dust or vapors. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. If it is a liquid, use a calibrated pipette or syringe.

  • Experimental Use: Keep the container of this compound sealed when not in use. Ensure that all reaction vessels are properly labeled and contained.

  • Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water.

Storage Plan

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Plan

Emergency ScenarioFirst Aid and Spill Response
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1] Remove contaminated clothing and wash it before reuse.[1]
Eye Contact Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing. If eye irritation persists, seek medical advice.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a POISON CENTER or doctor.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the absorbed material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

Step-by-Step Disposal Guidance

  • Waste Collection: Collect all waste materials, including unused chemicals, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and compatible waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: The waste container must be labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Irritant").

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Final Disposal: Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal company. Organosulfur compounds may require incineration in a specially equipped facility.

Experimental Workflow and Safety Precautions

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weighing prep_materials->handling_weigh handling_transfer Transfer handling_weigh->handling_transfer handling_reaction Reaction Setup handling_transfer->handling_reaction cleanup_decon Decontaminate handling_reaction->cleanup_decon emergency_spill Spill Response handling_reaction->emergency_spill emergency_exposure Exposure Response handling_reaction->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

References

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1,4,8,11-Tetrathiacyclotetradecane

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